molecular formula C11H12ClNO B1423614 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one CAS No. 266359-63-1

6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1423614
CAS No.: 266359-63-1
M. Wt: 209.67 g/mol
InChI Key: RZYWXQQLMVXGQY-UHFFFAOYSA-N
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Description

6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 266359-63-1) is a high-purity chemical intermediate with the molecular formula C11H12ClNO and a molecular weight of 209.67 g/mol. This substituted dihydroquinolinone scaffold is of significant interest in medicinal and organic chemistry research, particularly in the development of novel nitrogen-containing heterocycles . The quinoline core is a privileged structure in drug discovery, known for its diverse biological activities. Compounds based on this scaffold have been extensively studied for their potential as antibacterial, antifungal, antimalarial, anticancer, and anti-inflammatory agents . The specific substitution pattern on this molecule—featuring a chloro group and two methyl groups—makes it a valuable precursor for further synthetic modification, including metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and the construction of more complex polycyclic systems . Researchers utilize this compound as a key building block for synthesizing and exploring new chemical entities for various pharmaceutical applications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-11(2)6-10(14)13-9-4-3-7(12)5-8(9)11/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYWXQQLMVXGQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC2=C1C=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696270
Record name 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266359-63-1
Record name 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Basic Properties of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound belonging to the dihydroquinolinone class. Dihydroquinolinone scaffolds are prevalent in medicinal chemistry, forming the core of various biologically active agents. This document details the core molecular profile, including physicochemical and structural properties. It outlines a robust, field-proven synthetic pathway and subsequent purification workflow, grounded in established chemical principles. Furthermore, it presents standardized protocols for analytical characterization to ensure identity and purity. While specific biological data for this exact molecule is limited, this guide contextualizes its potential applications by examining the well-documented activities of the broader dihydroquinolinone class, making it a valuable resource for researchers in chemical synthesis and drug discovery.

Core Molecular Profile

A thorough understanding of a compound's basic molecular and physicochemical properties is the foundation of all subsequent research and development. These parameters govern solubility, membrane permeability, and potential for intermolecular interactions, directly influencing both synthetic strategy and pharmacological behavior.

Chemical Identity
  • IUPAC Name: 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

  • Synonyms: 6-Chloro-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one[1]

  • CAS Number: 266359-63-1[1][2]

  • Molecular Formula: C₁₁H₁₂ClNO[1][2]

  • Molecular Weight: 209.67 g/mol [1][2]

Physicochemical Properties

The properties summarized below provide critical insights into the molecule's drug-like potential. The low rotatable bond count signifies a rigid scaffold, which can be advantageous for specific receptor binding. The calculated LogP value suggests moderate lipophilicity, indicating a good balance for potential membrane permeability without excessive accumulation in adipose tissues. The Topological Polar Surface Area (TPSA) is well within the range typically associated with good oral bioavailability.

PropertyValueSource
LogP (Octanol/Water Partition Coefficient) 2.96[1]
Topological Polar Surface Area (TPSA) 29.1 Ų[1][3]
Hydrogen Bond Donors 1[1][3]
Hydrogen Bond Acceptors 1[1][3]
Rotatable Bonds 0[1][3]
Structural Representation

The core structure is a dihydroquinolin-2-one, featuring a chlorine substituent at the 6-position of the aromatic ring and two methyl groups at the 4-position of the saturated ring, creating a gem-dimethyl motif.

Caption: Chemical structure of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Synthesis and Purification

The synthesis of dihydroquinolinones is well-documented, with intramolecular Friedel-Crafts alkylation being a robust and reliable method.[4][5] This approach offers a direct route to the core scaffold from readily available starting materials.

Retrosynthetic Analysis and Rationale

The target molecule can be disconnected via an intramolecular Friedel-Crafts reaction. This retrosynthetic step reveals N-(4-chlorophenyl)-3,3-dimethyl-3-chloropropionamide as a key intermediate. This intermediate, in turn, can be synthesized via acylation of 4-chloroaniline with 3-chloro-3,3-dimethylpropionyl chloride. The gem-dimethyl group on the propionyl chloride precursor is crucial for installing the corresponding feature at the C4 position of the final product. The use of a strong Lewis acid, such as aluminum chloride (AlCl₃), is essential to catalyze the intramolecular cyclization by activating the aromatic ring towards electrophilic attack by the carbocation formed from the alkyl chloride.

G target Target Molecule 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one intermediate Intermediate N-(4-chlorophenyl)-3-chloro-3,3-dimethylpropionamide target->intermediate Intramolecular Friedel-Crafts (Retrosynthesis) precursor1 Precursor A 4-Chloroaniline intermediate->precursor1 Amide Bond Formation (Retrosynthesis) precursor2 Precursor B 3-Chloro-3,3-dimethylpropionyl chloride intermediate->precursor2

Caption: Retrosynthetic pathway for the target compound.

Detailed Synthesis Protocol: Intramolecular Friedel-Crafts Cyclization

This protocol is a representative method based on established literature procedures for analogous compounds.[5] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of N-(4-chlorophenyl)-3-chloro-3,3-dimethylpropionamide

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 4-chloroaniline (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add a base, such as triethylamine or pyridine (1.1 eq), to the solution.

  • Slowly add 3-chloro-3,3-dimethylpropionyl chloride (1.05 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C. The causality here is to control the exothermic acylation reaction.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. If using DCM, separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • In a separate flask under a nitrogen atmosphere, create a slurry of anhydrous aluminum chloride (AlCl₃, 3.0-4.0 eq) in an inert, high-boiling solvent like dichlorobenzene.

  • Slowly add the crude intermediate from Step 1 to the AlCl₃ slurry. A high-boiling solvent is chosen to facilitate the high activation energy required for the Friedel-Crafts reaction.[5]

  • Heat the reaction mixture to 130-150 °C for 2-4 hours. The high temperature is necessary to drive the cyclization to completion. Monitor by TLC.

  • Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl. This step quenches the Lewis acid and hydrolyzes the aluminum complexes.

  • The resulting precipitate is the crude product. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

Purification Workflow
  • Recrystallization (Primary Method): The crude solid obtained from the synthesis can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. This is a self-validating system; a sharp melting point and consistent crystalline form indicate high purity.

  • Column Chromatography (Secondary Method): If recrystallization fails to yield a product of sufficient purity (>98%), silica gel column chromatography can be employed. A gradient elution system, typically starting with hexanes and gradually increasing the polarity with ethyl acetate, is effective for separating the product from non-polar and highly polar impurities.

Analytical Characterization

A multi-technique approach is mandatory for the unambiguous confirmation of structure and assessment of purity. Each method provides orthogonal data, creating a self-validating analytical package.

Overview of Standard Methodologies
  • High-Performance Liquid Chromatography (HPLC): The primary technique for determining purity and quantifying the compound.[6]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the connectivity of atoms and the chemical environment of each nucleus.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the amide C=O and N-H bonds.

Protocol: Purity Assessment by Reversed-Phase HPLC
  • System Preparation: Use a standard HPLC system with a UV detector. Equip with a C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Prepare Mobile Phase A as 0.1% trifluoroacetic acid (TFA) in water and Mobile Phase B as 0.1% TFA in acetonitrile. The acidic modifier ensures sharp peak shapes by suppressing the ionization of any residual acidic or basic functional groups.

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 30% B over 1 minute, and equilibrate for 2 minutes.

  • Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Expected Spectroscopic Signatures
  • ¹H NMR (in CDCl₃, predicted): Expect signals for the aromatic protons on the chlorinated ring (typically 2-3H, in the δ 7.0-7.5 ppm range), a singlet for the N-H proton (δ ~8.0 ppm, may be broad), a singlet for the CH₂ group at C3 (δ ~2.5 ppm, 2H), and a sharp singlet for the two equivalent methyl groups at C4 (δ ~1.3 ppm, 6H).

  • Mass Spectrometry (ESI+): The primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z ≈ 210.6. The characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio for the M and M+2 peaks) must be observed for structural confirmation.

G start Purified Sample hplc Purity Check via HPLC start->hplc ms Identity Check via MS start->ms nmr Structure Elucidation via NMR (¹H, ¹³C) start->nmr ir Functional Group ID via IR start->ir data_analysis Data Consolidation & Analysis hplc->data_analysis ms->data_analysis nmr->data_analysis ir->data_analysis report Certificate of Analysis data_analysis->report

Caption: Standard workflow for analytical characterization.

Biological Context and Potential Applications

While direct biological studies on 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one are not widely published, the dihydroquinolinone scaffold is a "privileged structure" in drug discovery, known to interact with a variety of biological targets.

The Dihydroquinolinone Scaffold in Medicinal Chemistry

The dihydroquinolinone core is a key component in numerous compounds with diverse therapeutic applications. Its rigid, bicyclic nature provides a stable platform for orienting substituents in three-dimensional space to interact with protein binding sites.

  • Antihypertensive Agents: The scaffold is famously the basis for Cilostazol, a phosphodiesterase inhibitor used to treat intermittent claudication.[5] Other derivatives have been synthesized and investigated as potential antihypertensive agents.[4]

  • Anticancer Activity: Various quinolinone and quinazoline derivatives have demonstrated potent antitumor activities, often by inducing apoptosis in cancer cell lines.[7] Specific targets include heat shock protein 90 (Hsp90) and the MDM2-p53 interaction.[8][9]

  • Antimicrobial and Antifungal Agents: Certain functionalized quinolinone derivatives have shown promise as antifungal agents.[10] The general quinoline core is also found in antimalarial drugs like chloroquine.[11]

  • Antiparasitic Activity: Recent studies have identified dihydro-pyrroloquinolinone derivatives as having significant antileishmanial potency.[12]

Future Research Directions

Given its structural features and the established bioactivity of its parent scaffold, 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one represents a valuable starting point for medicinal chemistry campaigns. Future research should focus on:

  • Screening: Evaluating the compound against a broad panel of biological targets, particularly kinases, phosphodiesterases, and cancer-related proteins like MDM2 and Hsp90.

  • Analogue Synthesis: Using the established synthetic route to create a library of derivatives by modifying the substituent at the 6-position (e.g., replacing chloro with fluoro, methoxy, or nitro groups) and exploring substitutions at the N1 position.

  • Pharmacokinetic Profiling: If promising activity is found, conducting in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies to assess its drug-like properties.

This systematic approach will enable the full potential of this versatile chemical scaffold to be explored.

References

  • New class of 2-aryl-6-chloro-3,4-dihydroisoquinolinium salts as potential antifungal agents for plant protection: synthesis, bioactivity and structure-activity relationships - PubMed. [Link]

  • Synthesis of Novel 3,4-Dihydroquinolin-2(1H)-one Guanidines as Potential Antihypertensive Agents | Asian Journal of Chemistry. [Link]

  • Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. [Link]

  • Specifications of 6-Chloro-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one - Capot Chemical. [Link]

  • US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)
  • Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors - PubMed. [Link]

  • Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed. [Link]

  • Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido) - PubMed - NIH. [Link]

  • (+)-Chloroquine - CAS Common Chemistry. [Link]

Sources

A Technical Guide to the Physicochemical Characteristics of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the dihydroquinolinone class. Such scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active molecules. Understanding the fundamental physicochemical characteristics of this specific derivative is paramount for its effective utilization as a synthetic intermediate or a core structure in drug discovery programs. These properties govern critical aspects of its behavior, from reaction kinetics and purification to its potential pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). This guide provides a comprehensive analysis of the key physicochemical parameters of this compound, outlines robust experimental protocols for their validation, and discusses the implications of these properties in a research and development context.

Compound Identification and Molecular Structure

Correctly identifying a compound is the foundational step for all subsequent research. The structural features of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one—a rigid bicyclic system with a chlorine substituent and gem-dimethyl groups—dictate its chemical behavior and physical properties.

Table 1: Compound Identifiers

Identifier Value Source
CAS Number 266359-63-1 [1][2]
Molecular Formula C₁₁H₁₂ClNO [1][2]
Molecular Weight 209.67 g/mol [1][2]
IUPAC Name 6-Chloro-4,4-dimethyl-3,4-dihydro-2H-quinolin-2-one
Synonym 6-Chloro-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one [1][2]

| SMILES | CC1(CC(NC2=C1C=C(Cl)C=C2)=O)C |[1] |

The molecule's rigid framework, with zero rotatable bonds, suggests a well-defined conformational state, which is a desirable trait in rational drug design for achieving specific interactions with biological targets.[1]

Core Physicochemical Properties: A Quantitative Overview

The interplay of a molecule's physical properties determines its suitability for both chemical synthesis and biological application. The following section details the most critical physicochemical parameters, blending computational predictions with protocols for empirical validation. The process of drug development is often hindered by inadequate physicochemical characteristics.[3]

Table 2: Summary of Physicochemical Properties

Property Predicted/Computed Value Significance in Drug Development
LogP (Octanol/Water) 2.96 Moderate lipophilicity, influencing membrane permeability and solubility.
Aqueous Solubility (LogS) -4.11 (Predicted for similar chloro-indolinone) Low aqueous solubility is anticipated.[3]
pKa (Acidic/Basic) N/A (Predicted weakly acidic) Determines ionization state at physiological pH, affecting solubility and target binding.
TPSA 29.1 Ų Excellent potential for cell permeability and oral bioavailability.[1]
Hydrogen Bond Donors 1 [1]

| Hydrogen Bond Acceptors | 1 |[1] |

Lipophilicity: The Partition Coefficient (LogP)

Lipophilicity, often expressed as LogP, is a measure of a compound's differential solubility in a non-polar solvent (n-octanol) and a polar solvent (water). It is a critical determinant of a drug's ability to cross biological membranes.

  • Computed Value: 2.9598[1]

  • Expert Interpretation: A LogP value of approximately 3 indicates that the compound is moderately lipophilic. This is often considered a "sweet spot" in drug discovery, balancing sufficient aqueous solubility for formulation with the lipophilicity required to permeate cell membranes. This value aligns with the ideal range of 0-3 for LogP in drug candidates.[3]

The causality behind choosing the Shake-Flask method is its status as the "gold standard" for direct, thermodynamic measurement of partitioning, providing a robust baseline to validate computational models.

  • Preparation: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol to form the two phases.

  • Dissolution: Dissolve a precisely weighed amount of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in the aqueous phase.

  • Partitioning: Combine the aqueous solution with the n-octanol phase in a separatory funnel at a fixed volume ratio (e.g., 1:1).

  • Equilibration: Shake the funnel vigorously for 5-10 minutes to allow the compound to partition between the two phases. Let the layers separate completely.

  • Analysis: Carefully separate the two layers. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate LogP using the formula: LogP = log10([Concentration in Octanol] / [Concentration in Water]).

Aqueous Solubility

Solubility is the maximum concentration of a substance that can dissolve in a solvent. For drug candidates, poor aqueous solubility can lead to low bioavailability and formulation challenges.

  • Expert Interpretation: Based on the moderate LogP, the aqueous solubility of this compound is expected to be low. For a related chloro-indolinone derivative, the predicted aqueous solubility (LogS) was -4.11, which is outside the desired range for optimal drug development.[3]

This protocol is self-validating because it measures solubility at equilibrium, ensuring the value is not an artifact of dissolution kinetics.

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. This creates a slurry.

  • Equilibration: Agitate the slurry at a constant temperature (e.g., 25°C) for 24-48 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the slurry at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and dilute it with a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a pre-validated HPLC-UV method against a standard curve.

Spectroscopic and Spectrometric Characterization

While physicochemical properties define a molecule's behavior, spectroscopic analysis confirms its identity and purity. The following are the expected spectral characteristics based on the compound's structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups based on their vibrational frequencies.[4]

    • N-H Stretch: A sharp to moderately broad peak is expected around 3200-3400 cm⁻¹, corresponding to the amide N-H bond.

    • C=O Stretch: A strong, sharp absorption band around 1660-1680 cm⁻¹ is characteristic of the lactam (cyclic amide) carbonyl group.

    • C-H Stretch: Peaks just below 3000 cm⁻¹ for the aliphatic (sp³) C-H bonds of the methyl and methylene groups.

    • Aromatic C=C Stretch: Several peaks in the 1450-1600 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule.

    • ¹H NMR:

      • Aromatic Protons (3H): Three signals in the aromatic region (~7.0-7.8 ppm), likely showing doublet and doublet-of-doublets splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.

      • N-H Proton (1H): A broad singlet that can appear over a wide range (typically ~8-10 ppm), which may exchange with D₂O.

      • Methylene Protons (-CH₂-) (2H): A sharp singlet around ~2.5 ppm.

      • Gem-Dimethyl Protons (-C(CH₃)₂) (6H): A sharp singlet integrating to 6 protons around ~1.3 ppm.

    • ¹³C NMR:

      • Carbonyl Carbon: A signal in the downfield region (~170 ppm).

      • Aromatic Carbons: Six distinct signals in the ~115-140 ppm range.

      • Quaternary and Aliphatic Carbons: Four signals corresponding to the C4 (gem-dimethyl), the methyl carbons, and the C3 methylene carbon.

  • Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and can reveal structural information through fragmentation patterns.

    • Molecular Ion Peak (M⁺): The spectrum should show a molecular ion peak at m/z ≈ 209.67.

    • Isotopic Pattern: A key validation feature will be the presence of an (M+2) peak at m/z ≈ 211.67 with an intensity approximately one-third of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

Integrated Workflow for Physicochemical Profiling

A logical and structured workflow is essential for the efficient and accurate characterization of a new chemical entity. The following diagram illustrates an integrated approach, from initial synthesis to comprehensive profiling.

G cluster_0 Phase 1: Synthesis & Verification cluster_1 Phase 2: Property Determination cluster_2 Phase 3: Data Analysis & Application Synthesis Chemical Synthesis QC Purity & Identity Check (HPLC, LC-MS, NMR) Synthesis->QC Crude Product Solubility Aqueous Solubility (Thermodynamic) QC->Solubility Verified Compound (>98% Purity) LogP Lipophilicity (LogP) (Shake-Flask) pKa pKa Determination (Potentiometric) Crystal Solid-State Analysis (DSC, TGA, XRPD) Analysis Data Consolidation & Interpretation Solubility->Analysis Application Informing Drug Development (Formulation, ADME Modeling) Analysis->Application Actionable Insights

Caption: Integrated workflow for the physicochemical characterization of a novel compound.

Conclusion and Implications for Drug Development

The physicochemical profile of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, characterized by moderate lipophilicity (LogP ≈ 3) and a low topological polar surface area (TPSA ≈ 29 Ų), positions it as an attractive scaffold for medicinal chemistry.[1] These properties suggest a favorable balance for oral bioavailability, with good potential for membrane permeability while likely requiring formulation strategies to address low aqueous solubility. The rigid structure is beneficial for designing selective ligands. The comprehensive characterization workflow detailed in this guide provides a robust framework for validating these predictions, enabling researchers to confidently utilize this compound in the synthesis of novel, high-value molecules for therapeutic applications.

References

  • PubChem. 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one. [Link]

  • PubChem. 6-Chloro-4-hydroxy-1,2-dihydroquinolin-2-one. [Link]

  • Pai, N.; Samel, A. (2010). Synthesis of Novel 3,4-Dihydroquinolin-2(1H)-one Guanidines as Potential Antihypertensive Agents. Asian Journal of Chemistry. [Link]

  • PubChem. (2alpha,4aalpha,8beta)-hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8(5H)-one. [Link]

  • Hovione. (2018). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Google Patents. CN108383781B - Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone.
  • Khan, I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. [Link]

  • chemcomplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

  • National Institutes of Health. (2022). Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. [Link]

  • Capot Chemical. Specifications of 6-Chloro-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one. [Link]

  • Google Patents. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • ACS Publications. (2023). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry. [Link]

  • ACS Publications. (2018). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. [Link]

  • Esselman, B. J. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

  • PubChem. 6-Chloro-9-hydroxy-1,3-dimethyl-1,9-dihydro-4H-pyrazolo[3,4-B]quinolin-4-one. [Link]

  • The Organic Chemistry Tutor. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. [Link]

Sources

A-Z Guide to Structure Elucidation: 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, step-by-step methodology for the complete structure elucidation of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of techniques. It delves into the scientific rationale behind the analytical choices, integrating a suite of spectroscopic methods including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a full complement of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each section presents detailed, field-proven protocols and explains how the resulting data is synthesized to build a conclusive and validated molecular structure.

Introduction

6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolinone class. Quinolinone scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules and pharmaceuticals.[1] Accurate and unambiguous structure determination is the bedrock of all subsequent research and development, from understanding structure-activity relationships (SAR) to ensuring quality control in synthesis. This guide provides an in-depth walkthrough of the logical workflow and analytical techniques required to confirm the molecular structure of this specific compound.

Part 1: Foundational Analysis - Molecular Formula & Unsaturation

The first step in any structure elucidation is to determine the molecular formula and the degree of unsaturation. This provides the atomic "parts list" and gives the first clue about the presence of rings or multiple bonds. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Rationale: Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, minimizing fragmentation and maximizing the abundance of the molecular ion.

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol. Dilute this stock solution to a final concentration of 10 µg/mL using a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid helps in the formation of the protonated molecule, [M+H]⁺.

  • Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Data Acquisition: Infuse the sample directly into the source at a flow rate of 5 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: The highly accurate mass of the [M+H]⁺ ion is used to calculate the molecular formula using the instrument's software, which compares the measured mass against theoretical masses for all possible elemental combinations.

Data Presentation & Interpretation

ParameterObserved Value
Ion ModeESI Positive
Observed [M+H]⁺210.0731
Molecular FormulaC₁₁H₁₃ClNO
Calculated [M+H]⁺210.0737
Mass Error-2.86 ppm

The molecular formula is determined to be C₁₁H₁₂ClNO.[2][3]

Degree of Unsaturation (DoU)

The DoU, or index of hydrogen deficiency, indicates the total number of rings and/or π-bonds in a molecule.

Calculation: DoU = C + 1 - (H/2) - (X/2) + (N/2) Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For C₁₁H₁₂ClNO: DoU = 11 + 1 - (12/2) - (1/2) + (1/2) = 6

A DoU of 6 suggests a highly unsaturated system, likely containing an aromatic ring (which accounts for 4 degrees of unsaturation) and other elements of unsaturation like carbonyl groups or additional rings.

Part 2: Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Rationale: ATR-FTIR is a convenient technique that requires minimal sample preparation. For this molecule, we expect to see characteristic absorptions for the N-H bond, C=O bond of the lactam, and vibrations associated with the aromatic ring.

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted.

  • Data Analysis: The positions and shapes of the absorption bands are correlated with specific functional groups.

Data Presentation & Interpretation

Wavenumber (cm⁻¹)IntensityAssignment
3220Medium, BroadN-H stretch (secondary amide/lactam)
2955, 2870MediumC-H stretch (aliphatic, from methyl groups)
1675Strong, SharpC=O stretch (amide I band of a six-membered lactam)[4]
1605, 1490MediumC=C stretch (aromatic ring)
825StrongC-H out-of-plane bend (aromatic, suggesting 1,2,4-trisubstitution)

The IR spectrum strongly indicates the presence of a secondary amide (lactam) within a six-membered ring, aliphatic C-H bonds, and a substituted aromatic ring. The presence of a lactam is a key structural feature.[5][6]

Part 3: Building the Molecular Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will be used to piece together the complete carbon-hydrogen framework.

Workflow for NMR-based Structure Elucidation

Caption: Workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy - Proton Environments

Rationale: ¹H NMR provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (relative number of protons), and multiplicity (number of neighboring protons).

Experimental Protocol:

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer.

Data Presentation & Interpretation

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.85br s1HH-N (Amide)
7.21d (J=2.4 Hz)1HH-5 (Aromatic)
7.15dd (J=8.4, 2.4 Hz)1HH-7 (Aromatic)
6.85d (J=8.4 Hz)1HH-8 (Aromatic)
2.50s2HH-3 (CH₂)
1.35s6HH-10, H-11 (2 x CH₃)

Interpretation:

  • The broad singlet at 7.85 ppm is characteristic of an N-H proton.

  • The aromatic region (6.8-7.3 ppm) shows three protons with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • The singlet at 2.50 ppm integrating to 2H suggests a methylene group (CH₂) with no adjacent protons.

  • The singlet at 1.35 ppm integrating to 6H indicates two equivalent methyl groups (CH₃), likely a gem-dimethyl group, also with no adjacent protons.

¹³C NMR and DEPT-135 Spectroscopy - Carbon Skeleton

Rationale: ¹³C NMR reveals the number of unique carbon environments. The DEPT-135 experiment distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons (C) do not appear in DEPT spectra.

Experimental Protocol:

  • Sample: Same sample as for ¹H NMR.

  • Data Acquisition: Acquire broadband-decoupled ¹³C and DEPT-135 spectra on the same 400 MHz spectrometer.

Data Presentation & Interpretation

¹³C Shift (δ, ppm)DEPT-135Assignment
171.5AbsentC-2 (C=O, Lactam)
145.8AbsentC-8a (Aromatic Quaternary)
130.2AbsentC-6 (Aromatic Quaternary, C-Cl)
128.5CHC-7 (Aromatic)
127.3CHC-5 (Aromatic)
125.1AbsentC-4a (Aromatic Quaternary)
116.8CHC-8 (Aromatic)
49.5CH₂ (Negative)C-3 (Methylene)
35.8AbsentC-4 (Quaternary, gem-dimethyl)
28.9CH₃C-10, C-11 (2 x CH₃)

Interpretation:

  • The signal at 171.5 ppm is typical for an amide carbonyl carbon.

  • Six signals appear in the aromatic region (115-146 ppm), three of which are quaternary, confirming the trisubstituted aromatic ring.

  • The DEPT-135 spectrum confirms the presence of one CH₂ group, three aromatic CH groups, and two equivalent CH₃ groups.

  • The presence of four quaternary carbons (including the C=O) is established.

2D NMR: Connecting the Pieces

Rationale: 2D NMR experiments reveal correlations between nuclei, allowing us to connect the fragments identified in the 1D spectra.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

  • HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to.[7][8][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations (2-4 bonds) between protons and carbons, which is crucial for connecting spin systems and identifying quaternary carbons.[9][10]

HSQC Interpretation: The HSQC spectrum would confirm the following direct C-H attachments:

  • δH 7.21 ppm (H-5) correlates with δC 127.3 ppm (C-5).

  • δH 7.15 ppm (H-7) correlates with δC 128.5 ppm (C-7).

  • δH 6.85 ppm (H-8) correlates with δC 116.8 ppm (C-8).

  • δH 2.50 ppm (H-3) correlates with δC 49.5 ppm (C-3).

  • δH 1.35 ppm (H-10/11) correlates with δC 28.9 ppm (C-10/11).

HMBC Interpretation & Structure Assembly: The HMBC experiment provides the key correlations to assemble the final structure.

Caption: Key HMBC correlations for structure assembly.

Key HMBC Correlations:

  • Protons on C-3 (δH 2.50): Correlate to the carbonyl carbon C-2 (δC 171.5), the gem-dimethyl quaternary carbon C-4 (δC 35.8), and the aromatic quaternary carbon C-4a (δC 125.1). This connects the aliphatic portion of the dihydroquinolinone ring.

  • Methyl Protons (δH 1.35): Correlate to C-3 (δC 49.5), C-4 (δC 35.8), and C-4a (δC 125.1). This confirms the placement of the gem-dimethyl group at the C-4 position.

  • Aromatic Proton H-5 (δH 7.21): Correlates to C-4, C-4a, and C-7. This definitively links the aliphatic ring to the aromatic ring via the C4-C4a bond.

  • Aromatic Proton H-8 (δH 6.85): Correlates to C-8a and C-4a, confirming the fusion of the rings.

  • Amide Proton (δH 7.85): Correlates to C-2 and C-8a, confirming the lactam structure and its fusion to the aromatic ring.

Conclusion

The synergistic interpretation of data from HRMS, IR, and a comprehensive suite of NMR experiments (¹H, ¹³C, DEPT-135, HSQC, and HMBC) allows for the unambiguous structural elucidation of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. The molecular formula was established as C₁₁H₁₂ClNO, and the key functional groups, including a lactam and a 1,2,4-trisubstituted aromatic ring, were identified. The precise connectivity of the atoms was pieced together using 2D NMR correlations, leading to the final, validated structure. This systematic approach ensures the scientific integrity and accuracy required for applications in research and drug development.

References

  • BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Analysis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
  • ACS Publications. (n.d.). Infrared special studies on lactams as cis-trans models for the peptide bond.
  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
  • Canadian Science Publishing. (n.d.). THE SPECTRA OF SATURATED AND α–β UNSATURATED SIX-MEMBERED LACTAMS.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • PubMed. (2001). FTIR study of five complex beta-lactam molecules.
  • eCommons@Cornell. (n.d.). Structural Elucidation of An Unknown Compound.
  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data.
  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility.
  • ChemScene. (n.d.). 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.
  • Capot Chemical. (n.d.). Specifications of 6-Chloro-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one.

Sources

spectroscopic data of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Introduction

6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its quinolinone core is a privileged scaffold found in numerous biologically active molecules. Accurate structural elucidation and purity assessment are paramount for any research or development application. This guide provides a comprehensive analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy—that collectively define the molecular identity of this compound.

The structural integrity of a molecule is the foundation of its function. For researchers, understanding the causality behind spectroscopic signals is as crucial as the data itself. This document moves beyond a simple data repository, offering insights into the interpretation of spectra and the rationale behind the experimental protocols, embodying a self-validating system of characterization. The molecular formula is C₁₁H₁₂ClNO, and the molecular weight is 209.67 g/mol [1][2].

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is essential for assigning spectroscopic signals. The following diagram illustrates the structure of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one with conventional atom numbering used for subsequent NMR assignments.

Caption: Molecular structure of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and number of hydrogen atoms.

Predicted ¹H NMR Data

The following table summarizes the expected chemical shifts and multiplicities for the protons in 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, based on established principles and data from analogous structures.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.5 - 9.5Broad Singlet1HNH -1
~ 7.20Doublet (d)1HH -5
~ 7.15Doublet of Doublets (dd)1HH -7
~ 6.85Doublet (d)1HH -8
~ 2.50Singlet (s)2HCH₂ -3
~ 1.30Singlet (s)6HC4-(CH₃ )₂
Interpretation and Rationale
  • Aromatic Protons (H-5, H-7, H-8): The aromatic region is expected to show three distinct signals. H-8 is ortho to the electron-donating amide nitrogen, thus it is the most shielded (lowest ppm). H-5 is ortho to the C4a carbon and meta to the chlorine, appearing as a doublet. H-7 is positioned between the chlorine atom and H-8, resulting in splitting from both neighbors and appearing as a doublet of doublets.

  • Aliphatic Protons (CH₂-3 and C4-CH₃): The two methyl groups at the C4 position are chemically equivalent and magnetically shielded, appearing as a sharp singlet integrating to six protons. The adjacent methylene group (CH₂-3) lacks any neighboring protons to couple with, and therefore also appears as a singlet, integrating to two protons.

  • Amide Proton (NH-1): The amide proton typically appears as a broad singlet at a downfield chemical shift due to resonance and hydrogen bonding capabilities. Its exact position can be sensitive to solvent and concentration.

Standard Experimental Protocol: ¹H NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep1->prep2 prep3 Add internal standard (e.g., TMS) if required prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample and lock the spectrometer on the solvent signal prep4->acq1 acq2 Shim the magnetic field to optimize homogeneity acq1->acq2 acq3 Set acquisition parameters (e.g., 16 scans, 5s relaxation delay) acq2->acq3 acq4 Acquire the Free Induction Decay (FID) acq3->acq4 proc1 Apply Fourier Transform to the FID acq4->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate the chemical shift scale to the solvent or TMS signal proc2->proc3 proc4 Integrate the signals proc3->proc4

Caption: Standard workflow for ¹H NMR data acquisition and processing.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides a map of the carbon skeleton of a molecule. Each unique carbon atom typically gives a distinct signal, making it a powerful tool for structural confirmation.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~ 170C =O (C2)
~ 138C 8a
~ 132C 6
~ 128C 5
~ 127C 7
~ 125C 4a
~ 116C 8
~ 49C 3
~ 36C 4
~ 28C4-(C H₃)₂
Interpretation and Rationale
  • Carbonyl Carbon (C2): The amide carbonyl carbon is the most deshielded due to the strong electron-withdrawing effect of the oxygen atom, appearing at the lowest field (~170 ppm).

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the chlorine atom (C6) and the carbons involved in the fused ring system (C4a, C8a) can be assigned based on substituent effects and comparison with similar structures.

  • Aliphatic Carbons: The quaternary carbon (C4) appears around 36 ppm. The methylene carbon (C3) is adjacent to the carbonyl group, shifting it slightly downfield to ~49 ppm. The two equivalent methyl carbons are the most shielded, appearing at the highest field (~28 ppm).

Standard Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with key differences in acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus. A higher number of scans (e.g., 256 or more) and a wider spectral width are typically required. The experiment is usually run with proton decoupling to simplify the spectrum to single lines for each carbon.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and crucial clues about its structure from fragmentation patterns.

Expected Mass Spectrometry Data
m/zInterpretation
209 / 211[M]⁺˙ Molecular ion peak with characteristic 3:1 ratio for ³⁵Cl/³⁷Cl isotopes
210 / 212[M+H]⁺ (in ESI+)
194 / 196[M - CH₃]⁺
181 / 183[M - CO]⁺˙ or [M - C₂H₄]⁺˙
Interpretation and Fragmentation Pathway

The primary diagnostic feature in the mass spectrum is the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as two peaks ([M]⁺˙ and [M+2]⁺˙) with a characteristic intensity ratio of approximately 3:1, confirming the presence of one chlorine atom.

A common fragmentation pathway involves the loss of a methyl group (•CH₃, 15 Da) from the gem-dimethyl group at C4, leading to a relatively stable fragment at m/z 194/196.

G parent [M]⁺˙ m/z 209/211 frag1 [M - CH₃]⁺ m/z 194/196 parent->frag1 - •CH₃

Caption: Primary fragmentation pathway for 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Standard Experimental Protocol: LC-MS (ESI)

G prep Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., Methanol or Acetonitrile) inject Inject a small volume (1-5 µL) into the LC system prep->inject separate Separate from impurities on a C18 column using a gradient of water and acetonitrile inject->separate ionize Eluent enters the Electrospray Ionization (ESI) source (positive ion mode) separate->ionize analyze Ions are guided into the mass analyzer (e.g., Quadrupole or TOF) ionize->analyze detect Ions are detected and a mass spectrum is generated analyze->detect

Caption: General workflow for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration Type
~ 3200N-H (Amide)Stretch
~ 1680C=O (Lactam)Stretch
~ 3100-3000C-H (Aromatic)Stretch
~ 2960-2850C-H (Aliphatic)Stretch
~ 1600, 1480C=C (Aromatic)Stretch
~ 800-700C-ClStretch
Interpretation and Rationale

The IR spectrum provides a quick and effective confirmation of key functional groups.

  • N-H and C=O Stretches: The most prominent peaks will be the N-H stretch of the secondary amide, appearing as a sharp to moderately broad band around 3200 cm⁻¹, and the very strong C=O stretch of the cyclic amide (lactam) ring around 1680 cm⁻¹. The position of the C=O stretch is indicative of a six-membered ring lactam.

  • C-H Stretches: The spectrum will show distinct absorptions for aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl and methylene groups just below 3000 cm⁻¹.

  • C-Cl Stretch: The carbon-chlorine bond will exhibit a stretching vibration in the fingerprint region, typically between 800 and 700 cm⁻¹.

Standard Experimental Protocol: ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common, convenient method that requires minimal sample preparation.

  • Background Scan: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

Conclusion

The comprehensive spectroscopic analysis of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a self-validating confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR map the proton and carbon frameworks, MS confirms the molecular weight and elemental composition (via isotopic patterns), and IR spectroscopy rapidly identifies the key functional groups. For researchers in drug discovery and development, a thorough understanding and application of these techniques are indispensable for ensuring the identity, purity, and quality of synthesized compounds.

References

  • Capot Chemical. (n.d.). Specifications of 6-Chloro-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one.
  • ChemScene. (n.d.). 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Sources

An In-depth Technical Guide to the Solubility of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining and understanding the solubility of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in various organic solvents. The principles and methodologies discussed herein are foundational for preclinical development, formulation design, and ensuring the compound's suitability for further pharmacological study.

Compound Profile: 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound with the molecular formula C₁₁H₁₂ClNO and a molecular weight of 209.67 g/mol .[1][2] Its structure, featuring a chlorinated benzene ring fused to a lactam with gem-dimethyl substitution, suggests a largely nonpolar character, which is a critical determinant of its solubility in organic solvents.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₁H₁₂ClNO[1][2]
Molecular Weight209.67 g/mol [1][2]
Topological Polar Surface Area (TPSA)29.1 Ų[1]
Predicted LogP2.9598[1]
Hydrogen Bond Donors1[1]
Hydrogen Bond Acceptors1[1]

The predicted LogP value of nearly 3.0 indicates a significant lipophilic character, suggesting that the compound will favor partitioning into nonpolar environments over aqueous media.[3] The relatively low TPSA and minimal hydrogen bonding capacity further support the expectation of limited aqueous solubility and better solubility in organic solvents.[3] Understanding these properties is the first step in designing a rational solubility screening strategy.

The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and, consequently, its therapeutic efficacy.[4] For a compound like 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, which is likely intended for biological testing, understanding its solubility is paramount for:

  • Preclinical Formulation: Developing suitable vehicle formulations for in vitro and in vivo studies.

  • Process Chemistry: Informing decisions on reaction solvents, crystallization, and purification.

  • Pharmacokinetic Profiling: Poor solubility can lead to low absorption and high variability in systemic exposure.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that a solute will dissolve best in a solvent that has similar intermolecular forces. For 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, its largely nonpolar structure, with a dipole moment associated with the lactam and chloro groups, dictates its interaction with solvents.

Solvent Selection Rationale:

A range of organic solvents with varying polarities should be selected for a comprehensive solubility assessment. This allows for the construction of a solubility profile that can guide formulation and process development. A suggested starting panel of solvents would include:

  • Protic Solvents: Methanol, Ethanol

  • Aprotic Polar Solvents: Dimethyl Sulfoxide (DMSO), Acetone, N,N-Dimethylformamide (DMF)

  • Nonpolar Solvents: Toluene, Chloroform

Experimental Determination of Solubility

Two primary types of solubility measurements are relevant in a research and development setting: thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method, which measures the equilibrium concentration of a compound in a saturated solution.[5][6]

Protocol for Shake-Flask Solubility Determination:

  • Preparation: Add an excess amount of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[7]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE).[5][8]

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[8] A calibration curve with known concentrations of the compound must be prepared in the same solvent.

Diagram of the Shake-Flask Method Workflow:

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Quantification A Add excess compound to solvent B Agitate at constant temperature (24-48h) A->B Establish Equilibrium C Centrifuge or Filter B->C Separate Phases D Analyze supernatant (e.g., HPLC-UV) C->D Determine Concentration

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a supersaturated solution.[8] This is typically determined by adding a concentrated stock solution of the compound (e.g., in DMSO) to an aqueous or organic medium and observing the concentration at which precipitation occurs.[5]

Protocol for Turbidimetric Kinetic Solubility:

  • Stock Solution: Prepare a high-concentration stock solution of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in DMSO.

  • Serial Dilution: In a multi-well plate, perform a serial dilution of the stock solution into the desired organic solvent.

  • Precipitation Monitoring: Monitor the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.[4]

  • Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Diagram of Kinetic Solubility Workflow:

G A Prepare high-concentration stock in DMSO B Serially dilute stock into test solvents in a multi-well plate A->B C Monitor for precipitation (Turbidity/Nephelometry) B->C D Determine highest clear concentration C->D

Caption: Kinetic Solubility Determination Workflow.

Data Interpretation and Reporting

Solubility data should be reported in standard units, such as mg/mL or µg/mL. It is also beneficial to express solubility in molarity (mol/L).

Example Data Table:

SolventTemperature (°C)Solubility (mg/mL)Molarity (mol/L)Method
Methanol25[Experimental Value][Calculated Value]Shake-Flask
Ethanol25[Experimental Value][Calculated Value]Shake-Flask
DMSO25[Experimental Value][Calculated Value]Shake-Flask
Acetone25[Experimental Value][Calculated Value]Shake-Flask
Toluene25[Experimental Value][Calculated Value]Shake-Flask
Chloroform25[Experimental Value][Calculated Value]Shake-Flask

Conclusion

Determining the solubility of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in a range of organic solvents is a critical step in its development as a potential therapeutic agent or research tool. The methodologies outlined in this guide, particularly the robust shake-flask method for thermodynamic solubility, provide a clear path to generating reliable and reproducible data. This information is indispensable for guiding formulation development, ensuring consistent results in biological assays, and facilitating the progression of this compound through the drug discovery pipeline.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). In SciSpace.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.
  • solubility experimental methods.pptx. (n.d.). Slideshare.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Frontiers in Chemistry.
  • 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. (n.d.). ChemScene.
  • Specifications of 6-Chloro-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one. (n.d.). Capot Chemical.

Sources

An In-Depth Technical Guide to the Anticipated Biological Activities of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinolinone motif, a bicyclic heterocyclic system, is a cornerstone in the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to anticancer, antimicrobial, and neuroprotective effects. The inherent structural features of the quinolinone core allow for diverse functionalization, enabling the fine-tuning of its pharmacological profile. This guide focuses on a novel, yet uncharacterized derivative, 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one . Based on a comprehensive analysis of structurally related compounds and established principles of medicinal chemistry, we will explore its potential biological activities and lay out a detailed roadmap for its synthesis and evaluation.

The introduction of a chlorine atom at the 6-position is anticipated to significantly influence the molecule's electronic properties and lipophilicity, which can, in turn, enhance its interaction with biological targets and improve its pharmacokinetic profile. Halogenated quinolines have shown promise as potent antibacterial and antibiofilm agents[1][2][3]. Furthermore, the gem-dimethyl substitution at the 4-position may confer increased metabolic stability and introduce conformational constraints that could lead to enhanced target selectivity.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a scientifically grounded proposal for the investigation of this promising new chemical entity.

Proposed Synthesis of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

A plausible and efficient synthetic route to the title compound can be envisioned through a multi-step process commencing with readily available starting materials. The key transformation will involve an intramolecular Friedel-Crafts type cyclization, a well-established method for the synthesis of dihydroquinolinones[4][5][6].

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Friedel-Crafts Cyclization A 4-Chloroaniline C N-(4-chlorophenyl)-3,3-dimethylacrylamide A->C Et3N, DCM, 0 °C to rt B 3,3-Dimethylacryloyl chloride B->C D N-(4-chlorophenyl)-3,3-dimethylacrylamide E 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one D->E Lewis Acid (e.g., AlCl3) or Polyphosphoric Acid (PPA), Heat

Caption: Proposed two-step synthesis of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Detailed Experimental Protocol for Synthesis

Step 1: Synthesis of N-(4-chlorophenyl)-3,3-dimethylacrylamide

  • To a solution of 4-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 3,3-dimethylacryloyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(4-chlorophenyl)-3,3-dimethylacrylamide.

Causality Behind Experimental Choices: The use of triethylamine is to quench the HCl generated during the acylation reaction. The reaction is initiated at 0 °C to control the initial exothermic reaction, and then allowed to proceed at room temperature for completion. The aqueous workup is essential to remove unreacted starting materials and byproducts.

Step 2: Synthesis of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

  • To a flask containing a Lewis acid such as aluminum chloride (AlCl3, 3.0 eq) or polyphosphoric acid (PPA), add N-(4-chlorophenyl)-3,3-dimethylacrylamide (1.0 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Causality Behind Experimental Choices: The intramolecular Friedel-Crafts cyclization is catalyzed by a Lewis acid or a strong protic acid like PPA to activate the aromatic ring for electrophilic attack by the acrylamide moiety. The elevated temperature is necessary to overcome the activation energy of the cyclization. The quenching on ice is a standard procedure to safely decompose the acid catalyst.

Potential Biological Activity and Proposed Evaluation

Based on the extensive literature on quinolinone derivatives, 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a promising candidate for exhibiting anticancer, antimicrobial, and neuroprotective activities. The following sections outline the proposed experimental workflows to evaluate these potential biological effects.

Anticancer Activity

The quinolinone scaffold is present in several anticancer agents, and its derivatives have shown significant cytotoxic effects against various cancer cell lines. The chloro and dimethyl substitutions on the target molecule may enhance its anticancer potency.

Anticancer_Workflow A Prepare Stock Solution of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in DMSO C Treat cells with serial dilutions of the compound A->C B Seed Cancer Cell Lines in 96-well plates (e.g., MCF-7, A549, HCT116) B->C D Incubate for 48-72 hours C->D E Perform MTT Assay D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 values F->G Antimicrobial_Workflow A Prepare Stock Solution of Compound in DMSO C Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth in a 96-well plate A->C B Prepare bacterial inoculum (e.g., S. aureus, E. coli) D Inoculate wells with bacterial suspension B->D C->D E Incubate at 37°C for 18-24 hours D->E F Determine Minimum Inhibitory Concentration (MIC) by visual inspection E->F G Determine Minimum Bactericidal Concentration (MBC) by plating on agar F->G

Caption: Workflow for determining MIC and MBC of the test compound.

[7][8][9]

  • Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard.

  • Broth Microdilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth (MHB).

  • Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells with no visible growth onto nutrient agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Self-Validating System: A positive control (a known antibiotic like ciprofloxacin), a negative control (no compound), and a sterility control (no bacteria) must be included.

Neuroprotective Activity

The quinoline scaffold is a privileged structure in the development of neuroprotective agents. Derivatives have shown promise in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[10][11][12][13]

Neuroprotection_Workflow A Culture neuronal cells (e.g., SH-SY5Y) B Pre-treat cells with the test compound A->B C Induce neurotoxicity with a known neurotoxin (e.g., 6-OHDA or Amyloid-β) B->C D Incubate for 24 hours C->D E Assess cell viability using MTT or LDH assay D->E F Quantify neuroprotection E->F

Caption: Workflow for in vitro assessment of neuroprotective effects.

  • Cell Culture: Culture human neuroblastoma cells (SH-SY5Y) in a suitable medium.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • Induction of Neurotoxicity: Induce neuronal cell death by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) for a Parkinson's disease model or aggregated amyloid-beta peptide for an Alzheimer's disease model.

  • Incubation: Incubate the cells for 24 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT assay as described previously or a lactate dehydrogenase (LDH) release assay.

  • Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with the test compound to determine the percentage of neuroprotection.

Self-Validating System: Include controls for untreated cells, cells treated with the neurotoxin alone, and cells treated with a known neuroprotective agent (e.g., N-acetylcysteine).

Data Presentation

All quantitative data from the proposed biological evaluations should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: In Vitro Anticancer Activity of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cell LineIC50 (µM) ± SD
MCF-7To be determined
A549To be determined
HCT116To be determined
DoxorubicinReference value

Table 2: In Vitro Antimicrobial Activity of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
S. aureus ATCC 29213To be determinedTo be determined
E. coli ATCC 25922To be determinedTo be determined
CiprofloxacinReference valueReference value

Table 3: In Vitro Neuroprotective Activity of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

NeurotoxinTest Compound Conc. (µM)% Neuroprotection ± SD
6-OHDAConcentration 1To be determined
Concentration 2To be determined
Concentration 3To be determined
Amyloid-βConcentration 1To be determined
Concentration 2To be determined
Concentration 3To be determined

Conclusion and Future Directions

This technical guide outlines a comprehensive and scientifically rigorous approach to the synthesis and biological evaluation of the novel compound, 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. The proposed research is grounded in the well-established pharmacological importance of the quinolinone scaffold. The anticipated anticancer, antimicrobial, and neuroprotective activities, potentially enhanced by the specific substitutions on the molecule, warrant a thorough investigation.

Successful outcomes from these initial in vitro studies would provide a strong rationale for further preclinical development, including in vivo efficacy studies in animal models of cancer, infectious diseases, and neurodegeneration.[14][15][16][17][18] Structure-activity relationship (SAR) studies on analogs of the title compound could also be pursued to optimize its biological activity and drug-like properties. The exploration of this and related novel quinolinone derivatives holds significant promise for the discovery of new and effective therapeutic agents.

References

  • Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. Google Patents.
  • Synthesis of Novel 3,4-Dihydroquinolin-2(1H)-one Guanidines as Potential Antihypertensive Agents. Asian Journal of Chemistry. URL: [Link]

  • Dihydroquinolinone synthesis. Organic Chemistry Portal. URL: [Link]

  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. URL: [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. PMC. URL: [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. NIH. URL: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. URL: [Link]

  • The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. PMC. URL: [Link]

  • Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity. PubMed. URL: [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[4][5][19]riazino[2,3-c]quinazolines. PMC. URL: [Link]

  • Initial use of a broth microdilution method suitable for in vitro testing of fungal isolates in a clinical microbiology laboratory. ASM Journals. URL: [Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. URL: [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. NIH. URL: [Link]

  • Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities agains... MedChemComm (RSC Publishing). URL: [Link]

  • A new method for synthesis of 6-hydroxy-3, 4-dihydro-2(1h) quinolinone. ResearchGate. URL: [Link]

  • Quinolines: Privileged Scaffolds for Developing New Anti‐neurodegenerative Agents. Request PDF. ResearchGate. URL: [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. URL: [Link]

  • Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. Request PDF. ResearchGate. URL: [Link]

  • Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. InnoSer. URL: [Link]

  • Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf. URL: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. URL: [Link]

  • Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzoa[10]nnulen-7-ols. NIH. URL: [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[4][5][19]riazino[2,3-c]quinazolines. ResearchGate. URL: [Link]

  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. PMC. URL: [Link]

  • Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways. PubMed. URL: [Link]

  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Request PDF. ResearchGate. URL: [Link]

  • Neurodegenerative Disease Models. InVivo Biosystems. URL: [Link]

  • Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. ResearchGate. URL: [Link]

  • Structure of quinolines and quinolones with neuroprotective activity. Green shadowing shows iron chelation sites. ResearchGate. URL: [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[4][5][19]riazino[2,3-c]quinazolines. MDPI. URL: [Link]

  • Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. MDPI. URL: [Link]

  • MTT Assay Protocol. Springer Nature Experiments. URL: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. URL: [Link]

  • The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. ResearchGate. URL: [Link]

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. URL: [Link]

  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. MDPI. URL: [Link]

  • Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. URL: [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. URL: [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Sygnature Discovery. URL: [Link]

  • Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review. Semantic Scholar. URL: [Link]

  • Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis. PubMed. URL: [Link]

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. NIH. URL: [Link]

  • Search Results for "intramolecular Friedel–Crafts cyclization". Beilstein Journals. URL: [Link]

  • Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models. PMC. URL: [Link]

Sources

An In-Depth Technical Guide to the Preliminary Screening of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preliminary screening of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one derivatives, a class of compounds with significant potential in drug discovery. Drawing upon established principles of medicinal chemistry and high-throughput screening, this document outlines a scientifically rigorous and efficient workflow for identifying and validating initial "hit" compounds. The methodologies described herein are designed to be adaptable and are grounded in the principles of causality and self-validation to ensure the generation of reliable and actionable data for researchers, scientists, and drug development professionals.

Introduction: The Quinolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinolinone structural motif is a cornerstone in the development of therapeutic agents, demonstrating a wide array of biological activities.[1][2] These azaheterocyclic compounds are present in numerous alkaloids, antibiotics, and synthetic drugs, exhibiting anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2] The versatility of the quinolinone core allows for extensive functionalization, making it an attractive scaffold for creating large and diverse chemical libraries for drug discovery campaigns.[1][3]

The specific focus of this guide, the 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one core, offers a unique combination of lipophilicity and structural rigidity. The chloro-substituent can influence the compound's electronic properties and metabolic stability, while the gem-dimethyl group can impart conformational constraints that may enhance binding affinity to biological targets. The exploration of derivatives of this scaffold is a rational approach in the quest for novel therapeutics.

The Strategic Imperative: Designing a Robust Screening Cascade

A successful preliminary screening campaign is not merely a series of experiments but a well-defined cascade designed to efficiently identify true hits while eliminating false positives.[4] The overarching strategy is to move from a broad, high-throughput primary screen to more specific and biologically relevant secondary and tertiary assays. Each stage of this cascade should be tailored to the specific biological question being addressed and the nature of the target.[4][5]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Preliminary SAR & Characterization Compound Library Compound Library High-Throughput Screening (HTS) High-Throughput Screening (HTS) Compound Library->High-Throughput Screening (HTS) Large-scale testing HTS HTS Initial Hits Initial Hits HTS->Initial Hits Activity threshold Dose-Response Analysis Dose-Response Analysis Initial Hits->Dose-Response Analysis Potency determination Confirmed Hits Confirmed Hits Dose-Response Analysis->Confirmed Hits IC50/EC50 values Orthogonal Assays Orthogonal Assays Confirmed Hits->Orthogonal Assays Cross-validation Validated Hits Validated Hits Orthogonal Assays->Validated Hits Preliminary SAR Preliminary SAR Validated Hits->Preliminary SAR Structure-Activity Relationship Lead Series Identification Lead Series Identification Preliminary SAR->Lead Series Identification Further Optimization Further Optimization Lead Series Identification->Further Optimization

Caption: A generalized workflow for a preliminary drug discovery screening cascade.

Phase 1: High-Throughput Primary Screening - Casting a Wide Net

High-Throughput Screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds.[6][7] The primary goal of HTS is to identify compounds that exhibit activity against a specific biological target.[7][8]

Assay Development: The Foundation of a Successful Screen

The choice and development of a robust and reliable assay are critical for the success of any HTS campaign.[9] The assay must be sensitive, reproducible, and amenable to miniaturization and automation.[10]

Common Assay Formats for Quinolinone Screening:

Assay TypePrincipleReadoutAdvantagesDisadvantages
Biochemical Assays Measures the effect of a compound on a purified target protein (e.g., enzyme, receptor).Fluorescence, Luminescence, AbsorbanceDirect measure of target engagement; high throughput.May not reflect cellular activity; prone to artifacts.
Cell-Based Assays Measures the effect of a compound on a cellular process or phenotype.[9]Reporter Gene, Cell Viability, Biomarker levelsMore physiologically relevant; can identify compounds with different mechanisms of action.More complex; can be more variable.
Phenotypic Screens Measures the effect of a compound on a disease-relevant phenotype without a predefined target.Imaging, High-Content AnalysisCan identify novel targets and mechanisms.Target deconvolution can be challenging.

Protocol: Generic Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of the quinolinone derivatives on a cancer cell line.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized quinolinone derivatives for a specified duration (e.g., 48-72 hours).[3]

  • MTT Addition: Add MTT solution to each well and incubate, allowing viable cells to convert the yellow MTT to purple formazan crystals.[3]

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[3]

Library Preparation and Execution

The library of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one derivatives should be prepared in a format suitable for automated liquid handling, typically in 384- or 1536-well plates.[6][7] Robotic systems are then used to dispense the compounds into the assay plates.[6]

Phase 2: Hit Confirmation and Triage - Separating the Wheat from the Chaff

The initial "hits" from the primary screen require rigorous validation to eliminate false positives and prioritize the most promising compounds for further investigation.[4][5]

Dose-Response Analysis

Confirmed activity should be demonstrated through the generation of dose-response curves. This involves testing the hit compounds over a range of concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Orthogonal Assays

To increase confidence in the identified hits, it is crucial to confirm their activity in an independent, "orthogonal" assay.[12] This secondary assay should have a different readout or mechanism to minimize the risk of technology-specific artifacts. For example, if the primary screen was a biochemical assay, a cell-based assay could be used for confirmation.

Counter-Screens and Promiscuity Assessment

It is essential to perform counter-screens to identify and eliminate compounds that exhibit non-specific activity or are known as Pan-Assay Interference Compounds (PAINS).[4] Computational filtering for PAINS motifs and practical assessments for properties like aggregation and redox potential are also recommended.[5]

Phase 3: Preliminary Structure-Activity Relationship (SAR) and Characterization

Once a set of validated hits has been established, the next step is to explore the preliminary structure-activity relationship (SAR). This involves synthesizing and testing a small number of analogs of the most promising hits to understand which structural features are critical for activity.

Key Considerations for SAR Exploration:

  • Substitution Patterns: Investigate the effect of different substituents on the quinolinone ring and any appended functionalities.

  • Stereochemistry: If chiral centers are present, evaluate the activity of individual enantiomers.

  • Physicochemical Properties: Assess properties such as solubility and lipophilicity, as these can significantly impact biological activity and drug-likeness.

SAR cluster_R1 R1 Substituents cluster_R2 R2 Substituents cluster_R3 R3 Substituents Core Scaffold Core Scaffold R1 R1 Core Scaffold->R1 R2 R2 Core Scaffold->R2 R3 R3 Core Scaffold->R3 High Activity High Activity R1->High Activity e.g., -F, -Cl Low Activity Low Activity R1->Low Activity e.g., -OH, -OMe Moderate Activity Moderate Activity R2->Moderate Activity e.g., -CH3 No Activity No Activity R2->No Activity e.g., -NO2 Variable Activity Variable Activity R3->Variable Activity e.g., Phenyl

Caption: A conceptual diagram illustrating the exploration of Structure-Activity Relationships (SAR).

Potential Mechanisms of Action for Quinolinone Derivatives

Quinolinone-based compounds have been shown to exert their biological effects through various mechanisms.[13] Understanding these potential mechanisms can guide the design of relevant screening assays and aid in the interpretation of results.

Known and Potential Targets for Quinolinone Derivatives:

  • Enzyme Inhibition: Many quinolinones act as inhibitors of key enzymes involved in disease processes, such as kinases, topoisomerases, and histone deacetylases.[1]

  • DNA Intercalation: Some quinoline derivatives can intercalate into DNA, disrupting DNA replication and transcription.[14]

  • Microtubule Disruption: Certain quinazolinone derivatives have been shown to interfere with microtubule polymerization, leading to mitotic arrest and apoptosis.[15]

  • Modulation of Signaling Pathways: Quinoline-based compounds can interfere with various signaling pathways that are crucial for cancer cell growth and survival.[13]

Conclusion and Future Directions

The preliminary screening of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one derivatives represents a promising avenue for the discovery of novel therapeutic agents. By employing a rigorous and well-designed screening cascade, researchers can efficiently identify and validate promising hit compounds. The insights gained from preliminary SAR studies will be invaluable for guiding the subsequent lead optimization phase, with the ultimate goal of developing clinically effective drugs. Future efforts should focus on expanding the chemical diversity of the library, exploring a wider range of biological targets, and utilizing advanced computational methods to accelerate the discovery process.

References

  • High throughput screening of small molecule library: procedure, challenges and future. (2016).
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. (2025).
  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025).
  • Hit Validation for Suspicious Minds - Sygnature Discovery.
  • High-throughput screening (HTS) | BMG LABTECH. (2019).
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017).
  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry | ACS Combinatorial Science - ACS Publications. (2011).
  • Hit Identification - Revolutionizing Drug Discovery | Explore Now - Vipergen.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI.
  • Hit-to-Lead: Hit Validation and Assessment - PubMed.
  • High-throughput Screening Steps | Small Molecule Discovery Center (SMDC).
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024).
  • Hit Discovery & Confirmation for Early Drug Discovery - Sigma-Aldrich.
  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed. (2024).
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry.
  • Screening and identification of 3-aryl-quinolin-2-one derivatives as antiviral agents against influenza A - PubMed. (2023).
  • Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery - Benchchem.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed.

Sources

Theoretical and Computational Elucidation of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with diverse pharmacological activities.[1][2][3] This guide focuses on a specific derivative, 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a molecule of interest for its potential therapeutic applications. While experimental synthesis and testing are indispensable, they are resource-intensive processes. Theoretical and computational studies provide a powerful, predictive framework to investigate molecular properties, guiding rational drug design and accelerating discovery. This whitepaper presents a comprehensive, in-depth protocol for the theoretical characterization of this molecule. We will detail the quantum chemical methodologies, from geometry optimization and spectroscopic prediction to electronic structure analysis and reactivity mapping. The objective is to provide a self-validating, reproducible computational workflow that furnishes actionable insights into the molecule's behavior, thereby bridging the gap between molecular design and experimental validation.

Part 1: Foundational Context and Rationale

The Quinolinone Scaffold: A Privileged Structure in Drug Discovery

Quinoline and its derivatives are heterocyclic compounds that have garnered immense interest due to their wide spectrum of biological activities.[4][5] The dihydroquinolin-2(1H)-one core, in particular, is present in molecules screened for various therapeutic targets, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular applications.[2][6] For instance, recent studies have explored 3,4-dihydroquinolin-2(1H)-one analogues as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in glioblastoma therapy.[7] The specific substitutions on the quinolinone ring—such as the chloro group at the 6-position and the gem-dimethyl group at the 4-position—are critical for modulating physicochemical properties and biological activity.

The Imperative for Theoretical Investigation

Embarking on the synthesis and biological evaluation of a novel compound without a preliminary understanding of its intrinsic properties is an inefficient and often fruitless endeavor. Computational chemistry offers a solution by providing a detailed portrait of the molecule at the electronic level. A robust theoretical study can:

  • Confirm the most stable three-dimensional structure (conformation).

  • Predict spectroscopic signatures (IR, NMR) to aid in the characterization of synthesized material.

  • Identify sites of chemical reactivity, guiding synthesis and understanding potential metabolic pathways.

  • Elucidate electronic properties that govern intermolecular interactions with biological targets.

This guide establishes a state-of-the-art computational protocol to achieve these goals for 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Part 2: A Validated Computational Workflow

Causality Behind Method Selection: Density Functional Theory (DFT)

For a molecule of this size and complexity, Density Functional Theory (DFT) offers the optimal balance between computational cost and accuracy.

  • Expertise in Functional and Basis Set Selection: We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is renowned for its excellent performance in predicting the geometries and vibrational frequencies of a wide range of organic molecules.[8] This functional is paired with the 6-311++G(d,p) basis set. The 6-311G part provides a flexible description of the core and valence electrons. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing non-covalent interactions and anions. The (d,p) polarization functions allow for anisotropy in the electron distribution, essential for modeling chemical bonds accurately.[9]

  • Simulating Biological Context: Calculations are often performed in the gas phase for simplicity. However, to better approximate physiological conditions, we incorporate the Polarizable Continuum Model (PCM) . This implicit solvation model simulates the bulk electrostatic effects of a solvent (e.g., water), providing more realistic electronic properties.

Experimental Protocol: Step-by-Step Theoretical Analysis

This protocol is designed to be a self-validating system, where the results of each step inform the next.

  • Initial 3D Structure Generation:

    • Action: Construct the 2D structure of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one using a molecular editor (e.g., Avogadro, ChemDraw).

    • Action: Generate an initial 3D conformation using a universal force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Geometry Optimization:

    • Action: Submit the initial 3D structure for full geometry optimization using the chosen level of theory (B3LYP/6-311++G(d,p)).

    • Causality: This is the most critical step. The optimization process systematically alters the molecular geometry to find the lowest energy arrangement of the atoms, representing the molecule's most stable conformation.

  • Vibrational Frequency Calculation:

    • Action: Perform a frequency calculation on the optimized geometry at the same level of theory.

    • Trustworthiness: This step is a self-validating check. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable state) and not a transition state. The results also provide the predicted infrared (IR) spectrum.

  • Spectroscopic Prediction (NMR):

    • Action: Using the optimized geometry, perform a Nuclear Magnetic Resonance (NMR) calculation using the Gauge-Independent Atomic Orbital (GIAO) method.[8][10]

    • Causality: The GIAO method is a reliable approach for predicting the isotropic chemical shifts of ¹H and ¹³C nuclei. These theoretical values, when referenced against a standard like Tetramethylsilane (TMS), can be directly compared with experimental NMR data.

  • Electronic Property Analysis:

    • Action: From the optimized wavefunction, calculate key electronic properties. This includes the energies of the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP) surface.

    • Causality: These properties are fundamental to understanding the molecule's reactivity and potential for intermolecular interactions.

Visualization: Computational Analysis Workflow

G cluster_input Input Phase cluster_calc Quantum Calculation Core (DFT: B3LYP/6-311++G(d,p)) cluster_output Output & Analysis A 1. 2D Structure Drawing B 2. Initial 3D Conformation Generation A->B C 3. Geometry Optimization B->C D 4. Vibrational Frequency Analysis C->D E 5. NMR Chemical Shift Calculation (GIAO) C->E F 6. Electronic Property Calculation (FMO, MEP) C->F G Optimized 3D Structure C->G D->C Imaginary Freq? -> Re-optimize H Predicted IR Spectrum D->H I Predicted NMR Spectra E->I J Reactivity & Interaction Maps F->J

Caption: Workflow for the theoretical characterization of the title compound.

Part 3: Predicted Molecular and Spectroscopic Data

While a full computational run is beyond this guide's scope, we can predict the expected outcomes based on established chemical principles and data from similar structures.

Optimized Molecular Geometry

The optimization would reveal the precise bond lengths, bond angles, and dihedral angles. The aromatic portion of the quinolinone ring system will be planar, while the dihydro-ring will adopt a conformation (likely a distorted boat or envelope) that minimizes steric strain from the gem-dimethyl groups at the C4 position.

ParameterPredicted ValueRationale
C=O Bond Length~1.22 ÅTypical double bond length for a lactam carbonyl.
C-Cl Bond Length~1.75 ÅStandard length for a C(sp²)-Cl bond on an aromatic ring.
C4-CH₃ Bond Lengths~1.54 ÅStandard C(sp³)-C(sp³) single bond length.
N-H Bond Length~1.01 ÅTypical length for an N-H bond in a secondary amide.
Aromatic Ring C-C~1.39 - 1.41 ÅCharacteristic of delocalized bonds in a benzene ring.
Predicted Infrared (IR) Spectrum

The calculated vibrational frequencies are invaluable for interpreting experimental IR spectra. Key vibrational modes can confirm the presence of specific functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
N-H~3350 - 3450 cm⁻¹Stretching
Aromatic C-H~3000 - 3100 cm⁻¹Stretching
Aliphatic C-H~2850 - 2980 cm⁻¹Stretching (from CH₂ and CH₃)
C=O (Lactam)~1670 - 1690 cm⁻¹Stretching
Aromatic C=C~1500 - 1600 cm⁻¹Ring Stretching
C-Cl~1000 - 1100 cm⁻¹Stretching
Predicted ¹H and ¹³C NMR Spectra

Theoretical NMR calculations provide a powerful tool for structure verification. The chemical environment of each nucleus dictates its predicted chemical shift.

Nucleus TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
N-H8.0 - 9.0-The amide proton is typically deshielded and appears downfield.
Aromatic C-H7.0 - 7.8115 - 145Protons on the aromatic ring are deshielded by ring currents.
C3-H₂~2.6~35Methylene protons adjacent to both a carbonyl and a quaternary carbon.
C4-(CH₃)₂~1.3~28Gem-dimethyl protons are shielded and appear upfield.
C=O-~170The carbonyl carbon is highly deshielded.
C4-~40Quaternary carbon atom.

Part 4: Electronic Structure, Reactivity, and Interactions

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic behavior.

  • HOMO: Represents the ability to donate an electron. It is expected to be localized primarily over the electron-rich aromatic ring and the nitrogen atom.

  • LUMO: Represents the ability to accept an electron. It will likely be distributed over the carbonyl group and the aromatic ring, indicating these as sites for nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO correlates with chemical stability. A larger gap implies higher stability and lower chemical reactivity.

Caption: Representative Frontier Molecular Orbital (FMO) energy diagram.

Molecular Electrostatic Potential (MEP) Surface

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting intermolecular interactions.

  • Electron-Rich Regions (Red/Yellow): These regions have a negative potential and are susceptible to electrophilic attack. They are expected to be concentrated around the carbonyl oxygen and, to a lesser extent, the chlorine atom. These sites are prime candidates for hydrogen bond acceptance.

  • Electron-Poor Regions (Blue): These regions have a positive potential and are susceptible to nucleophilic attack. The most positive region will be around the N-H proton, making it a strong hydrogen bond donor.

  • Neutral Regions (Green): These areas, such as the gem-dimethyl groups, are non-polar and likely to engage in van der Waals or hydrophobic interactions.

Part 5: Bridging Theory to Pharmacology

Computational ADMET Prediction

While a full ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile requires experimental work, computational models can provide early-stage flags. Tools like SwissADME can use the 2D structure to predict properties based on established rules.[9] For our title compound, we would assess its compliance with frameworks like Lipinski's Rule of Five to estimate its potential for oral bioavailability. The presence of the chloro-substituent and the overall lipophilicity will be key determinants of its metabolic profile and potential toxicity.

Molecular Docking: A Roadmap to Target Identification

Given that related quinolinones show activity against protein kinases like VEGFR2[7], a logical next step is a molecular docking study.

  • Receptor Preparation: Obtain the crystal structure of the target protein (e.g., VEGFR2) from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Use the DFT-optimized, low-energy 3D structure of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one as the input ligand.

  • Binding Site Definition: Define the active site of the receptor, typically based on a co-crystallized ligand.

  • Docking Simulation: Use a docking algorithm (e.g., AutoDock Vina) to systematically sample different orientations and conformations of the ligand within the active site.

  • Scoring and Analysis: The program calculates a binding affinity score (e.g., in kcal/mol) for the best poses. Analyze these poses to identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and protein residues.

G cluster_prep Preparation Receptor Protein Target (e.g., VEGFR2 from PDB) Receptor_Prep Prepare Receptor (Add H, remove water) Receptor->Receptor_Prep Ligand Optimized Ligand (Title Compound) Ligand_Prep Prepare Ligand (Assign charges) Ligand->Ligand_Prep Docking Docking Simulation (e.g., AutoDock Vina) Receptor_Prep->Docking Ligand_Prep->Docking Analysis Analysis & Scoring Docking->Analysis Result Binding Affinity (kcal/mol) Interaction Map Analysis->Result

Caption: A generalized workflow for a molecular docking study.

Conclusion

This technical guide has outlined a comprehensive and robust theoretical framework for the deep characterization of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. By leveraging the predictive power of Density Functional Theory, we can determine its stable structure, simulate its spectroscopic signatures for experimental validation, and map its electronic properties to understand reactivity and potential for biological interactions. This computational-first approach provides a wealth of data that is critical for making informed decisions, de-risking the drug development pipeline, and rationally designing the next generation of quinolinone-based therapeutics. The protocols described herein are not merely academic; they are a practical blueprint for accelerating innovation in medicinal chemistry.

References

  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020). International Journal of Advanced Research in Engineering and Technology, 11(6).

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654.

  • Bentham Science Publishers. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry.

  • Ingenta Connect. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654.

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654.

  • Yildirim, N., et al. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 11(5), 2046-2060.

  • Pai, N., & Samel, A. (2010). Synthesis of Novel 3,4-Dihydroquinolin-2(1H)-one Guanidines as Potential Antihypertensive Agents. Asian Journal of Chemistry, 23, 1655-1660.

  • Al-Ostoot, F. H., et al. (2025). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. Molecules, 30(4), 843.

  • Rojas-Montoya, A., et al. (2024). Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. ACS omega.

  • Adole, V. A., et al. (2021). Computational Study on Molecular Structure, UV-Visible and Vibrational Spectra and Frontier Molecular Orbital Analysis of (E)-7-((2-Chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. Research Journal of Pharmacy and Technology, 14(10), 5275-5281.

  • Sabud, A. A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon, 10(6), e27756.

  • Boukli, H., et al. (2020). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Heliyon, 6(8), e04603.

Sources

Methodological & Application

Synthesis of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Dihydroquinolinone Scaffold

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] The incorporation of a chlorine atom can significantly modulate a molecule's physicochemical properties, often leading to enhanced potency and improved pharmacokinetic profiles, an effect sometimes referred to as the "magic chloro effect".[2] Furthermore, the gem-dimethyl substitution at the C4 position introduces steric hindrance that can influence the molecule's conformation and interaction with biological targets. The target molecule of this guide, 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, is therefore a compound of significant interest for the development of novel therapeutics, particularly in areas such as oncology and neurology where dihydroquinolinone analogs have shown promise.[1][2]

This document provides a comprehensive guide to the synthesis of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for characterization.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is most effectively achieved through a two-step sequence. The first step involves the acylation of 4-chloroaniline with 3,3-dimethylacryloyl chloride to form the key intermediate, N-(4-chlorophenyl)-3,3-dimethylacrylamide. The subsequent and final step is an intramolecular Friedel-Crafts cyclization of this intermediate to yield the desired dihydroquinolinone.

Reaction Mechanism

The pivotal step in this synthesis is the acid-catalyzed intramolecular Friedel-Crafts cyclization. Strong acids, such as Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA), are employed to facilitate this transformation.[3][4] The mechanism proceeds via protonation of the amide carbonyl, which enhances the electrophilicity of the α,β-unsaturated system. This allows for an intramolecular electrophilic attack of the electron-rich aromatic ring onto the β-carbon of the acrylamide moiety. Subsequent deprotonation and tautomerization lead to the formation of the stable 3,4-dihydroquinolin-2(1H)-one ring system.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Friedel-Crafts Cyclization 4-chloroaniline 4-Chloroaniline Intermediate_Amide N-(4-chlorophenyl)-3,3-dimethylacrylamide 4-chloroaniline->Intermediate_Amide Pyridine, CH2Cl2, 0 °C to rt 3,3-dimethylacryloyl_chloride 3,3-Dimethylacryloyl Chloride 3,3-dimethylacryloyl_chloride->Intermediate_Amide Protonation Protonation of Amide Intermediate_Amide->Protonation Eaton's Reagent Electrophilic_Attack Intramolecular Electrophilic Attack Protonation->Electrophilic_Attack Deprotonation Deprotonation & Tautomerization Electrophilic_Attack->Deprotonation Final_Product 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Deprotonation->Final_Product

Caption: Overall synthetic workflow.

Experimental Protocols

PART 1: Synthesis of N-(4-chlorophenyl)-3,3-dimethylacrylamide

This protocol details the synthesis of the crucial amide intermediate.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4-Chloroaniline127.5710.0 g78.4 mmol
3,3-Dimethylacryloyl chloride118.5610.2 g (9.3 mL)86.2 mmol
Pyridine79.107.1 g (7.2 mL)89.8 mmol
Dichloromethane (DCM)-200 mL-
1 M Hydrochloric Acid-100 mL-
Saturated Sodium Bicarbonate-100 mL-
Saturated Sodium Chloride-100 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-chloroaniline (10.0 g, 78.4 mmol) and dichloromethane (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (7.1 g, 89.8 mmol) to the solution.

  • Slowly add a solution of 3,3-dimethylacryloyl chloride (10.2 g, 86.2 mmol) in 50 mL of dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and saturated sodium chloride solution (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford N-(4-chlorophenyl)-3,3-dimethylacrylamide as a white solid.

G Start Dissolve 4-chloroaniline in DCM Cool Cool to 0 °C Start->Cool Add_Pyridine Add Pyridine Cool->Add_Pyridine Add_Acyl_Chloride Add 3,3-dimethylacryloyl chloride solution dropwise Add_Pyridine->Add_Acyl_Chloride Warm_Stir Warm to rt and stir for 4h Add_Acyl_Chloride->Warm_Stir Workup Aqueous Workup (HCl, NaHCO3, NaCl) Warm_Stir->Workup Dry_Concentrate Dry (MgSO4) and concentrate Workup->Dry_Concentrate Purify Recrystallize from EtOAc/Hexanes Dry_Concentrate->Purify End Obtain pure N-(4-chlorophenyl) -3,3-dimethylacrylamide Purify->End

Caption: Experimental workflow for amide synthesis.

PART 2: Synthesis of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

This protocol describes the intramolecular Friedel-Crafts cyclization to form the final product.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
N-(4-chlorophenyl)-3,3-dimethylacrylamide209.675.0 g23.8 mmol
Eaton's Reagent (7.7 wt % P₂O₅ in MsOH)-50 g-
Ice Water-500 mL-
Ethyl Acetate-300 mL-
Saturated Sodium Bicarbonate-100 mL-
Saturated Sodium Chloride-100 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • Prepare Eaton's reagent by carefully adding phosphorus pentoxide to methanesulfonic acid (exothermic reaction, perform in an ice bath).

  • In a dry 250 mL round-bottom flask, add N-(4-chlorophenyl)-3,3-dimethylacrylamide (5.0 g, 23.8 mmol) and Eaton's reagent (50 g).

  • Heat the reaction mixture to 80 °C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing 500 mL of ice water with vigorous stirring.

  • A precipitate will form. Continue stirring until all the ice has melted.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and saturated sodium chloride solution (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to yield 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one as a white solid.

Characterization of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

The structure of the final product should be confirmed by spectroscopic methods.

Expected ¹H NMR (400 MHz, CDCl₃) Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0br s1HN-H
~ 7.2-7.4m3HAr-H
~ 2.5s2H-CH₂-
~ 1.3s6H-C(CH₃)₂

Expected ¹³C NMR (100 MHz, CDCl₃) Data:

Chemical Shift (δ, ppm)Assignment
~ 170C=O
~ 138Ar-C
~ 128-130Ar-C (Cl-substituted)
~ 125-128Ar-CH
~ 116Ar-CH
~ 50-CH₂-
~ 35-C(CH₃)₂
~ 28-C(CH₃)₂

Note: The exact chemical shifts may vary slightly. The predicted values are based on data from structurally similar compounds.[5][6][7]

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 3,3-Dimethylacryloyl chloride: This reagent is corrosive and a lachrymator. Handle with care and avoid inhalation of vapors.

  • Eaton's Reagent (Phosphorus pentoxide in Methanesulfonic acid): This is a highly corrosive and moisture-sensitive reagent. It reacts violently with water, generating significant heat.[5] Use with extreme caution and ensure all glassware is scrupulously dry. When quenching the reaction, add the reaction mixture slowly to a large volume of ice water to dissipate the heat.

Conclusion

The synthetic route outlined in this application note provides a reliable and efficient method for the preparation of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. The use of a two-step sequence involving acylation followed by an intramolecular Friedel-Crafts cyclization is a robust strategy for accessing this class of compounds. The provided protocols, along with the characterization and safety data, should serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.

References

  • BenchChem. (2025).
  • The Royal Society of Chemistry. (n.d.).
  • Tidd, E., & Tredwell, M. (n.d.). N-(4-Chlorophenyl)ethanimidamide. PMC.
  • BenchChem. (2025). Technical Support Center: Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine. BenchChem.
  • Sigma-Aldrich. (n.d.). 3,3-Dimethylacryloyl chloride 97%.
  • SpectraBase. (n.d.). 6-Chloro-4-methyl-2(1H)-quinolinone - Optional[13C NMR] - Chemical Shifts.
  • Mohamadighader, N., Saraei, M., & Nematollahi, D. (2020). Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide. RSC Advances, 10(52), 31563–31569.
  • Santa Cruz Biotechnology. (n.d.). 3,3-Dimethylacryloyl chloride.
  • NIST. (n.d.). 3,3-Dimethylacryloyl chloride. In NIST Chemistry WebBook.
  • Dararatana, N., Seidi, F., & Crespy, D. (2020).
  • BenchChem. (2025). Technical Support Center: Synthesis of Ethyl-N-(4-chlorophenyl)
  • ResearchGate. (n.d.). PPA and Friedel-Crafts Chemistry.
  • Hidmi, T., Pogodin, S., Bogoslavsky, B., & Agranat, I. (2018). Proposed mechanism for the Friedel–Crafts deacylation pathways of 1,3,6-Bz3PY in PPA.
  • The Royal Society of Chemistry. (n.d.).
  • Mondal, B., & Das, P. (2021).
  • ResearchGate. (n.d.). Synthesis of 3,4-substituted dihydroquinolin-2(1H)
  • MDPI. (n.d.).
  • Google Patents. (n.d.). CN101570477A - Method for synthesizing 3,3-dimethylbutyrylchloride.
  • Reddy, G. V., & Reddy, P. V. G. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[8]annulen-7-ols. National Institutes of Health.

  • Google Patents. (n.d.). CN105037172A - Preparation method of 2-(4'-chlorphenyl) aniline.
  • ResearchGate. (n.d.). Catalytic Friedel‐Crafts polyketone synthesis in PPA.
  • PubMed. (2015). Cyclization of N-Arylacrylamides via Radical Arylsulfenylation of Carbon-Carbon Double Bonds with Sulfonyl Hydrazides.
  • MDPI. (n.d.). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)
  • ResearchGate. (n.d.).
  • BenchChem. (2025). The Discovery and Development of 1-Methyl-3,4-dihydroquinolin-2(1H)-one Analogs. BenchChem.
  • MDPI. (n.d.). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme.
  • ResearchGate. (n.d.). 1H and13C NMR spectra of 4,4′-substituted chalcones.
  • Beilstein Archives. (n.d.). Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin.

Sources

Application Notes & Protocols: Intramolecular Friedel-Crafts Synthesis of Dihydroquinolinones

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Dihydroquinolinones and Their Synthesis

The 2,3-dihydroquinolin-4(1H)-one scaffold is a privileged heterocyclic motif found in a wide array of pharmacologically active compounds and natural products.[1] Its structural importance has driven the development of numerous synthetic strategies, among which the intramolecular Friedel-Crafts reaction stands out for its efficiency and atom economy in constructing the bicyclic core. This guide provides an in-depth exploration of this powerful cyclization reaction, offering both theoretical insights and practical, field-proven protocols.

Mechanistic Insights: The Driving Force of Cyclization

The intramolecular Friedel-Crafts reaction, a cornerstone of aromatic chemistry, proceeds via electrophilic aromatic substitution.[2] In the context of dihydroquinolinone synthesis, the reaction involves the cyclization of an N-aryl-β-aminopropanoic acid derivative. The key to this transformation is the generation of a potent electrophile that can be attacked by the electron-rich aromatic ring.

The reaction can be catalyzed by both Lewis acids and Brønsted acids, which play a crucial role in activating the carboxylic acid moiety (or its derivative, such as an acyl chloride) to form a highly reactive acylium ion intermediate.[3][4] This acylium ion is then poised for intramolecular attack by the tethered aromatic ring, leading to the formation of the six-membered heterocyclic ring characteristic of the dihydroquinolinone core.[5] The subsequent deprotonation of the resulting intermediate restores aromaticity and yields the final product.[6]

Caption: Generalized mechanism of intramolecular Friedel-Crafts acylation.

Optimizing the Reaction: Critical Parameters for Success

The success of the intramolecular Friedel-Crafts synthesis of dihydroquinolinones hinges on the careful selection and control of several key parameters.

ParameterInfluence on ReactionRecommendations & Considerations
Catalyst The choice and amount of catalyst are critical for activating the substrate and promoting cyclization.Lewis Acids (e.g., AlCl₃, FeCl₃): Highly effective but sensitive to moisture. Stoichiometric amounts are often required as the product ketone can complex with the catalyst.[6][7] Brønsted Acids (e.g., H₂SO₄, PPA, Triflic Acid): Strong proton donors that can efficiently catalyze the reaction, particularly with carboxylic acid starting materials.[8][9] Milder conditions can sometimes be achieved with acids like triflic acid.[1]
Solvent The solvent can affect catalyst activity and substrate solubility.Non-polar solvents (e.g., Dichloromethane, 1,2-Dichloroethane): Commonly used with Lewis acid catalysts to avoid complexation.[7] Protic solvents (e.g., Sulfuric Acid): Can act as both the solvent and the catalyst.
Temperature Reaction rates are temperature-dependent, but higher temperatures can lead to side reactions.Reactions are often initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature or heated to drive the reaction to completion.[7]
Substrate The electronic nature of the aromatic ring and the nature of the N-substituent can influence reactivity.Electron-donating groups on the aromatic ring enhance its nucleophilicity and facilitate the reaction. Conversely, strongly electron-withdrawing groups can deactivate the ring and hinder cyclization.[7]

Detailed Experimental Protocols

The following protocols provide step-by-step procedures for the synthesis of dihydroquinolinones using both a Lewis acid and a Brønsted acid catalyst.

Protocol 1: Lewis Acid-Catalyzed Synthesis of 2,3-Dihydro-1-methyl-4(1H)-quinolinone

This protocol is adapted from established methodologies for intramolecular Friedel-Crafts acylation.[5][7]

Step 1: Synthesis of the Precursor, N-Methyl-N-phenyl-β-alanine

The synthesis of the N-aryl-β-aminopropanoic acid precursor is a critical first step. This can be achieved through various methods, such as the conjugate addition of an N-alkylaniline to an acrylic acid derivative.[10][11]

Step 2: Conversion to the Acyl Chloride

  • In a fume hood, suspend N-methyl-N-phenyl-β-alanine (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL per mmol of substrate).

  • Add oxalyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude N-methyl-N-phenyl-β-alanoyl chloride. Proceed to the next step without further purification.

Step 3: Intramolecular Friedel-Crafts Cyclization

  • Dissolve the crude acyl chloride in anhydrous DCM (10 mL per mmol of substrate) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 2,3-dihydro-1-methyl-4(1H)-quinolinone.

Protocol 2: Brønsted Acid-Catalyzed Synthesis of 2,3-Dihydro-4(1H)-quinolinone

This protocol utilizes a strong Brønsted acid to effect the cyclization of the corresponding N-phenyl-β-alanine.[8][12]

  • Place N-phenyl-β-alanine (1.0 eq) in a round-bottom flask.

  • Carefully add triflic acid (10 eq) at 0 °C.

  • Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into ice water to quench the reaction.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 2,3-dihydro-4(1H)-quinolinone.

Caption: Comparative workflow for dihydroquinolinone synthesis.

Characterization and Data Analysis

The synthesized dihydroquinolinones should be thoroughly characterized to confirm their structure and purity.

TechniqueExpected Observations
¹H NMR The proton NMR spectrum should show characteristic signals for the aromatic protons, as well as the diastereotopic protons of the methylene groups in the heterocyclic ring.[13][14]
¹³C NMR The carbon NMR spectrum will display a signal for the carbonyl carbon typically in the range of 190-200 ppm, along with signals for the aromatic and aliphatic carbons.[13][15]
IR Spectroscopy A strong absorption band corresponding to the C=O stretch of the ketone will be observed, typically around 1680-1700 cm⁻¹.
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the calculated mass of the dihydroquinolinone.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield - Inactive catalyst (moisture contamination).[7] - Deactivated aromatic ring.[7] - Insufficient reaction time or temperature.- Ensure all glassware is oven-dried and reagents are anhydrous. - Consider using a more electron-rich substrate or a stronger catalyst. - Increase reaction time and/or temperature, monitoring for decomposition.
Formation of Side Products - Intermolecular reactions. - Rearrangement of intermediates (less common in acylation).[4]- Use high dilution conditions to favor intramolecular cyclization. - Optimize the reaction temperature; lower temperatures may improve selectivity.
Incomplete Reaction - Insufficient amount of catalyst. - Poor solubility of the starting material.- Increase the stoichiometry of the catalyst. - Choose a solvent in which the starting material is more soluble.

Safety Precautions: Handling Reagents with Care

The protocols described involve the use of hazardous chemicals that require strict safety measures.

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[16]

  • Aluminum Chloride (AlCl₃): A highly corrosive and moisture-sensitive solid. It reacts violently with water, releasing HCl gas. Handle in a glove box or under an inert atmosphere.[17]

  • Triflic Acid (CF₃SO₃H): A superacid that is extremely corrosive and can cause severe burns upon contact. Handle with extreme caution, using appropriate acid-resistant gloves and a face shield.[18]

  • Oxalyl Chloride ((COCl)₂): A corrosive and toxic liquid that reacts with water to produce HCl and CO₂ gas. Handle with care in a fume hood.

  • Quenching: The quenching of strong acids and Lewis acids is highly exothermic. Always add the reaction mixture slowly to a large excess of ice/water with vigorous stirring.

References

  • Davies, S. G., & Fletcher, A. M. (2004). Asymmetric synthesis of beta2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. PubMed. [Link]

  • Banwell, M. G., et al. (2011). Synthesis of 2,3-Dihydro-4(1H)-quinolones and the Corresponding 4(1H)-Quinolones via Low-Temperature Fries Rearrangement of N-Arylazetidin-2-ones. CSIRO Publishing. [Link]

  • MDPI. (2019). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI. [Link]

  • SAGE Publications. (2025). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. SAGE Journals. [Link]

  • MDPI. (2022). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. MDPI. [Link]

  • Scholars Research Library. (2014). An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach. Scholars Research Library. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • Zeitschrift für Naturforschung. (2012). Asymmetric Brønsted Acid-catalyzed Intramolecular aza-Michael Reaction – Enantioselective Synthesis of Dihydroquinolinones. Zeitschrift für Naturforschung B. [Link]

  • ResearchGate. (2019). Tetrahydroquinolines by Lewis Acid-promoted Friedel-Crafts Cyclizations. ResearchGate. [Link]

  • ResearchGate. (2013). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]

  • ResearchGate. (2020). Synthesis of functionalised 2,3-dihydroquinolin-4(1 H )-ones vs. quinoline or N -alkenylindole derivatives through sequential reactions of 2-alkynylanilines with ketones. ResearchGate. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. Organic Chemistry Portal. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Chemistry Steps. [Link]

  • National Institutes of Health. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. PMC. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

  • Quora. (2024). What are at least 8 pre-cautions when handling acids? Quora. [Link]

  • De Gruyter. (2012). Asymmetric Brønsted Acid-catalyzed Intramolecular aza-Michael Reaction – Enantioselective Synthesis of Dihydroquinolinones. Zeitschrift für Naturforschung B. [Link]

  • Lab Alley. (2024). SAFETY DATA SHEET - Aluminum chloride. Lab Alley. [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • Beilstein Journals. (n.d.). Search Results for "intramolecular Friedel–Crafts cyclization". Beilstein Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (2025). Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases. PMC. [Link]

  • ResearchGate. (2014). Asymmetric Brønsted Acid-catalyzed Intramolecular aza-Michael Reaction – Enantioselective Synthesis of Dihydroquinolinones. ResearchGate. [Link]

  • PubMed. (2009). Lewis acid catalyzed formation of tetrahydroquinolines via an intramolecular redox process. PubMed. [Link]

  • PubMed. (1979). NMR spectroscopic determination of preferred conformations of quinidine and hydroquinidine. PubMed. [Link]

  • Google Patents. (1998). United States Patent (19).
  • National Institutes of Health. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. [Link]

  • Concordia University. (n.d.). “SUPERACIDS” SAFETY GUIDELINES. Concordia University. [Link]

  • ResearchGate. (2025). Proposed Brønsted acid-mediated intramolecular Friedel–Crafts alkylation mechanism of 1a. ResearchGate. [Link]

  • Royal Society of Chemistry. (2025). Synthesis of enantiomerically enriched β- N -amino ( S )-α-alanine analogs via sequential reactions on a chiral Ni( ii ) complex. Organic & Biomolecular Chemistry. [Link]

  • YouTube. (2022). Mechanism of Cyclisation by Friedal crafts reaction. YouTube. [Link]

  • Sci-Hub. (n.d.). Synthesis of 3,4-disubstituted 2(1H)-quinolinones via intramolecular Friedel–Crafts reaction of N-arylamides of Baylis–Hillman adducts. Sci-Hub. [Link]

  • ResearchGate. (2015). Lewis Acid-Catalyzed Friedel-Crafts/Michael Cascade Reaction of N , N -Dialkyl-3-vinylanilines with N -Tosylaziridines for the Stereoselective Synthesis of Highly Functionalized Tetrahydroisoquinolines. ResearchGate. [Link]

  • YouTube. (2013). Intramolecular Friedel Craft Reaction I Electrophilic Aromatic Substitution I ‪@GuruprakashAcademy‬. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). Practical catalytic enantioselective synthesis of 2,3-dihydroquin-azolinones by chiral brønsted acid catalysis. Organic & Biomolecular Chemistry. [Link]

  • Nanjing Chemical Material Corp. (n.d.). BETA-Alanine Process Introduction. Nanjing Chemical Material Corp.. [Link]

  • ResearchGate. (2019). Synthesis of New Diversely Linked Biquinoline Derivatives by Multicomponent Imino-Diels-Alder Cycloaddition and Intramolecular Friedel-Crafts Cyclization. ResearchGate. [Link]

  • MDPI. (2024). Computational NMR Study of Benzothienoquinoline Heterohelicenes. MDPI. [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Synthesis of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The protocol leverages a palladium-catalyzed intramolecular C-N cross-coupling reaction, commonly known as the Buchwald-Hartwig Amination.[1][2][3] We present a detailed, field-proven experimental procedure, an in-depth discussion of the underlying catalytic mechanism, and critical insights into reaction optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for constructing this valuable quinolinone derivative.

Introduction and Scientific Context

The 3,4-dihydroquinolin-2(1H)-one core is a privileged structure found in numerous biologically active compounds and pharmaceuticals. The specific target molecule, 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, serves as a key intermediate for more complex molecular targets. Traditional methods for constructing the C-N bond in such heterocyclic systems often require harsh conditions and have limited functional group tolerance.[1]

The advent of palladium-catalyzed cross-coupling reactions has revolutionized C-N bond formation, offering a mild, versatile, and highly efficient alternative.[1][4] The Buchwald-Hartwig Amination, in particular, has become an indispensable tool for the synthesis of arylamines and related nitrogen-containing heterocycles.[5][6] This application note details an intramolecular variation of this reaction, starting from a readily accessible N-acylated aryl halide precursor, to yield the target dihydroquinolinone in a single, efficient cyclization step.

The Catalytic Principle: Mechanism of Intramolecular C-N Coupling

The synthesis proceeds via an intramolecular palladium-catalyzed amidation. The overall transformation involves the formation of a new C-N bond between the amide nitrogen and the ortho-position of the aryl halide, leading to the cyclized product. The reaction is driven by a catalytic cycle involving a palladium(0)/palladium(II) redox couple.

The generally accepted mechanism for the Buchwald-Hartwig amination involves three key steps:[7][8][9]

  • Oxidative Addition: The active L-Pd(0) catalyst (where L is a phosphine ligand) undergoes oxidative addition into the aryl-halide bond of the substrate. This is often the rate-limiting step and results in the formation of a Pd(II) complex.

  • Amide Coordination and Deprotonation: The amide nitrogen atom coordinates to the electrophilic palladium center. A strong, non-nucleophilic base is essential at this stage to deprotonate the amide, forming a palladium-amido intermediate.[10][11][12]

  • Reductive Elimination: The final, product-forming step involves the reductive elimination of the desired 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. This step forms the crucial C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Buchwald-Hartwig Catalytic Cycle sub Aryl Halide Substrate pd2_complex L-Pd(II)(Ar)(X) sub->pd2_complex Oxidative Addition prod Dihydroquinolinone Product pd0 L-Pd(0) (Active Catalyst) pd_amido L-Pd(II)(Ar)(Amido) pd2_complex->pd_amido Amide Coordination & Deprotonation pd_amido->prod Reductive Elimination pd_amido->pd0 baseH [Base-H]+ X- pd_amido->baseH amide Amide (R-NH-COR') amide->pd_amido base Base (e.g., NaOtBu) base->pd_amido

Buchwald-Hartwig catalytic cycle for intramolecular amidation.

Critical Parameters and Component Selection

The success of this palladium-catalyzed reaction hinges on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent.

ComponentRole & RationaleRecommended Choices
Palladium Source Serves as the precatalyst that generates the active Pd(0) species in situ.[13]Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate)
Ligand Crucial for catalyst activity and stability. Bulky, electron-rich phosphine ligands facilitate both oxidative addition and reductive elimination, preventing catalyst decomposition.[14][15][16]XPhos, RuPhos, BrettPhos, Josiphos-type ligands
Base A strong, non-nucleophilic base is required to deprotonate the amide nitrogen, forming the key palladium-amido intermediate.[10][11][13] Its strength and solubility are critical.NaOtBu (Sodium tert-butoxide), KOtBu (Potassium tert-butoxide), LHMDS (Lithium bis(trimethylsilyl)amide)
Solvent Anhydrous, high-boiling point, non-protic solvents are preferred to ensure solubility of reactants and to allow for necessary reaction temperatures.[10][11]Toluene, 1,4-Dioxane, Tetrahydrofuran (THF)

Detailed Experimental Protocol

This protocol describes the intramolecular cyclization of a suitable precursor, N-(2-bromo-4-chlorophenyl)-3,3-dimethylbutanamide, to form the target compound.

Safety First: Handle all reagents in a well-ventilated fume hood. Palladium compounds are toxic. Phosphine ligands can be air-sensitive and pyrophoric. Sodium tert-butoxide is a strong, corrosive base. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

Reagents and Materials
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
N-(2-bromo-4-chlorophenyl)-3,3-dimethylbutanamideC₁₂H₁₅BrClNO304.611.00 g3.281.0
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.7230.0 mg0.0330.02 (Pd)
XPhosC₃₃H₄₇P486.6946.0 mg0.0950.058
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.10473 mg4.921.5
Anhydrous TolueneC₇H₈92.1415 mL--
Step-by-Step Procedure
  • Reaction Setup: Place a magnetic stir bar into a 50 mL oven-dried, two-neck round-bottom flask. Equip the flask with a reflux condenser and a rubber septum. Purge the entire apparatus with an inert gas (Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Charging the Flask: Under a positive flow of inert gas, add the starting material, N-(2-bromo-4-chlorophenyl)-3,3-dimethylbutanamide (1.00 g, 3.28 mmol), Pd₂(dba)₃ (30.0 mg, 0.033 mmol, 2 mol% Pd), XPhos (46.0 mg, 0.095 mmol), and sodium tert-butoxide (473 mg, 4.92 mmol).

  • Solvent Addition: Add anhydrous toluene (15 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously. The color of the mixture will typically darken upon heating.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by slowly adding 20 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one as a solid.

Workflow for Palladium-Catalyzed Dihydroquinolinone Synthesis.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently anhydrous conditions.3. Base is old or has low purity.4. Insufficient temperature.1. Ensure a strictly inert atmosphere; use fresh Pd₂(dba)₃.2. Use freshly distilled, anhydrous solvent.3. Use freshly opened, high-purity NaOtBu.4. Ensure oil bath reaches and maintains 110 °C.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Presence of water or protic impurities.2. Ligand degradation.1. Re-dry all glassware and use anhydrous solvents.2. Consider screening other bulky phosphine ligands (e.g., RuPhos).
Inconsistent Yields 1. Inefficient stirring, especially with a solid base.2. Variations in reagent quality.1. Ensure vigorous magnetic or mechanical stirring to maintain a homogenous suspension.[13]2. Use reagents from a reliable supplier; check purity.

References

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Optimization of reaction conditions for palladium-catalyzed amination... ResearchGate. [Link]

  • Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. [Link]

  • Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji–Trost Homologative Amination Reaction toward Allylic Amines. National Institutes of Health (NIH). [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Palladium Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. [Link]

  • Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube. [Link]

  • Practical Palladium Catalysts for C-N and C-O Bond Formation. ResearchGate. [Link]

  • Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]

  • Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

Sources

Synthesis of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed experimental protocol for the synthesis of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights and a step-by-step methodology.

Introduction

The quinolinone core is a privileged structure in numerous biologically active compounds. The specific derivative, 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, presents a key intermediate for the synthesis of novel therapeutic agents. Its structural features, including the chloro-substitution and gem-dimethyl group, offer opportunities for further chemical modification to explore structure-activity relationships (SAR) in drug design. This protocol outlines a robust and reproducible two-step synthesis commencing with readily available starting materials.

Synthetic Strategy

The synthesis of the target molecule is achieved through a two-step process:

  • Amide Formation: The initial step involves the acylation of 4-chloroaniline with 3,3-dimethylacryloyl chloride to form the intermediate, N-(4-chlorophenyl)-3,3-dimethylacrylamide. This reaction forms the crucial amide bond that is a precursor to the heterocyclic ring.

  • Intramolecular Friedel-Crafts Cyclization: The synthesized amide intermediate undergoes an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts acylation, to construct the dihydroquinolinone ring system. This acid-catalyzed cyclization is a key step in forming the final product.

The overall synthetic workflow is depicted in the following diagram:

Synthetic Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Cyclization 4-Chloroaniline 4-Chloroaniline Amidation Acylation 4-Chloroaniline->Amidation 3,3-Dimethylacryloyl_chloride 3,3-Dimethylacryloyl_chloride 3,3-Dimethylacryloyl_chloride->Amidation N-(4-chlorophenyl)-3,3-dimethylacrylamide N-(4-chlorophenyl)-3,3-dimethylacrylamide Amidation->N-(4-chlorophenyl)-3,3-dimethylacrylamide N-(4-chlorophenyl)-3,3-dimethylacrylamide_input N-(4-chlorophenyl)-3,3-dimethylacrylamide N-(4-chlorophenyl)-3,3-dimethylacrylamide->N-(4-chlorophenyl)-3,3-dimethylacrylamide_input Cyclization Friedel-Crafts Cyclization 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Cyclization->6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one N-(4-chlorophenyl)-3,3-dimethylacrylamide_input->Cyclization

Caption: Overall synthetic workflow for 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Experimental Protocol

Part 1: Synthesis of N-(4-chlorophenyl)-3,3-dimethylacrylamide

This procedure is adapted from a similar amidation reaction.[1]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
4-ChloroanilineC₆H₆ClN127.575.00 g39.2
3,3-Dimethylacryloyl chlorideC₅H₇ClO118.564.88 g (4.42 mL)41.2
PyridineC₅H₅N79.103.42 g (3.49 mL)43.1
Diethyl ether (anhydrous)(C₂H₅)₂O74.12100 mL-
3 M Hydrochloric acidHCl36.46As needed-
Saturated sodium bicarbonateNaHCO₃84.01As needed-
BrineNaCl58.44As needed-
Magnesium sulfate (anhydrous)MgSO₄120.37As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-chloroaniline (5.00 g, 39.2 mmol) in anhydrous diethyl ether (100 mL).

  • Add pyridine (3.49 mL, 43.1 mmol) to the solution.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add 3,3-dimethylacryloyl chloride (4.42 mL, 41.2 mmol) dropwise to the stirred solution over a period of 15-20 minutes. A white precipitate will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion, dilute the reaction mixture with diethyl ether (100 mL).

  • Transfer the mixture to a separatory funnel and wash sequentially with 3 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, N-(4-chlorophenyl)-3,3-dimethylacrylamide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or used directly in the next step if of sufficient purity.

Part 2: Synthesis of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

This step involves a Lewis acid-catalyzed intramolecular Friedel-Crafts cyclization.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
N-(4-chlorophenyl)-3,3-dimethylacrylamideC₁₁H₁₂ClNO209.674.00 g19.1
Aluminum chloride (anhydrous)AlCl₃133.345.09 g38.2
Dichloromethane (anhydrous)CH₂Cl₂84.9380 mL-
1 M Hydrochloric acidHCl36.46As needed-
Saturated sodium bicarbonateNaHCO₃84.01As needed-
BrineNaCl58.44As needed-
Magnesium sulfate (anhydrous)MgSO₄120.37As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend anhydrous aluminum chloride (5.09 g, 38.2 mmol) in anhydrous dichloromethane (40 mL).

  • Cool the suspension to 0 °C in an ice-water bath.

  • In a separate flask, dissolve N-(4-chlorophenyl)-3,3-dimethylacrylamide (4.00 g, 19.1 mmol) in anhydrous dichloromethane (40 mL).

  • Slowly add the solution of the amide to the aluminum chloride suspension dropwise over 20-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC (1:1 ethyl acetate/hexanes). The product should have a different Rf value than the starting material.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl (100 mL).

  • Stir the mixture vigorously until all solids have dissolved.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization to afford pure 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Reaction Mechanism

The intramolecular Friedel-Crafts cyclization proceeds through the formation of an acylium ion intermediate, which then undergoes an electrophilic attack on the electron-rich aromatic ring.

Reaction Mechanism cluster_0 Mechanism of Intramolecular Friedel-Crafts Cyclization start N-(4-chlorophenyl)-3,3-dimethylacrylamide complex Lewis Acid Complex start->complex + AlCl₃ acylium Acylium Ion Intermediate complex->acylium Formation of Electrophile sigma Sigma Complex (Arenium Ion) acylium->sigma Electrophilic Aromatic Substitution product 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one sigma->product Deprotonation (Rearomatization)

Caption: Proposed mechanism for the intramolecular Friedel-Crafts cyclization.

Safety Precautions

It is imperative to conduct all experimental procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Chloroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[2] May cause an allergic skin reaction and is suspected of causing cancer.[2] Handle with extreme care and avoid exposure.

  • 3,3-Dimethylacryloyl chloride: Corrosive and causes severe skin burns and eye damage. Reacts violently with water. Handle in a moisture-free environment.

  • 3,3-Dimethylacrylic Acid: Causes skin and eye irritation.[3] Avoid contact with skin and eyes.[4]

  • Aluminum chloride: Corrosive and reacts violently with water, releasing heat and hydrogen chloride gas. Handle in a dry environment.

  • Dichloromethane: A suspected carcinogen. Avoid inhalation and skin contact.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.[2][3][4][5][6][7]

References

  • 4-Chloroaniline-2,3,5,6-d4 - Safety D
  • 3,3-Dimethylacrylic Acid (CAS 541-47-9) - Properties, Uses, and Safety. Autech Industry Co.,Limited.
  • Material Safety Data Sheet - 3,3-Dimethylacrylic Acid, 97%. Cole-Parmer.
  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing.
  • SAFETY DATA SHEET - 4-chloroaniline. Sigma-Aldrich.
  • 4-CHLOROANILINE FOR SYNTHESIS MSDS. Loba Chemie.
  • p-Chloro Aniline CAS No 106-47-8 MATERIAL SAFETY D
  • 4-CHLOROANILINE HAZARD SUMMARY. New Jersey Department of Health.
  • MSDS of 3,3-Dimethylacrylic Acid. Capot Chemical.
  • Amidation of 3,3-dimethylacryloyl chloride with 2-bromoaniline. ChemSpider Synthetic Pages. 2020.
  • Synthesis of potential Rho-kinase inhibitors based on the chemistry of an original heterocycle: 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one. European journal of medicinal chemistry. 2008.
  • Friedel-Crafts Acyl
  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. 2018.

Sources

Application Note: Purification Strategies for 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the purification of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a key intermediate in pharmaceutical synthesis. The purity of such building blocks is paramount for the successful development of active pharmaceutical ingredients (APIs), directly impacting reaction yields, impurity profiles, and the safety of the final drug substance.[1] This document details three primary purification methodologies: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (Prep-HPLC). We will explore the theoretical principles behind each technique, provide detailed, step-by-step protocols, and offer expert insights into method selection and optimization. The protocols are designed to be self-validating, enabling researchers, scientists, and drug development professionals to achieve high-purity material efficiently and reliably.

Introduction and Physicochemical Foundation

6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS No: 266359-63-1) is a substituted quinolinone derivative.[2] Synthetic routes for such heterocyclic compounds often yield a crude product containing unreacted starting materials, reagents, and side-products.[3] The presence of these impurities can hinder subsequent synthetic steps or introduce undesirable components into a final API. Therefore, robust purification is a critical and non-trivial step in the synthetic workflow.

The selection of an appropriate purification strategy is fundamentally dictated by the physicochemical properties of the target compound and its impurities.[4] A foundational understanding of these properties allows for a logical, rather than trial-and-error, approach to developing a purification protocol.

Table 1: Physicochemical Properties of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

PropertyValueSourceSignificance for Purification
CAS Number 266359-63-1[2]Unique chemical identifier.
Molecular Formula C₁₁H₁₂ClNO[5]Used to calculate molecular weight and assess elemental composition.
Molecular Weight 209.67 g/mol [5]Essential for stoichiometric calculations and mass spectrometry.
Calculated LogP 2.9598[5]Indicates moderate lipophilicity, suggesting good solubility in organic solvents and suitability for reversed-phase chromatography.
Topological Polar Surface Area (TPSA) 29.1 Ų[5]Suggests moderate polarity, which guides the choice of solvents for both recrystallization and chromatography.

Strategic Approach to Purification

The optimal purification technique depends on the initial purity of the crude material, the nature of the impurities, the required final purity, and the scale of the purification. Below is a decision-making workflow to guide the selection process.

Purification_Strategy start Crude Product (Purity < 99%) purity_check Assess Impurity Profile (TLC, HPLC, NMR) start->purity_check recrystallization Method 1: Recrystallization purity_check->recrystallization Impurities have different solubility? Crude Purity > 85%? column_chrom Method 2: Flash Column Chromatography purity_check->column_chrom Impurities have different polarity? Scale < 100g? prep_hplc Method 3: Preparative HPLC purity_check->prep_hplc Trace impurities? Highest purity needed? Scale < 10g? recrystallization->column_chrom Purity insufficient final_product Purified Product (Purity > 99%) recrystallization->final_product Purity Goal Met column_chrom->prep_hplc Further purification needed column_chrom->final_product Purity Goal Met prep_hplc->final_product Purity Goal Met

Caption: Decision workflow for selecting a purification method.

Method 1: Recrystallization

Recrystallization is a powerful and economical technique for purifying solid organic compounds, leveraging the principle that the solubility of most solids increases with temperature.[6] The ideal solvent will dissolve the target compound completely at its boiling point but sparingly at room temperature, while impurities either remain insoluble at high temperatures or stay dissolved upon cooling.[7]

Protocol: Solvent Screening

The choice of solvent is the most critical parameter for successful recrystallization.[8]

  • Place approximately 20-30 mg of the crude compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane, water) dropwise at room temperature, vortexing after each addition. A suitable solvent should not dissolve the compound at this stage.

  • Heat the tubes that show poor room temperature solubility in a water bath. Continue adding the hot solvent dropwise until the solid just dissolves. Use the minimum amount of hot solvent.[9]

  • Remove the tubes from the heat and allow them to cool slowly to room temperature. If desired, subsequently place them in an ice bath.

  • Observe the quality and quantity of the crystals formed. The optimal solvent will yield a large amount of pure crystals upon cooling.

Table 2: Potential Solvents for Recrystallization

Solvent SystemRationalePotential Issues
Ethanol or Isopropanol The compound's moderate polarity suggests good solubility in alcohols at elevated temperatures.May have high solubility even at room temperature, potentially leading to lower yields.[8]
Ethyl Acetate/Hexane A mixed solvent system. Dissolve in a minimum of hot ethyl acetate, then add hexane dropwise until turbidity persists. Reheat to clarify and cool slowly.Can be difficult to find the perfect ratio; the compound may "oil out" if the polarity change is too abrupt.
Toluene As an aromatic solvent, it may offer different solubility characteristics compared to alcohols or esters.Higher boiling point requires careful handling.
Protocol: Bulk Recrystallization
  • Dissolution: Place the crude 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one into an appropriately sized Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) and a magnetic stir bar. Heat the mixture to a gentle boil while stirring until the solid is fully dissolved. Add the solvent portion-wise to ensure the minimum necessary volume is used.[6]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[6]

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask to prevent premature crystallization.[8]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals as it allows for the selective inclusion of the desired molecules into the crystal lattice.[8] For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature or in a desiccator until a constant weight is achieved.[6] Purity can be checked via melting point analysis; a pure compound will have a sharp melting point range.[9]

Method 2: Flash Column Chromatography

Flash column chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[10] It is ideal for separating mixtures of compounds with different polarities.

Column_Chrom_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Workup tlc 1. TLC Optimization (Find optimal solvent system, e.g., 30% EtOAc/Hexane) column_prep 2. Column Packing (Slurry pack with silica gel in initial eluent) tlc->column_prep sample_prep 3. Sample Loading (Adsorb crude onto silica (dry) or dissolve in min. solvent (wet)) column_prep->sample_prep elution 4. Elution (Apply pressure and run solvent through column) sample_prep->elution collection 5. Fraction Collection (Collect eluent in test tubes) elution->collection tlc_analysis 6. TLC Analysis of Fractions (Spot fractions to identify pure product) collection->tlc_analysis combine 7. Combine & Evaporate (Combine pure fractions and remove solvent via rotary evaporation) tlc_analysis->combine final Purified Compound combine->final

Caption: Workflow for purification by flash column chromatography.

Protocol: Column Chromatography
  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., Ethyl Acetate/Hexane) that provides good separation between the target compound and its impurities. The ideal Rf value for the target compound should be approximately 0.2-0.4.

  • Column Packing:

    • Place a small cotton or glass wool plug at the bottom of a glass column and add a thin layer of sand.[11]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.[12]

    • Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[13] Allow the silica to settle, draining excess solvent but never letting the solvent level drop below the top of the silica bed.[14]

    • Add another thin layer of sand on top to protect the silica surface.[13]

  • Sample Loading:

    • Dry Loading (Preferred): Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel (or Celite) and evaporate the solvent to obtain a free-flowing powder.[13] Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude product in the absolute minimum amount of the mobile phase and carefully pipette it onto the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate.[12]

    • Collect the eluent in a series of numbered test tubes or flasks.[11]

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.

  • Analysis and Work-up:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[12]

Method 3: Preparative HPLC

For achieving the highest levels of purity (>99.5%) or for separating very similar impurities, preparative HPLC is the method of choice.[15][16] This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads.[17] A common strategy involves developing an optimized analytical method and then scaling it up for preparative use.[18]

Protocol: General Preparative HPLC
  • Analytical Method Development: Develop an analytical HPLC method (e.g., on a 4.6 mm ID column) to achieve baseline separation of the target compound from its impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid or TFA) is a good starting point given the compound's LogP.

  • Loading Study: On the analytical column, progressively increase the injection volume to determine the maximum sample load that still maintains adequate resolution. This is known as an overloading experiment.[18]

  • Scale-Up Calculation: Use the parameters from the analytical method to calculate the conditions for the preparative column (e.g., 21.2 mm or 50 mm ID). The flow rate and injection volume are scaled geometrically based on the cross-sectional area of the columns.[18]

    • Preparative Flow Rate = Analytical Flow Rate × (Prep Column Radius² / Analytical Column Radius²)

  • Purification Run:

    • Dissolve the crude or partially purified compound in a suitable solvent (e.g., ethanol or mobile phase) at a high concentration.[7]

    • Perform the injection on the preparative HPLC system using the calculated parameters.

    • Monitor the elution using a UV detector.

  • Fraction Collection: Collect the peak corresponding to the pure compound using an automated fraction collector, typically triggered by a signal threshold and/or slope.[17]

  • Product Recovery: Combine the pure fractions. The majority of the mobile phase can be removed by rotary evaporation. If volatile buffers were used, a final lyophilization or extraction step may be necessary to obtain the final solid product.

Conclusion

The purification of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one can be effectively achieved using a range of standard laboratory techniques. For moderate purity requirements and larger scales, recrystallization offers an economical and efficient solution, provided a suitable solvent can be identified. For more complex mixtures or when higher purity is desired, flash column chromatography provides excellent resolving power. For applications demanding the highest purity, such as the preparation of analytical standards or for late-stage drug development, preparative HPLC is the definitive method. The choice of technique should be guided by a thorough analysis of the crude material and a clear definition of the purity requirements for the downstream application.

References

  • BenchChem. (2025). Application Note: Purification of Crude 6-Chloro-2-phenylquinolin-4-ol by Recrystallization. BenchChem.
  • BenchChem. (2025). Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde. BenchChem.
  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Agilent.
  • MicroCombiChem GmbH. (n.d.). Purification, Preparative HPLC-MS. MicroCombiChem.
  • University of Warwick. (n.d.). Principles in preparative HPLC. University of Warwick.
  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Teledyne Labs.
  • Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube.
  • Agilent Technologies. (n.d.). Strategy for Preparative LC Purification. Agilent.
  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube.
  • Frontiers in Chemistry. (2024, March 17). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth.
  • Keck Science Department. (2019, October 16). Column Chromatography [Video]. YouTube.
  • Lisa Nichols. (2022, February 13). Column Chromatography [Video]. YouTube.
  • Khan Academy. (n.d.). Column chromatography [Video]. Khan Academy.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC - NIH.
  • Capot Chemical. (n.d.). Specifications of 6-Chloro-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one. Capot Chemical.
  • ChemScene. (n.d.). 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. ChemScene.
  • BenchChem. (2025). Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine. BenchChem.

Sources

Application Note: Comprehensive NMR Structural Elucidation of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the complete structural elucidation of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structures.[1] This guide details the rationale behind experimental choices, from sample preparation to the acquisition and interpretation of a full suite of NMR experiments, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectroscopy. The methodologies described herein are designed to be self-validating, ensuring high confidence in the final structural assignment for researchers in drug discovery and organic synthesis.

Introduction: The Role of NMR in Characterizing Quinolinone Scaffolds

The quinolinone motif is a privileged scaffold in drug discovery, forming the core of numerous compounds with diverse biological activities.[1] 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a specific derivative whose structural integrity is paramount for understanding its structure-activity relationship (SAR) and ensuring its purity in preclinical development.

NMR spectroscopy provides an atomic-level view of molecular structure by probing the magnetic properties of nuclei like ¹H and ¹³C.[2] Through a logical combination of experiments, it is possible to piece together the entire molecular architecture:

  • ¹H NMR: Identifies the number and electronic environment of all protons.

  • ¹³C NMR: Provides a "fingerprint" of the carbon skeleton.

  • 2D COSY (COrrelation SpectroscopY): Reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds, establishing spin systems.[3]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹J-coupling), definitively linking the ¹H and ¹³C spectra.[3][4]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (typically 2-3 bond) correlations between protons and carbons, which is the key to connecting different fragments of the molecule and confirming the placement of quaternary carbons and heteroatoms.[3][4]

This guide will walk the user through the complete workflow for characterizing the title compound, providing both the "how" and the "why" for each step.

Experimental Workflow and Protocols

A systematic approach is crucial for efficient and accurate structure elucidation. The workflow diagram below outlines the logical progression from sample preparation to the final, validated molecular structure.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Elucidation Sample Pure Compound (5-10 mg) Solvent Solvent Selection (e.g., CDCl3) Sample->Solvent Dissolution Tube NMR Tube Preparation (0.6-0.7 mL) Solvent->Tube Transfer H1 1D ¹H NMR Tube->H1 C13 1D ¹³C NMR COSY 2D COSY HSQC 2D HSQC HMBC 2D HMBC Assign1D Initial 1D Peak Assignment HMBC->Assign1D AssignHSQC ¹H-¹³C Direct Correlation (HSQC) Assign1D->AssignHSQC AssignCOSY ¹H-¹H Spin System Mapping (COSY) AssignHSQC->AssignCOSY AssignHMBC Long-Range Correlation & Fragment Assembly (HMBC) AssignCOSY->AssignHMBC Structure Final Structure Validation AssignHMBC->Structure

Caption: Overall workflow for NMR structure elucidation.

Sample Preparation

The quality of the NMR data is directly dependent on proper sample preparation.

Materials:

  • 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (5-10 mg)

  • Deuterated chloroform (CDCl₃, >99.8% D)

  • High-quality 5 mm NMR tube

  • Glass pipette with cotton plug (for filtration)

Protocol:

  • Weighing: Accurately weigh approximately 5-10 mg of the purified, dry compound. This concentration is generally sufficient for a full suite of 2D NMR experiments on modern spectrometers.[5]

  • Solvent Selection: Chloroform-d (CDCl₃) is chosen as the primary solvent.

    • Rationale: It is a versatile solvent that dissolves a wide range of organic compounds, is relatively inexpensive, and has a low boiling point for easy sample recovery.[5][6] Its residual proton signal at ~7.26 ppm and carbon triplet at ~77.16 ppm are well-documented and typically do not interfere with the signals of interest for this molecule.[7] If solubility is an issue, DMSO-d₆ or Acetone-d₆ are suitable polar alternatives.[7][8]

  • Dissolution: Add 0.6-0.7 mL of CDCl₃ to the vial containing the sample. Vortex gently to ensure complete dissolution.

  • Transfer & Filtration: Draw the solution into a glass pipette plugged with a small amount of cotton wool and filter it directly into the NMR tube. This step removes any microscopic particulate matter, which can severely degrade spectral quality (line shape and resolution).

  • Labeling: Clearly label the NMR tube with the sample identifier.

NMR Data Acquisition

The following experiments should be performed on a spectrometer operating at a ¹H frequency of 400 MHz or higher.

1. ¹H NMR (Proton):

  • Purpose: To obtain a survey spectrum, check sample purity, and identify all proton environments.

  • Key Parameters:

    • Pulse Program: Standard single pulse (e.g., zg30)

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm)

    • Acquisition Time: ~2-3 seconds

    • Relaxation Delay (d1): 2-5 seconds

    • Number of Scans: 8-16

  • Processing: Apply an exponential window function (line broadening of 0.3 Hz), Fourier transform, phase correct, and baseline correct. Calibrate the spectrum by setting the residual CDCl₃ signal to 7.26 ppm.

2. ¹³C NMR (Carbon):

  • Purpose: To identify all unique carbon environments, including quaternary carbons.

  • Key Parameters:

    • Pulse Program: Standard proton-decoupled single pulse (e.g., zgpg30)

    • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm)

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 1024-4096 (or until adequate signal-to-noise is achieved)

  • Processing: Apply an exponential window function (line broadening of 1-2 Hz), Fourier transform, phase correct, and baseline correct. Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

3. 2D COSY (¹H-¹H Correlation):

  • Purpose: To identify protons that are spin-coupled to each other, revealing neighboring protons.[9]

  • Key Parameters:

    • Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf)

    • Spectral Width (F1 and F2): Same as ¹H spectrum (~16 ppm)

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 2-4

  • Processing: Apply a sine-squared window function in both dimensions, Fourier transform, and symmetrize the spectrum.

4. 2D HSQC (¹H-¹³C One-Bond Correlation):

  • Purpose: To correlate each proton with its directly attached carbon.[10]

  • Key Parameters:

    • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC with adiabatic pulses (e.g., hsqcedetgpsisp2.2)

    • Spectral Width F2 (¹H): ~16 ppm

    • Spectral Width F1 (¹³C): ~180 ppm (focused on the aliphatic and aromatic regions)

    • ¹J-Coupling Constant (CNST13): Set to an average value of 145 Hz.

    • Number of Increments (F1): 256

    • Number of Scans per Increment: 4-8

  • Processing: Apply a sine-squared window function in F2 and a sine window function in F1. Fourier transform and phase correct.

5. 2D HMBC (¹H-¹³C Multiple-Bond Correlation):

  • Purpose: To identify long-range (2- and 3-bond) correlations between protons and carbons, which is essential for assembling the molecular skeleton.[3]

  • Key Parameters:

    • Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf)

    • Spectral Width F2 (¹H): ~16 ppm

    • Spectral Width F1 (¹³C): ~240 ppm

    • Long-Range Coupling Constant (CNST2): Optimized for 8-10 Hz.

    • Number of Increments (F1): 400-512

    • Number of Scans per Increment: 8-16

  • Processing: Apply a sine-squared window function in both dimensions and Fourier transform.

Data Analysis and Interpretation

The following section outlines the logical process for assigning the NMR spectra of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Structure and Numbering: Structure of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one with atom numbering

Predicted Spectral Features and Step-by-Step Assignment

Step 1: Analyze the ¹H NMR Spectrum

  • Aromatic Region (δ 7.0-7.5 ppm): Expect three protons on the chlorinated benzene ring. H-5 will likely be a doublet, H-7 a doublet of doublets, and H-8 a doublet.

  • Amide Proton (N-H): Expect a broad singlet for the N-H proton (H-1), likely around δ 8.0-9.0 ppm. Its chemical shift can be concentration and solvent dependent.

  • Aliphatic Region (δ 1.0-3.0 ppm):

    • A singlet integrating to 6H for the two equivalent methyl groups (H-11, H-12) at C-4.

    • A singlet integrating to 2H for the methylene group (H-3) adjacent to the carbonyl.

Step 2: Use HSQC to Correlate Protons to Carbons

  • Use the HSQC spectrum to definitively link each proton signal from Step 1 to its corresponding carbon signal in the ¹³C spectrum. This immediately assigns all protonated carbons (CH, CH₂, CH₃).

Step 3: Use COSY to Confirm Proton Neighbors

  • The COSY spectrum will show correlations between the coupled aromatic protons (H-7 with H-5 and H-8), confirming their relative positions. No other correlations are expected as the other protons are isolated spin systems.

Step 4: Use HMBC to Assemble the Full Skeleton

  • This is the most critical experiment for confirming the overall structure. Key expected correlations are illustrated in the diagram below and are crucial for placing the quaternary carbons (C-2, C-4, C-4a, C-6, C-8a).

G N1 N1-H C2 C2 N1->C2 ²J C8a C8a N1->C8a ²J C3 C3-H₂ C3->C2 ²J C4a C4a C3->C4a ³J C4 C4 C5 C5-H C5->C4 ³J C7 C7-H C5->C7 ³J C6 C6 C8 C8-H C8->C4a ³J C8->C6 ³J C11 C11-H₃ C11->C3 ³J C11->C4 ²J C11->C4a ³J C12 C12-H₃

Caption: Key expected HMBC correlations for structural confirmation.

  • Gem-dimethyl group (H-11/12): These protons will show correlations to the methylene carbon (C-3, ³J), the quaternary carbon they are attached to (C-4, ²J), and the bridgehead carbon (C-4a, ³J). This confirms the C4-dimethyl substitution.

  • Methylene protons (H-3): These protons will correlate to the carbonyl carbon (C-2, ²J), the quaternary carbon (C-4, ²J), and the bridgehead carbon (C-4a, ³J).

  • Aromatic protons: H-5 will show a key correlation to C-4, locking the aliphatic ring to the aromatic ring. H-8 will correlate to C-4a and C-6.

  • Amide proton (H-1): This proton will show correlations to C-2 and C-8a, confirming the lactam ring structure.

Summary of Expected NMR Data

The following table summarizes the predicted chemical shifts for 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in CDCl₃. Actual values may vary slightly.

Atom No.Type¹H δ (ppm), Mult. (J in Hz)¹³C δ (ppm)Key HMBC Correlations from Proton(s)
1NH~8.5, br s-C2, C8a
2C=O-~171-
3CH₂~2.5, s~35C2, C4, C4a
4C-~38-
4aC-~128-
5CH~7.2, d (2.2)~127C4, C7, C8a
6C-Cl-~129-
7CH~7.1, dd (8.4, 2.2)~126C5, C6, C8a
8CH~6.8, d (8.4)~117C4a, C6
8aC-~138-
11, 12CH₃~1.3, s~29C3, C4, C4a

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural assignment of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one can be achieved with a high degree of confidence. The combination of COSY, HSQC, and particularly HMBC data provides a self-validating dataset that confirms all atomic connectivities, the placement of substituents, and the position of non-protonated carbons. This robust protocol serves as a reliable guide for researchers working on the synthesis and characterization of novel quinolinone derivatives and other small molecules.

References

  • Bruker Corporation. (n.d.). Avance Beginners Guide - Solvent Selection. Retrieved from Bruker website.
  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from BioChromato, Inc. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from University of Rochester website. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from Emery Pharma website. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from San Diego State University website. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [Link]

Sources

Application Note: High-Throughput Analysis of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the sensitive and selective analysis of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a key intermediate in pharmaceutical synthesis. The methodologies detailed herein leverage the power of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) to achieve robust and reliable quantification. We will explore the principles of electrospray ionization for this compound, propose a detailed fragmentation pathway, and provide a step-by-step protocol for its analysis, making this a valuable resource for researchers in drug discovery and development.

Introduction: The Significance of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a substituted quinolinone derivative. The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Accurate and sensitive analytical methods are paramount for monitoring its purity, stability, and fate in various matrices during the drug development process. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for this type of analysis.[1][2] This application note will serve as a detailed guide for establishing a robust LC-MS/MS method for this specific analyte.

Principles of Mass Spectrometric Detection

The successful analysis of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one by mass spectrometry hinges on understanding its ionization and fragmentation behavior.

Ionization: Electrospray Ionization (ESI) in Positive Mode

Given the presence of a lactam moiety and the potential for protonation on the nitrogen or carbonyl oxygen, Electrospray Ionization (ESI) in the positive ion mode is the recommended technique.[3] ESI is a soft ionization method that typically produces intact protonated molecules ([M+H]⁺), which is ideal for quantitative analysis.[4] The nitrogen and carbon atoms in the quinolinone nucleus can readily accept a proton, making positive mode ionization highly efficient.[4]

Predicted Fragmentation Pattern

Upon collisional activation in the mass spectrometer, the protonated molecule of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is expected to undergo characteristic fragmentation. Based on the fragmentation patterns of similar quinolinone and chlorinated heterocyclic compounds, we can predict the following key fragmentation pathways[5][6][7]:

  • Loss of a Methyl Radical (CH₃): The gem-dimethyl group at the C4 position is a likely site for fragmentation, leading to the loss of a methyl radical to form a stable carbocation.

  • Loss of Carbon Monoxide (CO): The lactam ring can undergo cleavage with the neutral loss of carbon monoxide.

  • Loss of Hydrogen Chloride (HCl): The chloro-substituent on the aromatic ring can be eliminated as HCl.

  • Combined Losses: Sequential losses, such as the loss of a methyl radical followed by the loss of CO, are also anticipated.

These predicted fragmentation pathways provide the basis for selecting precursor and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments, which are crucial for achieving high selectivity and sensitivity in quantitative analyses.[8]

Experimental Workflow

A typical LC-MS/MS workflow for the analysis of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is depicted below. This workflow ensures efficient sample processing and data acquisition.

G cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry sample Sample Matrix (e.g., reaction mixture, biological fluid) extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution injection Autosampler Injection reconstitution->injection column C18 Reverse-Phase Column injection->column gradient Gradient Elution column->gradient esi Electrospray Ionization (ESI+) gradient->esi ms1 Quadrupole 1 (Q1) Precursor Ion Selection esi->ms1 cid Quadrupole 2 (Q2) Collision-Induced Dissociation ms1->cid ms2 Quadrupole 3 (Q3) Product Ion Selection cid->ms2 detector Detector ms2->detector data_analysis data_analysis detector->data_analysis Data Acquisition & Processing

Figure 1: A generalized workflow for the LC-MS/MS analysis.

Detailed Protocols

The following protocols provide a starting point for method development and can be optimized as needed.

Sample Preparation Protocol

The choice of sample preparation will depend on the matrix. For a relatively clean sample, a simple dilution may suffice. For more complex matrices, an extraction step is recommended.

Materials:

  • 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., ethyl acetate)

Procedure (for a generic matrix):

  • Standard Preparation: Prepare a stock solution of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in methanol at a concentration of 1 mg/mL. From this stock, prepare a series of working standards by serial dilution in the initial mobile phase composition.

  • Extraction (if necessary):

    • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the sample and wash with a low percentage of organic solvent. Elute the analyte with a high percentage of organic solvent.

    • Liquid-Liquid Extraction (LLE): Adjust the pH of the aqueous sample to be slightly acidic. Extract with an immiscible organic solvent such as ethyl acetate.

  • Evaporation: Evaporate the eluent or organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Protocol

This protocol outlines the conditions for chromatographic separation and mass spectrometric detection.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 3: Predicted MRM Transitions

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
[M+H]⁺[M+H - CH₃]⁺To be optimized
[M+H]⁺[M+H - CO]⁺To be optimized
[M+H]⁺[M+H - HCl]⁺To be optimized

Note: The exact m/z values for the precursor and product ions should be determined by direct infusion of a standard solution of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. The collision energies should be optimized for each transition to maximize signal intensity.

Proposed Fragmentation Pathway Visualization

The following diagram illustrates the predicted fragmentation pathway for the protonated molecule of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

G cluster_frags Fragment Ions M [M+H]⁺ 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one frag1 [M+H - CH₃]⁺ M->frag1 - •CH₃ frag2 [M+H - CO]⁺ M->frag2 - CO frag3 [M+H - HCl]⁺ M->frag3 - HCl

Figure 2: Predicted fragmentation of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Data Analysis and System Suitability

For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the analyte against its concentration. The linearity of the method should be assessed, and quality control samples should be run at regular intervals to ensure the accuracy and precision of the data. System suitability tests, such as monitoring retention time stability and peak shape, are essential for validating the performance of the analytical system.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the analysis of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one using LC-MS/MS. The proposed methodologies, from sample preparation to data acquisition, are designed to be robust and can be adapted to various research and quality control environments. By understanding the ionization and fragmentation behavior of this compound, researchers can confidently develop and validate sensitive and selective analytical methods for this important pharmaceutical intermediate.

References

  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PubMed Central. Available at: [Link]

  • Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry - ACS Publications. Available at: [Link]

  • Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. PubMed. Available at: [Link]

  • Development and Validation of LCMS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Pharmaceutical Formulations. ResearchGate. Available at: [Link]

  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. ResearchGate. Available at: [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed Central. Available at: [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]

  • A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. MDPI. Available at: [Link]

  • Mass Spectra of some substituted 2-Chloro-pyridones. Connect Journal. Available at: [Link]

  • Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS. YouTube. Available at: [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available at: [Link]

  • Differentiation of isomeric 2-aryldimethyltetrahydro-5-quinolinones by electron ionization and electrospray ionization mass spectrometry. PubMed. Available at: [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available at: [Link]

Sources

Application Note: A Robust HPLC Method for the Analysis of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. The developed method is suitable for researchers, scientists, and drug development professionals requiring accurate determination of this compound in various sample matrices. The protocol has been designed with scientific integrity at its core, drawing upon established chromatographic principles and adhering to international validation guidelines to ensure trustworthiness and reproducibility.

Introduction

6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a quinolinone derivative of interest in pharmaceutical research and development. Accurate and precise analytical methods are crucial for its characterization, purity assessment, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds.[1][2]

Given the chemical structure of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, which features a substituted aromatic ring and a lactam moiety, it exhibits moderate polarity. The calculated LogP value of approximately 2.96 suggests a significant degree of hydrophobicity, making it an ideal candidate for reversed-phase HPLC.[3] In RP-HPLC, a non-polar stationary phase is used in conjunction with a polar mobile phase.[4][5][6] Hydrophobic molecules in the sample will have a stronger affinity for the stationary phase, leading to longer retention times, while more polar molecules will elute earlier.[5][6] This principle allows for the effective separation of the target analyte from potential impurities.

This guide provides a comprehensive, step-by-step protocol for the analysis of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, complete with the scientific rationale behind the chosen parameters and adherence to validation principles outlined by the International Council for Harmonisation (ICH).[7][8][9][10][11]

Experimental

Materials and Reagents
  • 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one reference standard (≥98% purity)[3][12]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (optional, for pH adjustment of the mobile phase)

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

ParameterRecommended ConditionRationale
HPLC Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic interaction for the retention of the moderately non-polar analyte.[1][4] The specified dimensions and particle size offer a good balance between resolution, analysis time, and backpressure.
Mobile Phase Acetonitrile:Water (60:40, v/v)Acetonitrile is a common organic modifier in RP-HPLC, and a 60:40 ratio with water is a good starting point for achieving optimal retention and peak shape for a compound with this level of hydrophobicity.[5][13]
Flow Rate 1.0 mL/minThis flow rate is standard for a 4.6 mm ID column and provides efficient separation within a reasonable timeframe.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak symmetry.
Detection Wavelength 254 nmAromatic compounds like quinolinones typically exhibit strong UV absorbance around 254 nm. A DAD can be used to determine the optimal wavelength for maximum sensitivity.
Injection Volume 10 µLA small injection volume minimizes potential band broadening and ensures sharp peaks.
Run Time 10 minutesThis duration is generally sufficient for the elution of the analyte and any potential impurities under the specified conditions.

Protocol

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish the linearity of the method.

Sample Preparation

The sample preparation will depend on the matrix. For a bulk drug substance:

  • Accurately weigh an appropriate amount of the sample.

  • Dissolve the sample in methanol to a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

HPLC Analysis Workflow

The overall workflow for the HPLC analysis is depicted in the following diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Processing Standard_Prep Standard Preparation Injection Inject Standard/Sample Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report Validation_Parameters Method_Validation Method Validation (ICH Q2(R2)) Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD_LOQ LOD LOQ Method_Validation->LOD_LOQ Robustness Robustness Method_Validation->Robustness Linearity->Accuracy Linearity->Precision Precision->Accuracy

Sources

Application Notes & Protocols: The Versatility of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Nature of the Dihydroquinolinone Scaffold

In the landscape of drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to serve as high-affinity ligands for diverse biological targets.[1] The 3,4-dihydro-2(1H)-quinolinone core is a quintessential example of such a scaffold, forming the structural basis for several FDA-approved drugs, including the antipsychotic aripiprazole and the antiplatelet agent cilostazol.[2][3] This heterocyclic motif's prevalence stems from its rigid, yet three-dimensional, structure which allows for precise vectorial presentation of functional groups into the binding pockets of proteins.

Compounds built upon the 3,4-dihydro-2(1H)-quinolinone moiety exhibit a wide array of pharmacological activities, including phosphodiesterase inhibition, β-adrenergic receptor blocking, and modulation of serotonin and dopamine receptors.[2][3] The specific scaffold of interest, 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one , incorporates key features that medicinal chemists can exploit for lead optimization:

  • 6-Chloro Substitution: The electron-withdrawing chlorine atom at the 6-position significantly influences the electronic properties of the aromatic ring. This can modulate pKa, improve metabolic stability by blocking a potential site of oxidation, and introduce a key interaction point (e.g., halogen bonding) with target proteins. The use of chlorine is a well-established strategy in drug design, with over 250 FDA-approved drugs containing this halogen.[4]

  • 4,4-dimethyl Substitution: The gem-dimethyl group at the 4-position provides steric bulk and introduces conformational rigidity. This "locking" of the adjacent stereocenter can prevent racemization and reduce the number of accessible conformations, potentially leading to higher binding affinity and selectivity for the target protein by minimizing the entropic penalty of binding.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and application of the 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one scaffold in the pursuit of novel therapeutics.

PART 1: Synthesis of the Core Scaffold

The most reliable and scalable approach to synthesizing substituted 3,4-dihydroquinolin-2(1H)-ones is through an intramolecular Friedel-Crafts alkylation. The following protocol details the synthesis of the title compound starting from commercially available 4-chloroaniline.

Experimental Workflow: Synthesis of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Friedel-Crafts Cyclization A 4-Chloroaniline C N-(4-chlorophenyl)-3,3-dimethylacrylamide A->C Base (e.g., Pyridine) DCM, 0°C to RT B 3,3-Dimethylacryloyl chloride B->C D N-(4-chlorophenyl)-3,3-dimethylacrylamide E 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one D->E Lewis Acid (e.g., AlCl3) Heat

Caption: Synthetic pathway for 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Protocol 1: Synthesis of N-(4-chlorophenyl)-3,3-dimethylacrylamide (Intermediate)
  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chloroaniline (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M). Add pyridine (1.2 eq) to the solution.

  • Reaction Initiation: Cool the flask to 0°C using an ice bath.

  • Acyl Chloride Addition: Slowly add a solution of 3,3-dimethylacryloyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes. Causality Note: The slow, cooled addition is crucial to control the exothermic reaction between the aniline and the highly reactive acyl chloride, preventing side product formation.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Quench the reaction by slowly adding 1 M HCl (aq). Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol/water or by column chromatography on silica gel to yield the pure intermediate.

Protocol 2: Synthesis of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
  • Reagent Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 3.0-4.0 eq). Safety Note: AlCl₃ is highly hygroscopic and reacts violently with water. Handle with care in a fume hood.

  • Reaction Setup: Add N-(4-chlorophenyl)-3,3-dimethylacrylamide (1.0 eq) portion-wise to the AlCl₃. The mixture will become a thick slurry.

  • Cyclization: Heat the reaction mixture to 130-140°C. The mixture should melt and darken. Maintain this temperature for 2-3 hours. Mechanistic Insight: The strong Lewis acid (AlCl₃) coordinates to the amide carbonyl, activating the aromatic ring towards electrophilic attack by the tethered alkene, thereby facilitating the intramolecular cyclization.

  • Work-up: Cool the reaction mixture to room temperature, then carefully place the flask in an ice bath. Slowly and cautiously quench the reaction by adding crushed ice, followed by concentrated HCl. This process is highly exothermic.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water and then with a cold non-polar solvent (e.g., hexanes) to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system like ethanol or ethyl acetate to afford the final compound as a crystalline solid.

PART 2: Applications in Medicinal Chemistry & Lead Generation

The 6-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one scaffold is an exceptional starting point for building compound libraries targeting a diverse range of diseases. Its derivatization typically focuses on the N1-position of the lactam and, to a lesser extent, further modifications of the aromatic ring.

Therapeutic Targets and Biological Activities

Derivatives of the substituted dihydroquinolinone core have demonstrated significant potential across multiple therapeutic areas.

Therapeutic AreaBiological Target/ActivityExample IC₅₀/EC₅₀Reference
Oncology Antitumor activity against human cancer cell lines (e.g., MGC-803, Bcap-37)~10 µM[5]
Infectious Disease Antifungal activity against plant pathogens like Valsa mali and Curvularia lunataEC₅₀ = 3.9 - 5.8 µg/mL[6]
Metabolic Disease Dual inhibition of Aldose Reductase (AKR1B1) and Reactive Oxygen Species (ROS)AKR1B1 IC₅₀ = 0.035 µM[7]
CNS Disorders Antidepressant-like activity, potential σ receptor agonismActive at 1-10 mg/kg (po)[8]
Cardiovascular Potential antihypertensive agentsN/A[9]
Neglected Diseases Antileishmanial activity against Leishmania parasitesAmastigote IC₅₀ = 8.36 µM[10]
Structure-Activity Relationship (SAR) Insights

The systematic modification of a lead compound is fundamental to medicinal chemistry.[11] For the dihydroquinolinone scaffold, SAR studies reveal key structural requirements for activity.

Caption: Key points for Structure-Activity Relationship (SAR) studies.

For example, in the development of antifungal agents, SAR studies on related scaffolds showed that substituents on an aryl ring attached to the core had a significant effect. The presence of electron-withdrawing groups like 2'-F or 4'-F enhanced activity, while bulky or electron-donating groups like OMe or NO₂ were detrimental.[6] This highlights the importance of fine-tuning electronic and steric properties to achieve optimal target engagement.

PART 3: Protocols for Derivatization and Evaluation

The following are generalized protocols for the chemical modification of the 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one scaffold and a representative biological assay.

Protocol 3: General Procedure for N-Alkylation

This protocol describes the attachment of an alkyl halide side chain to the lactam nitrogen, a common first step in building a chemical library.

  • Reagent Preparation: In a dry flask, suspend 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile.

  • Deprotonation: Add a suitable base to the suspension. Sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) is highly effective. Stir at room temperature for 30 minutes until hydrogen evolution ceases and the solution clarifies. Causality Note: The strong base is required to deprotonate the weakly acidic N-H of the lactam, forming a potent nucleophile.

  • Alkylation: Add the desired alkyl halide (R-X, e.g., benzyl bromide, 1.1 eq) to the solution.

  • Reaction Progression: Stir the reaction at room temperature or with gentle heating (e.g., 50°C) for 2-12 hours. Monitor by TLC.

  • Work-up: Once the starting material is consumed, cool the reaction and quench by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Protocol 4: Representative Biological Assay - AKR1B1 Enzyme Inhibition Assay

This protocol provides a template for screening newly synthesized derivatives for their ability to inhibit the aldose reductase enzyme (AKR1B1), a target for diabetic complications.[7]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M potassium phosphate buffer, pH 6.2.

    • Enzyme: Recombinant human AKR1B1.

    • Cofactor: NADPH solution (0.1 mM in buffer).

    • Substrate: DL-glyceraldehyde solution (1 mM in buffer).

    • Test Compounds: Serially diluted compounds in DMSO (final DMSO concentration in assay <1%).

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of Assay Buffer.

    • Add 10 µL of the test compound solution or DMSO (for control wells).

    • Add 20 µL of the AKR1B1 enzyme solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the NADPH cofactor solution followed immediately by 10 µL of the DL-glyceraldehyde substrate solution.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm.

    • Monitor the decrease in absorbance at 340 nm over 10-15 minutes. This corresponds to the oxidation of NADPH. Mechanistic Insight: The enzymatic reaction consumes NADPH, so an active inhibitor will slow the rate of its disappearance.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

The 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one scaffold represents a highly valuable and versatile starting point for medicinal chemistry campaigns. Its robust synthesis, coupled with the strategic placement of chloro and gem-dimethyl groups, provides a foundation with favorable physicochemical properties. By employing systematic derivatization strategies at the N1-position and leveraging a deep understanding of structure-activity relationships, researchers can efficiently explore chemical space to develop novel and potent modulators of a wide range of biological targets, from enzymes implicated in metabolic disease to receptors in the central nervous system. The protocols and insights provided herein serve as a comprehensive guide to unlock the full potential of this privileged scaffold in drug discovery.

References

  • Al-Hiari, Y. M. (2017). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. PubMed. Available at: [Link]

  • Kucukbay, H., et al. (2020). A Review Of The Pharmacological Properties Of 3,4-Dihydro-2(1h)-Quinolinones. ResearchGate. Available at: [Link]

  • Oshiro, Y., et al. (1998). 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone and Its Derivatives. ACS Publications. Available at: [Link]

  • de Oliveira, M. F., et al. (2024). Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. ACS Omega. Available at: [Link]

  • Xin, H., et al. (2020). Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation. PubMed. Available at: [Link]

  • 远淑医药科技有限公司. (2021). Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone. Google Patents.
  • Pai, N. & Samel, A. (2010). Synthesis of Novel 3,4-Dihydroquinolin-2(1H)-one Guanidines as Potential Antihypertensive Agents. Asian Journal of Chemistry. Available at: [Link]

  • Wang, C., et al. (2015). New class of 2-aryl-6-chloro-3,4-dihydroisoquinolinium salts as potential antifungal agents for plant protection: synthesis, bioactivity and structure-activity relationships. PubMed. Available at: [Link]

  • Panjin Gelin Kaimo Tech Co Ltd. (2019). Preparation method of 6-hydroxy-3,4-dihydro-2(1H)quinolinone. Patsnap. Available at: [Link]

  • Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. PubMed. Available at: [Link]

  • Seth, A., et al. (2022). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Publishing. Available at: [Link]

  • Potemkin, V. A., et al. (2021). Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ilardi, E. A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

  • Wang, H., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. Available at: [Link]

  • Patlolla, B., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central. Available at: [Link]

  • Patlolla, B., et al. (2018). 2,3-Dihydroquinazolin-4(1 H )-one as a privileged scaffold in drug design. ResearchGate. Available at: [Link]

  • Shirodkar, P. Y. (2005). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. Google Patents.
  • Hughes, A. D., et al. (2015). Discovery of (R)-1-(3-((2-Chloro-4-(((2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethyl)amino)methyl)-5-methoxyphenyl)amino)-3-oxopropyl)piperidin-4-yl [1,1′-Biphenyl]-2-ylcarbamate (TD-5959, GSK961081, Batefenterol): First-in-Class Dual Pharmacology Multivalent Muscarinic Antagonist and β2 Agonist (MABA) for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). ACS Publications. Available at: [Link]

  • Datta, G. (2024). The Role of Pharmaceutical Chemistry in Medicine. Open Access Journals. Available at: [Link]

  • Popova, E. D., et al. (2024). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Li, J., et al. (2019). Synthesis and Antifungal Activity of Some 6-tert-butyl-8-chloro-2, 3-dimethylquinolin-4-ol Derivatives against Pyricularia oryae. Bentham Science. Available at: [Link]

  • Ahmad, I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central. Available at: [Link]

  • Ryczkowska, M., et al. (2024). Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold. Scientific Reports. Available at: [Link]

  • Saini, M., et al. (2024). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers. Clinical Pharmacology. Available at: [Link]

Sources

Application Notes and Protocols: 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one as a Versatile Research Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Dihydroquinolinone Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a cornerstone of successful medicinal chemistry campaigns.[1] The 3,4-dihydroquinolin-2(1H)-one core is a privileged structure, frequently appearing in a diverse array of biologically active compounds and approved pharmaceuticals.[2] Its rigid, bicyclic framework provides a well-defined three-dimensional geometry for interacting with biological targets, while offering multiple points for synthetic modification. This document provides a detailed guide to 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one , a highly valuable intermediate designed for efficient library synthesis and lead optimization in drug discovery programs.[1][3]

The inclusion of specific functional and structural motifs elevates this compound beyond a simple building block. The chlorine atom at the 6-position serves as a versatile synthetic handle for cross-coupling reactions, while the gem-dimethyl group at the 4-position introduces steric hindrance that can enhance metabolic stability and modulate conformational dynamics. These features make it an ideal starting point for exploring structure-activity relationships (SAR) in the development of novel therapeutics.[4]

Physicochemical Properties and Specifications

A clear understanding of a research intermediate's physical and chemical properties is fundamental to its effective use in synthesis. The key specifications for 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one are summarized below.

PropertyValueSource
CAS Number 266359-63-1[5]
Molecular Formula C₁₁H₁₂ClNO[5]
Molecular Weight 209.67 g/mol [5]
Synonyms 6-Chloro-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one[5]
Purity ≥98% (typically)[5]
Storage Sealed in dry, 2-8°C[5]

Synthetic Strategy: Accessing the Core Scaffold

While multiple routes to dihydroquinolinones exist, a common and robust strategy involves an intramolecular Friedel-Crafts type reaction. The following protocol outlines a plausible and efficient synthesis of the title compound, starting from commercially available 4-chloroaniline. The logic behind this pathway is to first construct the linear precursor and then induce cyclization to form the rigid bicyclic system.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization A 4-Chloroaniline C N-(4-chlorophenyl)-3,3-dimethylacrylamide A->C Base (e.g., Pyridine) Solvent (e.g., DCM) B 3,3-Dimethylacryloyl chloride B->C D 6-Chloro-4,4-dimethyl-3,4- dihydroquinolin-2(1H)-one C->D Lewis Acid (e.g., AlCl₃) or Polyphosphoric Acid (PPA)

Caption: Proposed two-step synthesis of the target intermediate.

Protocol 1: Synthesis via Intramolecular Friedel-Crafts Cyclization

This protocol describes the formation of the dihydroquinolinone ring system. The key transformation is the acid-catalyzed cyclization of an N-aryl-acrylamide precursor, an example of an intramolecular electrophilic aromatic substitution.

Part A: Synthesis of N-(4-chlorophenyl)-3,3-dimethylacrylamide

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 4-chloroaniline (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M). Add pyridine (1.2 eq) as an acid scavenger.

  • Acylation: Cool the solution to 0°C in an ice bath. Add a solution of 3,3-dimethylacryloyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes. The reaction is exothermic and may require cooling to maintain the temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Quench the reaction by slowly adding 1 M HCl (aq). Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ (aq) and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol/water or by column chromatography on silica gel to yield the pure acrylamide intermediate.

Part B: Cyclization to 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

  • Reaction Setup: Place the N-(4-chlorophenyl)-3,3-dimethylacrylamide (1.0 eq) from the previous step into a round-bottom flask.

  • Acid-Catalyzed Cyclization: Add polyphosphoric acid (PPA) (approx. 10-fold excess by weight) to the flask. Heat the mixture with vigorous stirring to 100-120°C for 2-4 hours. Causality Note: PPA serves as both the acidic catalyst and the solvent, promoting the intramolecular electrophilic attack of the activated alkene onto the electron-rich aromatic ring.

  • Quenching and Precipitation: Carefully pour the hot, viscous reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with water until the filtrate is neutral. The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the final product, 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, as a crystalline solid.

Application in Drug Discovery: A Scaffold for Diversification

The true utility of this intermediate lies in its capacity for rapid and controlled diversification. The chloro-substituent at the 6-position is a linchpin for introducing molecular complexity via modern cross-coupling chemistry. This enables the exploration of the critical "eastern" vector of the molecule, which often plays a key role in modulating target affinity and pharmacokinetic properties.

G cluster_0 Synthetic Diversification Pathways A 6-Chloro-4,4-dimethyl- 3,4-dihydroquinolin-2(1H)-one B Suzuki Coupling (Ar-B(OH)₂) A->B Pd Catalyst C Buchwald-Hartwig Amination (R₂NH) A->C Pd or Cu Catalyst D Sonogashira Coupling (Alkynes) A->D Pd/Cu Catalyst E N-Alkylation (R-X) A->E Base F Library of Novel Bioactive Candidates B->F C->F D->F E->F

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable solutions to challenges encountered during the synthesis of this substituted dihydroquinolinone. Our approach integrates fundamental mechanistic principles with practical, field-proven troubleshooting strategies.

Introduction: The Synthetic Landscape

The synthesis of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a fascinating case study in balancing electronic and steric effects. The most direct and common approach involves an intramolecular Friedel-Crafts type reaction to form the heterocyclic ring system. This key cyclization step, however, presents a classic chemical paradox:

  • Electronic Deactivation: The presence of a chloro-substituent at the 6-position deactivates the aromatic ring, making it less nucleophilic and thus hindering the desired electrophilic aromatic substitution.[1]

  • Steric Acceleration: The 4,4-dimethyl (gem-dimethyl) group actively promotes ring closure through a phenomenon known as the Thorpe-Ingold effect, which alters bond angles to favor intramolecular reactions.[2][3]

Success in this synthesis hinges on carefully optimizing conditions to overcome the electronic hurdle while capitalizing on the steric advantage. This guide will address the common pitfalls and provide robust solutions.

Proposed Synthetic Workflow

The logical synthetic route begins with the acylation of 4-chloroaniline followed by the crucial intramolecular cyclization.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Cyclization (Friedel-Crafts) 4-Chloroaniline 4-Chloroaniline Precursor N-(4-chlorophenyl)-3,3-dimethylacrylamide 4-Chloroaniline->Precursor Acylation 3,3-Dimethylacryloyl chloride 3,3-Dimethylacryloyl chloride 3,3-Dimethylacryloyl chloride->Precursor Target 6-Chloro-4,4-dimethyl-3,4- dihydroquinolin-2(1H)-one Precursor->Target Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., PPA)

Caption: Proposed two-step synthesis of the target compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during this synthesis.

Q1: My intramolecular cyclization reaction is failing or giving very low yields. What is the primary cause?

A1: This is the most frequently reported issue and typically stems from the strong deactivating effect of the 6-chloro substituent on the aromatic ring. Friedel-Crafts reactions are electrophilic aromatic substitutions and are notoriously difficult on electron-poor rings.[4][5] The chlorine atom withdraws electron density via induction, making the ortho position (relative to the amide group) less nucleophilic and therefore less likely to attack the electrophilic center to close the ring.

Troubleshooting Workflow:

G start Low/No Cyclization check_catalyst Is the Lewis/Brønsted Acid strong enough? start->check_catalyst check_temp Is the reaction temperature adequate? check_catalyst->check_temp Yes increase_catalyst Action: Increase catalyst strength/equivalents (e.g., switch from PPA to AlCl₃, increase AlCl₃ stoich.) check_catalyst->increase_catalyst No check_precursor Is the precursor pure and stable? check_temp->check_precursor Yes increase_temp Action: Increase reaction temperature (e.g., from 100°C to 150-180°C) check_temp->increase_temp No purify_precursor Action: Re-purify precursor. Confirm structure (NMR, MS). check_precursor->purify_precursor No success Improved Yield check_precursor->success Yes increase_catalyst->success increase_temp->success purify_precursor->success

Caption: Decision tree for troubleshooting low cyclization yield.

Q2: What are the optimal reaction conditions to overcome ring deactivation?

A2: Overcoming the deactivation requires forcing conditions. This typically involves using a stronger acid catalyst, higher temperatures, and sometimes a solvent that can tolerate these conditions. While the gem-dimethyl effect helps kinetically, the thermodynamic barrier of the deactivated ring must be overcome.[2][3]

ParameterCondition 1: ModerateCondition 2: ForcingCondition 3: AggressiveRationale & Citation
Acid Catalyst Polyphosphoric Acid (PPA)Aluminum Chloride (AlCl₃)Eaton's Reagent (P₂O₅/MeSO₃H)PPA is a strong Brønsted acid. AlCl₃ is a powerful Lewis acid often used for deactivated systems.[6] Eaton's reagent is exceptionally potent for difficult cyclizations.[7]
Stoichiometry PPA used as solvent3 - 5 equivalents2.5 equivalents in MeSO₃HA high concentration of Lewis acid is often needed to coordinate with both the amide carbonyl and facilitate the reaction.[6]
Temperature 100 - 140 °C150 - 220 °C35 - 80 °CHigher temperatures are needed to provide the activation energy. Note that Eaton's reagent can be effective at lower temperatures due to its high reactivity.[6][7]
Solvent None (PPA is solvent)High-boiling amide (e.g., DMA) or DMSOMethanesulfonic acidSolvents must be stable to strong acids and high temperatures. In some cases, a neat "melt" reaction with AlCl₃ is performed.[6]
Potential Outcome Low to moderate yieldGood to high yieldGood yield, milder temp.The choice depends on substrate tolerance and available equipment. The AlCl₃ method is well-documented for analogous systems.[6][8]
Q3: I'm observing significant side product formation, including a dark tar. What is happening and how can I fix it?

A3: Tar formation is a common consequence of the harsh, acidic conditions required for this reaction, which can cause polymerization of the starting material or product.[9] Additionally, intermolecular reactions can compete with the desired intramolecular cyclization.

  • Intermolecular Reaction: The electrophilic part of one molecule reacts with the aromatic ring of another, leading to oligomers and polymers.

    • Solution: Employ high-dilution principles. Add the precursor slowly to the hot acid/catalyst mixture. This maintains a low instantaneous concentration of the reactant, statistically favoring the intramolecular pathway where the reacting ends are already in close proximity.[10]

  • Oxidation: Under certain conditions, the product can be oxidized to the corresponding quinolinone.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric oxygen.

  • Charring/Decomposition: The precursor or product is unstable at the required high temperatures.

    • Solution: Carefully control the reaction temperature with a thermostat-controlled heating mantle or oil bath. Minimize the reaction time; monitor by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

Q4: What is the Thorpe-Ingold (gem-dimethyl) effect and why is it important here?

A4: The Thorpe-Ingold effect, or gem-dimethyl effect, is a principle in organic chemistry stating that placing two alkyl groups on a carbon atom in a chain favors ring closure.[2][3] The two methyl groups at the C4 position compress the C3-C4-C(amide) bond angle. This steric compression forces the reactive ends of the molecule—the aromatic ring and the electrophilic center—closer together, which increases the probability of the intramolecular reaction and accelerates the rate of cyclization.[2][3] This effect is a significant advantage that helps to counteract the negative electronic effect of the chlorine atom.

Experimental Protocols

Protocol 1: Synthesis of Precursor N-(4-chlorophenyl)-3,3-dimethylacrylamide

This procedure is based on standard acylation methods.

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel.

  • Reagents: Dissolve 4-chloroaniline (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in a suitable anhydrous solvent (e.g., Dichloromethane or THF).

  • Addition: Cool the solution in an ice bath to 0 °C. Slowly add 3,3-dimethylacryloyl chloride (1.1 eq) dropwise via the addition funnel over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure amide precursor.

Protocol 2: Intramolecular Friedel-Crafts Cyclization (AlCl₃ Method)

This protocol is adapted from methodologies for similar deactivated systems.[6]

  • Setup: In a fume hood, equip a robust round-bottom flask with a mechanical stirrer, a reflux condenser with a gas outlet (to a scrubber), and a thermocouple for accurate temperature monitoring. Ensure all glassware is thoroughly dried.

  • Catalyst: Carefully charge the flask with anhydrous aluminum chloride (AlCl₃) (4.0 eq).

  • Addition: Heat the AlCl₃ to the target temperature (e.g., 160 °C) in a high-boiling solvent like DMSO, or prepare for a neat reaction.[6] Add the precursor N-(4-chlorophenyl)-3,3-dimethylacrylamide (1.0 eq) portion-wise over 1-2 hours to control the initial exotherm and maintain high dilution.

  • Reaction: Maintain the reaction temperature at 150-180 °C for 1-3 hours after the addition is complete. Monitor the reaction by taking aliquots, quenching them, and analyzing by TLC or LC-MS.

  • Work-up (Critical): Cool the reaction mixture to room temperature. VERY CAREFULLY and slowly quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. The hydrolysis of excess AlCl₃ is highly exothermic.

  • Extraction: Once the quench is complete, a solid product may precipitate. If so, collect it by filtration. If not, extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, wash with water and brine, dry over Na₂SO₄, and concentrate. The crude product should be purified by column chromatography on silica gel, followed by recrystallization to obtain the final product, 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

References

  • Thorpe–Ingold effect. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (2022). MACBS. Retrieved from [Link]

  • Koedjikov, A. H., et al. (n.d.). The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. RSC Publishing. Retrieved from [Link]

  • Koedjikov, A. H., et al. (2001). The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. ResearchGate. Retrieved from [Link]

  • Koedjikov, A. H., et al. (n.d.). The gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p-nitrophenyl) hydantoates. Arkivoc. Retrieved from [Link]

  • Synthesis of 4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one (2). (n.d.). ResearchGate. Retrieved from [Link]

  • Li, J., et al. (2015). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. ResearchGate. Retrieved from [Link]

  • Dihydroquinolinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). (n.d.). Study Mind. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • The synthesis of 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones as antioxidant precursors. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. (2022). MDPI. Retrieved from [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017). YouTube. Retrieved from [Link]

  • Mechanism of Cyclisation by Friedal crafts reaction. (2022). YouTube. Retrieved from [Link]

  • Katritzky, A. R., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Retrieved from [Link]

  • Search Results - Beilstein Journals. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis of Novel 3,4-Dihydroquinolin-2(1H)-one Guanidines as Potential Antihypertensive Agents. (2010). Asian Journal of Chemistry. Retrieved from [Link]

  • Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone. (n.d.). Google Patents.
  • Preparation method of 6-hydroxy-3,4-dihydro-2(1H)quinolinone. (n.d.). Patsnap.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved from [Link]

  • Limitations of Friedel-Crafts Alkylations. (2015). Chemistry LibreTexts. Retrieved from [Link]

  • Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. (n.d.). NIH. Retrieved from [Link]

  • Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. (n.d.). Google Patents.
  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. (n.d.). ACS Publications. Retrieved from [Link]

  • 6-Chloro-4-hydroxy-1,2-dihydroquinolin-2-one. (n.d.). PubChem. Retrieved from [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific chemical synthesis. By understanding the underlying mechanisms, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis, offering explanations and actionable solutions.

Issue 1: Low Yield of the Desired Product

Question: I am consistently obtaining a low yield of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. What are the likely causes and how can I improve it?

Answer:

Low yields can stem from several factors, primarily incomplete reaction, degradation of starting materials or product, and competing side reactions. Here’s a systematic approach to troubleshoot this issue:

  • Purity of Starting Materials: Ensure the purity of your starting materials, particularly the substituted aniline and the α,β-unsaturated ester or acid. Contaminants can interfere with the catalyst and promote unwanted side reactions.

  • Catalyst Activity: The choice and activity of the acid catalyst are crucial for the intramolecular Friedel-Crafts cyclization.

    • Polyphosphoric acid (PPA) is commonly used. Ensure it is fresh and has not absorbed atmospheric moisture, which can reduce its efficacy.

    • Alternative catalysts like sulfuric acid (H₂SO₄) can be effective, but the concentration and temperature must be carefully controlled to prevent charring and sulfonation side reactions.[1]

  • Reaction Temperature and Time: High temperatures are often required for the cyclization step.[2] However, excessive heat can lead to product decomposition.

    • Optimization: Systematically vary the reaction temperature (e.g., in 10°C increments) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal balance between reaction rate and product stability.[2]

    • Step-wise Heating: Consider a temperature gradient, starting at a lower temperature and gradually increasing it to initiate and then complete the cyclization.

  • Solvent Choice: For thermal cyclizations, using a high-boiling, inert solvent can sometimes improve yields compared to running the reaction neat.[2]

Issue 2: Formation of Isomeric Byproducts

Question: My final product is contaminated with isomers. How can I improve the regioselectivity of the reaction?

Answer:

The formation of isomers is a common challenge in quinolinone synthesis, especially when using unsymmetrically substituted starting materials. The primary cause is the competing cyclization at different positions on the aromatic ring.

  • Directing Effects of Substituents: The chloro-substituent on the aniline ring is an ortho-, para-director. In the synthesis of the target molecule, cyclization is desired at the position ortho to the amino group. However, competing cyclization can occur.

  • Steric Hindrance: The dimethyl substitution at the 4-position of the quinolinone ring is introduced from the α,β-unsaturated carbonyl compound. The steric bulk of these methyl groups can influence the transition state of the cyclization, favoring one isomer over another.

  • Catalyst Influence: The nature of the acid catalyst can influence the ratio of regioisomers formed.[1] Experimenting with different Lewis or Brønsted acids might alter the selectivity.

Mitigation Strategies:

  • Careful Selection of Starting Materials: The structure of the precursors is the primary determinant of the final product. Ensure you are using the correct N-substituted aniline and β,β-dimethylacrylic acid derivative.

  • Controlled Reaction Conditions: Slowly adding the reactants and maintaining a consistent temperature can help favor the thermodynamically more stable product.[1]

  • Purification: If isomeric byproducts are unavoidable, focus on efficient purification methods.

    • Column Chromatography: A carefully optimized silica gel column chromatography with a suitable eluent system is often effective.

    • Recrystallization: If the isomers have different solubilities, recrystallization from an appropriate solvent can be a powerful purification technique.

Issue 3: Presence of Colored Impurities and Tarry Byproducts

Question: The reaction mixture turns dark, and I'm isolating a tarry, impure product. What is causing this, and how can I prevent it?

Answer:

Dark coloration and tar formation are typically signs of polymerization and decomposition side reactions. These are often promoted by strong acids and high temperatures.

  • Polymerization of Reactants: α,β-unsaturated carbonyl compounds can polymerize under strong acid catalysis.[1]

  • Oxidation: The aniline starting material or the quinolinone product can be susceptible to oxidation, especially at elevated temperatures in the presence of air, leading to colored impurities.

  • Decomposition: Excessive heat can cause the starting materials or the product to decompose.[2]

Preventative Measures:

StrategyRationale
Controlled Temperature Prevents overheating which can promote polymerization and decomposition.[1]
Inert Atmosphere Running the reaction under nitrogen or argon can minimize oxidation of sensitive compounds.[2]
Slow Addition of Reagents Adding the α,β-unsaturated component slowly can help control its concentration and reduce self-condensation.[1]
Efficient Stirring Ensures even heat distribution and prevents localized hotspots.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one?

A1: The synthesis typically proceeds via a two-step process:

  • Michael Addition or Amide Formation: Reaction of a p-chloroaniline derivative with a suitable precursor for the dimethylacryloyl moiety. This can be a Michael addition to a β,β-dimethylacrylate or acylation with β,β-dimethylacryloyl chloride.

  • Intramolecular Friedel-Crafts Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution (a Friedel-Crafts reaction) to form the dihydroquinolinone ring system.

Below is a diagram illustrating the key cyclization step.

G Reactant N-(4-chlorophenyl)-3,3-dimethylacrylamide Intermediate Acylium Ion Intermediate Reactant->Intermediate  H+ (e.g., PPA) Product 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Intermediate->Product  Intramolecular  Cyclization

Caption: Key intramolecular cyclization step.

Q2: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A2: A combination of chromatographic and spectroscopic techniques is essential:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and initial purity assessment.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and identification of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the product and any byproducts, aiding in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structural confirmation of the final product.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, N-H).

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety measures are crucial:

  • Corrosive Reagents: Strong acids like PPA and H₂SO₄ are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • High Temperatures: The reaction may require high temperatures. Use a heating mantle with a temperature controller and a sand bath for even heat distribution. Never heat a closed system.

  • Reaction Quenching: Quenching the reaction mixture, especially when strong acids are used, should be done cautiously by slowly adding the mixture to ice-water to dissipate the heat generated.

Experimental Protocols

General Procedure for Intramolecular Cyclization

This is a representative protocol and may require optimization for your specific setup.

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place the N-(4-chlorophenyl)-3,3-dimethylacrylamide precursor.

  • Catalyst Addition: Slowly add polyphosphoric acid (PPA) with vigorous stirring. An exothermic reaction may be observed.

  • Heating: Heat the mixture to the optimized temperature (e.g., 100-140 °C) and maintain for the required reaction time (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the viscous mixture into a beaker of ice-water with stirring.

  • Isolation: The solid product that precipitates is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Workflow for Troubleshooting Low Yield

G Start Low Yield Observed CheckPurity Verify Purity of Starting Materials (NMR, GC/LC-MS) Start->CheckPurity CheckCatalyst Evaluate Catalyst Activity (Use fresh catalyst) CheckPurity->CheckCatalyst OptimizeTemp Optimize Reaction Temperature (Systematic variation) CheckCatalyst->OptimizeTemp OptimizeTime Optimize Reaction Time (TLC/LC-MS monitoring) OptimizeTemp->OptimizeTime CheckSolvent Consider High-Boiling Inert Solvent OptimizeTime->CheckSolvent Result Improved Yield CheckSolvent->Result

Caption: Systematic workflow for troubleshooting low product yield.

References

  • Vertex Pharmaceuticals Incorporated. (2022). What are the products formed in Friedel-Crafts acylation? Brainly.com. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Dihydroquinolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dihydroquinolinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important heterocyclic scaffold. Dihydroquinolinones are prevalent in medicinal chemistry and natural products, but their synthesis can be fraught with challenges ranging from low yields to problematic side reactions. This resource provides field-proven insights and evidence-based solutions to help you achieve your synthetic goals efficiently and reproducibly.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Question: My reaction is giving a very low yield, or it's failing completely with starting material remaining. What are the most likely causes and how can I fix it?

Answer: Low conversion is one of the most common hurdles in dihydroquinolinone synthesis. The root cause often lies in one of four areas: reaction energetics, steric hindrance, catalyst inefficiency, or incomplete cyclization.

  • Potential Cause 1: Insufficient Energy/Incorrect Temperature Many cyclization reactions, particularly intramolecular Friedel-Crafts or domino reactions, have a significant activation energy barrier.[1] Room temperature conditions may be insufficient to drive the reaction to completion.

    • Solution: Gradually increase the reaction temperature. For thermal cyclizations, high-boiling solvents like toluene, chlorobenzene, or mineral oil can be effective.[1][2][3] However, be aware that excessive heat can sometimes promote side reactions, such as oxidation to the corresponding quinolinone.[2] It is crucial to find the optimal temperature by monitoring the reaction closely.

  • Potential Cause 2: Steric Hindrance If your starting materials contain bulky substituents, particularly near the reacting centers, they can physically block the intramolecular cyclization step.[2][4] This is a frequent issue in the synthesis of 2-substituted or highly decorated dihydroquinolinones.

    • Solution: Overcoming steric barriers often requires a change in synthetic strategy.

      • Switch to a Radical-Initiated Pathway: Radical cyclizations are often less sensitive to steric bulk than traditional ionic pathways.[4][5]

      • Employ More Active Metal Catalysts: Transition metals like Palladium (Pd), Rhodium (Rh), or Ruthenium (Ru) can facilitate the reaction under milder conditions, which can sometimes circumvent steric issues.[4][6]

  • Potential Cause 3: Catalyst Inactivity or Deactivation In metal-catalyzed reactions, the catalyst's performance is paramount. Impurities in reagents or solvents (e.g., water, oxygen, or sulfur-containing compounds) can poison the catalyst.[7] In some cases, the product itself can inhibit the catalyst, leading to a stalled reaction.

    • Solution:

      • Ensure Reagent Purity: Use freshly distilled solvents and high-purity reagents. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended to prevent oxidation of the catalyst or substrates.[1][2]

      • Increase Catalyst Loading: While not always ideal, a modest increase in catalyst concentration can sometimes overcome slow deactivation. Some domino reactions have been noted to require a relatively high catalyst loading (>20 wt%) due to poisoning.[7]

      • Screen Different Catalysts/Ligands: The choice of catalyst and ligand is critical. For example, in Pd-catalyzed reactions, the ligand can dramatically influence efficiency and selectivity.[6] A simple screening of different Lewis acids (e.g., Zr(O)(NO₃)₂, FeCl₃) or transition metal complexes can reveal a more robust system for your specific substrates.[8][9]

  • Potential Cause 4: Reversible or Incomplete Cyclization In some cases, the ring-closing step may be reversible, leading to an equilibrium that does not favor the product. This can manifest as a reaction that proceeds partially and then stops.[8]

    • Solution: Ensure the conditions for the final cyclization step are optimized. In multi-step, one-pot syntheses, this might mean adjusting the temperature or adding a specific reagent only after the initial steps are complete.[2]

Problem 2: Formation of Significant Byproducts

Question: My reaction is messy, and I'm isolating significant byproducts. How can I identify and minimize them?

Answer: Byproduct formation points to competing reaction pathways. Identifying the structure of the impurity is the first step toward suppressing its formation.

  • Common Byproduct 1: Quinolinone (Over-oxidation) Dihydroquinolinones are susceptible to oxidation, yielding the more thermodynamically stable aromatic quinolinone.[2] This is especially common at high temperatures or when the reaction is exposed to air.

    • Causality: The dihydro-aromatic ring can be readily dehydrogenated.

    • Solution:

      • Inert Atmosphere: Rigorously exclude oxygen by running the reaction under a nitrogen or argon atmosphere and using degassed solvents.[2]

      • Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable rate.[1]

      • Limit Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent post-synthesis oxidation.

  • Common Byproduct 2: Indolin-3-one Derivatives Under certain acidic conditions, an alternative cyclization pathway can lead to the formation of an indolin-3-one isomer, particularly when using 2'-aminochalcones derived from pyridinecarboxaldehydes.[8]

    • Causality: This arises from a competing intramolecular reaction at a different position on the aromatic ring.

    • Solution: Modify the catalyst system. Switching from a strong Brønsted acid to a Lewis acid or a transition metal catalyst can alter the reaction pathway and favor the desired dihydroquinolinone product.

  • Common Byproduct 3: Dimerization or Polymerization Highly reactive intermediates can sometimes react with each other instead of cyclizing, leading to dimers or polymeric material.

    • Causality: This occurs when the rate of the intermolecular reaction competes with or exceeds the rate of the intramolecular cyclization.

    • Solution: Employ high-dilution conditions. By running the reaction at a lower concentration, you decrease the probability of molecules reacting with each other and favor the intramolecular ring-closing event.

Problem 3: Issues with Product Isolation and Purification

Question: I believe my reaction worked, but I'm having trouble isolating a pure product after workup. What are some common pitfalls?

Answer: Purification challenges are often overlooked during reaction design. The stability of your product and its physical properties are key considerations.[10][11]

  • Potential Issue 1: Product Instability During Workup Your dihydroquinolinone may be sensitive to the pH changes common in aqueous workups.

    • Solution: Before working up the entire reaction, test the stability of your product.[12] Take a small aliquot of the crude reaction mixture, spot it on a TLC plate, and then expose it to the acidic or basic solution you plan to use in your workup. If a new spot appears on the TLC, your product is likely degrading. In this case, opt for a non-aqueous workup or use a milder pH buffer for extraction.

  • Potential Issue 2: Product Solubility The product may be partially or fully soluble in the aqueous layer, or it may precipitate out during extraction, leading to loss of material in emulsions.[12]

    • Solution: Always check all layers and precipitates for your product via TLC or LC-MS before discarding them. If your product has high water solubility, you may need to perform a back-extraction of the aqueous layers with a more polar organic solvent or evaporate the aqueous layer to recover the product.

  • Potential Issue 3: Difficulty with Chromatography Some dihydroquinolinones can be challenging to purify via standard silica gel chromatography due to polarity or interactions with the stationary phase.

    • Solution:

      • Recrystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity on a large scale.[13]

      • Alternative Chromatography: Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase chromatography, if your compound is unstable on silica.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal solvent and temperature? The ideal solvent and temperature create the best balance between reaction rate and selectivity.[3] Non-polar, high-boiling solvents like toluene often work well for thermal cyclizations.[9] For catalytic reactions, solvents like acetonitrile (MeCN) or 1,4-dioxane may be preferred.[5][9] A good starting point is to screen a few solvents at a moderate temperature (e.g., 80-100 °C) and monitor the reaction for both product formation and byproduct generation.[5]

Q2: What are the pros and cons of different catalytic systems?

  • Lewis/Brønsted Acids (e.g., FeCl₃, p-TsOH):

    • Pros: Inexpensive, readily available.

    • Cons: Can require harsh conditions (high temperatures), may lack selectivity, and can sometimes promote side reactions like indolin-3-one formation.[8]

  • Transition Metals (e.g., Pd, Ru, Cu):

    • Pros: Often operate under milder conditions, can be highly selective, and can enable reactions that are difficult to achieve otherwise.[4][6]

    • Cons: More expensive, can be sensitive to air and impurities, and may require ligand screening for optimal performance.

Q3: When should I consider a photoredox or radical-initiated pathway? These methods are particularly useful when dealing with sterically hindered substrates or when you need to perform the reaction under very mild conditions.[4][6] If traditional thermal methods are failing due to steric constraints, a switch to a radical-based approach is a logical next step.[5]

Q4: How can I effectively monitor the progress of my reaction? Regular monitoring is crucial to determine the optimal reaction time and prevent the formation of byproducts from over-running the reaction.[1] Thin-Layer Chromatography (TLC) is a quick and easy method. For more quantitative analysis, taking aliquots at regular intervals and analyzing them by LC-MS or ¹H NMR will provide a clear picture of the consumption of starting materials and the formation of products and impurities.

Section 3: Protocols & Data

Table 1: Influence of Reaction Parameters on Dihydroquinolinone Synthesis
ParameterCommon ChoicesGeneral Impact on ReactionKey Considerations & Potential Issues
Solvent Toluene, Dichloromethane (DCM), Acetonitrile (MeCN), 1,4-Dioxane, aq. Ethanol[5][7][9]Affects solubility, reaction rate, and selectivity. Solvent polarity can influence the stability of intermediates.High-boiling solvents allow for higher temperatures but may promote oxidation.[2][3] The solvent choice can be crucial for selectivity in some hydrogenations.[7]
Temperature Room Temp to 120 °C (Catalytic)[5] Up to 250 °C (Thermal)[1]Higher temperatures increase reaction rates but can also lead to decomposition or byproduct formation.Finding the optimal temperature is critical. Excessive heat is a common cause of quinolinone byproduct formation.[2]
Catalyst Lewis Acids: FeCl₃, Zr(O)(NO₃)₂[8][9]Transition Metals: Pd, Ru, Cu, Ag complexes[5][6]The catalyst determines the reaction mechanism and is key to achieving high efficiency and selectivity under mild conditions.Catalysts can be poisoned by impurities.[7] The choice of ligands in transition metal catalysis is often as important as the metal itself.
Atmosphere Air, Nitrogen, ArgonAn inert atmosphere (N₂ or Ar) is crucial for preventing the oxidation of sensitive reagents, catalysts, and the dihydroquinolinone product.[1][2]Reactions left open to air are highly prone to forming the over-oxidized quinolinone byproduct.
Experimental Protocol: Troubleshooting Product Oxidation

This protocol provides a systematic approach to diagnose and prevent the formation of quinolinone byproducts.

  • Baseline Reaction: Run the synthesis according to your initial procedure. Upon completion, immediately take a crude sample for LC-MS or ¹H NMR analysis to quantify the ratio of dihydroquinolinone to quinolinone.

  • Inert Atmosphere Control: Set up the identical reaction, but this time, use degassed solvents and maintain the reaction vessel under a positive pressure of dry nitrogen or argon for the entire duration. Compare the product/byproduct ratio to the baseline. A significant decrease in the quinolinone byproduct indicates that atmospheric oxygen was the primary culprit.[2]

  • Temperature Optimization: If oxidation persists under an inert atmosphere, it may be thermally induced. Set up a series of small-scale reactions at incrementally lower temperatures (e.g., 100 °C, 80 °C, 60 °C). Monitor each reaction by TLC or LC-MS to find the lowest temperature that affords a reasonable reaction rate while minimizing byproduct formation.[1]

  • Time Course Study: At the optimized temperature and atmosphere, run the reaction and take samples every 30-60 minutes. Analyze the samples to determine the point at which product formation plateaus. Quenching the reaction at this optimal time can prevent the slow oxidation of the desired product.

Section 4: Visual Guides & Workflows

Diagram 1: Troubleshooting Workflow for Low Reaction Yield

LowYieldTroubleshooting Start Low Yield Observed Check_SM Starting Material (SM) Consumed? Start->Check_SM Incomplete_Rxn Incomplete Reaction Check_SM->Incomplete_Rxn No SM_Gone SM Consumed, Product Lost Check_SM->SM_Gone Yes Cause_Energy Cause: Insufficient Energy/Temp? Incomplete_Rxn->Cause_Energy Check_Workup Check Workup Procedure SM_Gone->Check_Workup Increase_Temp Solution: Increase Temperature Cause_Energy->Increase_Temp Yes Cause_Sterics Cause: Steric Hindrance? Cause_Energy->Cause_Sterics No Change_Method Solution: Switch to Radical or Alternative Catalyst Cause_Sterics->Change_Method Yes Cause_Catalyst Cause: Catalyst Deactivation? Cause_Sterics->Cause_Catalyst No Optimize_Catalyst Solution: Purify Reagents, Increase Loading, or Screen Catalysts Cause_Catalyst->Optimize_Catalyst Yes Aqueous_Layer Analyze Aqueous Layer & Precipitates Check_Workup->Aqueous_Layer Stability_Test Test Product Stability to Workup pH Check_Workup->Stability_Test

Caption: A decision tree for troubleshooting low-yield dihydroquinolinone syntheses.

Diagram 2: Competing Reaction Pathways

ReactionPathways cluster_main Reaction Conditions StartingMaterial 2'-Aminochalcone (Precursor) Intermediate Cyclization Intermediate StartingMaterial->Intermediate Catalyst/Heat DesiredProduct Desired Product: 3,4-Dihydroquinolin-2-one Intermediate->DesiredProduct Intramolecular Cyclization SideProduct Side Product: Quinolin-2-one DesiredProduct->SideProduct Oxidation ([O], Heat)

Caption: Simplified schematic of desired cyclization vs. undesired oxidation.

Section 5: References

  • BenchChem. (2025). 2,3-Dihydro-2-phenyl-4(1H)-quinolinone synthesis side reactions and byproducts.

  • MDPI. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.

  • BenchChem. (2025). Overcoming steric hindrance in 2-substituted dihydroquinolinone synthesis.

  • BenchChem. (2025). Optimizing reaction conditions for 2,3-Dihydro-2-phenyl-4(1H)-quinolinone synthesis.

  • ResearchGate. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.

  • ResearchGate. (2017). Optimization of Reaction Conditions for the Synthesis of 2-Phenyl-2,3-dihydroquinolin-4(1H)-one.

  • Organic Chemistry Portal. Dihydroquinolinone synthesis.

  • Organic Chemistry Portal. Synthesis of 1,2-dihydroquinolines.

  • PubMed Central (PMC). (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.

  • ResearchGate. Effects of Solvent and Temperature on Reaction Outcome.

  • Slideshare. Troubleshooting of Catalytic Reactors.

  • MDPI. (2022). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides.

  • BenchChem. (2025). optimizing reaction conditions for quinolinone synthesis.

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.

  • ResearchGate. Purification of Ethoxyquin and Its Two Oxidation Products.

  • ResearchGate. (2021). Synthesis of Dihydroquinolines in the Twenty‐First Century.

  • PubMed Central (PMC). (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.

  • MDPI. (2001). Hydroxyquinones: Synthesis and Reactivity.

  • Royal Society of Chemistry. (2024). A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis.

  • Zenodo. (2022). Recent updates on the synthesis of Dihydroquinolines: A review.

  • Journal of the American Chemical Society. (2014). Enantioselective Annulations for Dihydroquinolones by in Situ Generation of Azolium Enolates.

  • ACS Publications. (2016). The Catalysis of Organic Reactions.

  • PubMed Central (PMC). (2022). Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus.

  • Reddit. (2024). Is there a Database for Current Challenges in Organic Synthesis/Chemistry.

  • European Pharmaceutical Review. (2023). Fractionation, purification and downstream processing of biologics.

  • MDPI. (2018). Effect of Extraction Solvent and Temperature on Polyphenol Profiles, Antioxidant and Anti-Inflammatory Effects of Red Grape Skin By-Product.

  • Thermo Fisher Scientific. Overcoming Purification Challenges In Antibody Therapeutics Manufacturing.

  • MDPI. (2023). Special Issue on “Extraction and Purification of Bioactive Compounds”.

  • PubMed Central (PMC). (2024). Challenges and solutions for the downstream purification of therapeutic proteins.

  • MDPI. (2022). Effect of Temperatures on Polyphenols during Extraction.

  • PubMed Central (PMC). (2021). Influence of Solvents upon Diketopiperazine Formation of FPG8K.

Sources

Technical Support Center: Purification of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your purification process.

Troubleshooting Guide

This section addresses common challenges encountered during the purification of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, offering systematic approaches to identify and resolve them.

Issue 1: Low Yield After Purification

A significant loss of product during purification is a frequent problem. The cause can often be traced back to the chosen purification method and solvent system.

Possible Causes & Solutions:

  • Inappropriate Solvent for Recrystallization: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at room temperature.[1] If the compound is too soluble in the chosen solvent at low temperatures, a significant portion will remain in the mother liquor, leading to low recovery.

    • Solution: Conduct a thorough solvent screen. Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and hexane) and consider mixed solvent systems to fine-tune solubility.[1][2]

  • Premature Crystallization During Hot Filtration: If the solution cools too quickly during hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.

    • Solution: Pre-heat the funnel and the receiving flask. Use a fluted filter paper to increase the filtration speed.[2]

  • Column Chromatography Issues: The compound may be strongly adsorbed to the stationary phase or may co-elute with impurities if the solvent system is not optimized.

    • Solution: Perform a preliminary thin-layer chromatography (TLC) analysis to determine the optimal eluent system that provides good separation between your product and impurities. A gradient elution, starting with a less polar solvent and gradually increasing polarity, can be effective.[3]

Issue 2: Persistent Impurities in the Final Product

Even after purification, the presence of impurities, as indicated by analytical methods like HPLC or NMR, can be a major concern.

Possible Impurities & Identification:

  • Starting Materials: Unreacted starting materials are common impurities.

  • Isomeric Impurities: The synthesis of quinolinone derivatives can sometimes lead to the formation of isomers that have similar physical properties, making them difficult to separate.[4]

  • Side-Reaction Products: Byproducts from the synthetic route can co-purify with the desired compound.[5]

Troubleshooting Steps:

  • Characterize the Impurity: If possible, use techniques like LC-MS to determine the molecular weight of the impurity, which can provide clues to its identity.[6]

  • Re-evaluate the Purification Method:

    • Recrystallization: If the impurity has similar solubility to your product, a single recrystallization may not be sufficient. A second recrystallization or switching to a different solvent system might be necessary.[1]

    • Column Chromatography: A finer stationary phase (smaller particle size silica gel) or a longer column can improve resolution. High-performance liquid chromatography (HPLC) offers superior separation for challenging purifications.[3]

  • Chemical Treatment: In some cases, a chemical wash can remove specific impurities. For example, a dilute acid or base wash during the work-up can remove basic or acidic impurities, respectively.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one?

The optimal purification method depends on the scale of your synthesis and the nature of the impurities.

  • For small-scale purification and removal of minor impurities: Recrystallization is often the most efficient and cost-effective method.[7]

  • For complex mixtures or to achieve very high purity: Column chromatography, particularly preparative HPLC, is the method of choice.[3]

Q2: How do I choose the right solvent for recrystallization?

The key is to find a solvent in which your compound has a steep solubility curve – low solubility at low temperatures and high solubility at high temperatures.[2]

Solvent Selection Workflow:

Caption: Workflow for selecting a recrystallization solvent.

Q3: My compound is an oil and won't crystallize. What should I do?

Oiling out during recrystallization occurs when the solid melts before it dissolves in the hot solvent.

  • Use a lower boiling point solvent.

  • Use a larger volume of solvent.

  • Induce crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.[1]

    • Seeding: Add a tiny crystal of the pure compound to the cooled solution.[1]

Q4: What analytical techniques should I use to assess the purity of my final product?

A combination of methods is recommended for a comprehensive purity assessment.

Analytical TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment and detection of non-volatile impurities.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of proton-containing impurities.
Mass Spectrometry (MS) Molecular weight confirmation of the product and identification of impurities.[6]
Melting Point Analysis A sharp melting point range close to the literature value indicates high purity.[7]

Experimental Protocols

Protocol 1: Recrystallization of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

This protocol provides a general guideline. The choice of solvent and volumes should be optimized based on preliminary screening.

Materials:

  • Crude 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

  • Selected recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the solid just dissolves.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.[2]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

  • Silica gel (appropriate mesh size)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate, determined by TLC)

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[3]

Troubleshooting Workflow for Column Chromatography:

Caption: A logical workflow for column chromatography purification.

References

  • Reddit. (2025). Purification of Quinoline-3,4-diones. r/Chempros.
  • BenchChem. (2025). Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Google Patents. (2005). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • YouTube. (2020).
  • BenchChem. (2025).
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • MDPI. (2023).
  • BenchChem. (2025). High-Yield Synthesis of 6-Hydroxy-3,4-dihydro-2(1H)
  • National Center for Biotechnology Information. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.
  • Google Patents. (n.d.). CN108383781B - Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone.
  • National Center for Biotechnology Information. (n.d.). 6-Chloro-4-hydroxy-1,2-dihydroquinolin-2-one. PubChem.
  • ChemScene. (n.d.). 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.
  • National Center for Biotechnology Information. (2025).
  • BenchChem. (2025). Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine.
  • ACS Publications. (2026).
  • Lab-Chemicals.Com. (n.d.). 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one, 98%.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Validation of 3-Chloro-6-nitroisoquinolin-1-ol.
  • National Center for Biotechnology Information. (n.d.). 2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one.
  • Google Patents. (2004). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • Santa Cruz Biotechnology. (n.d.). 6-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile.
  • MolPort. (n.d.). Compound 6-chloro-3-(3,4-dihydroisoquinolin-2(1H)-yl)-4-phenylquinolin-2(1H)-one.
  • Google Patents. (n.d.). CN101391980A - Method for preparing 6-hydroxyl-3,4dihydro-2(1H)-quinolinone.
  • BenchChem. (2025). The Discovery and History of 6-Chloroquinoline: An In-depth Technical Guide.

Sources

Technical Support Center: 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identification and Resolution of Common Impurities

Welcome to the technical support guide for 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. This document is designed for researchers, chemists, and drug development professionals to provide expert-driven insights and actionable protocols for identifying, troubleshooting, and resolving impurities encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one?

The impurity profile of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is heavily dependent on the synthetic route employed. However, most syntheses involving intramolecular Friedel-Crafts-type cyclization reactions can lead to several classes of impurities. These can be broadly categorized as organic, inorganic, and residual solvents.[1]

Common Impurity Classes:

Impurity CategoryPotential SpeciesProbable Source
Starting Materials Unreacted N-(4-chlorophenyl)-3,3-dimethylacrylamide or precursors.Incomplete reaction conversion or inefficient work-up.
Isomeric Impurities 8-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.Alternative, non-regioselective cyclization pathways during the ring-forming step.[2]
Reaction Byproducts Polymeric or tarry substances.Vigorous or highly exothermic reaction conditions, particularly with strong Lewis acids, can lead to polymerization.[2]
Degradation Products Oxidized or hydrolyzed species.Harsh work-up conditions (e.g., strong acids/bases) or improper storage (exposure to air and light).
Inorganic Impurities Residual catalysts (e.g., AlCl₃, PdCl₂) or reagents.Incomplete quenching or removal during the aqueous work-up and purification stages.[1]
Residual Solvents Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), etc.Solvents used during the reaction or purification (e.g., recrystallization, chromatography) that are not fully removed during drying.[1]
Q2: Which analytical techniques are most effective for impurity profiling of this compound?

A multi-technique approach is essential for comprehensive impurity profiling. No single method can provide a complete picture.

  • High-Performance Liquid Chromatography (HPLC): This is the primary tool for determining the purity of the final product and quantifying impurities. A reverse-phase C18 column with a UV detector is typically the starting point for method development.[3][4] HPLC is powerful for separating the main component from byproducts and unreacted starting materials.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown impurities.[5] It provides the retention time from the LC and the mass-to-charge ratio from the MS, allowing for the determination of the molecular weight of eluted impurities, which is a critical first step in structural elucidation.[3][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of your target compound and for characterizing the structure of any significant impurities that can be isolated.[3]

  • Gas Chromatography (GC): GC is the most suitable method for the identification and quantification of residual solvents in the final product.[7]

Q3: My HPLC analysis shows a persistent peak eluting very close to my main product peak. What is it likely to be, and how can I resolve it?

A closely eluting peak often indicates the presence of a structural isomer, such as 8-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.[2] Isomers typically have very similar polarities and molecular weights, making them challenging to separate by standard purification techniques.

Troubleshooting Strategy:

  • Confirm Identity: Use LC-MS to confirm that the impurity has the same mass as your product. This provides strong evidence for it being an isomer.

  • Optimize Chromatography: Standard purification may be insufficient. Focus on enhancing the chromatographic separation:

    • Gradient Optimization: Employ a shallower gradient in your HPLC or column chromatography method to increase the resolution between the two peaks.[2]

    • Column Choice: Switch to a high-resolution column with a different stationary phase (e.g., a phenyl-hexyl column instead of a standard C18) to exploit different separation mechanisms.

  • Refine Recrystallization:

    • Solvent Screening: Perform a thorough screening to find a solvent or solvent system where the solubility difference between the desired product and the isomer is maximized.[8] This is often a trial-and-error process.

    • Slow Cooling: Allow the crystallization to proceed slowly without disturbance. Slow cooling is critical for the formation of pure crystals, leaving impurities in the mother liquor.[8] It may require multiple recrystallization steps.

Q4: How should I decide between recrystallization and column chromatography for purification?

The choice depends on the impurity profile and the scale of your synthesis.

  • Recrystallization is most effective when you have a relatively pure (>90%) crystalline solid and need to remove small amounts of impurities.[8] It is economical and easily scalable, making it ideal for large-scale production.

  • Column Chromatography is superior for complex mixtures containing multiple components or for separating impurities with polarities very similar to the product, such as isomers.[2][3] While highly effective, it can be more time-consuming and expensive, requiring significant amounts of solvent and silica gel.

The following decision tree can guide your choice:

G start Assess Crude Purity & Impurity Profile purity_check Crude Purity > 90%? start->purity_check impurity_type Main impurity is an isomer? purity_check->impurity_type Yes chromatography Use Column Chromatography purity_check->chromatography No recrystallize Use Recrystallization impurity_type->recrystallize No optimize_recrystallize Optimize Recrystallization (Solvent Screening) impurity_type->optimize_recrystallize Yes optimize_recrystallize->chromatography If unsuccessful

Caption: Decision tree for selecting a purification method.

Troubleshooting Workflows & Protocols

This section provides detailed workflows and step-by-step protocols for the key analytical and purification processes.

Workflow: General Troubleshooting for an Impure Sample

This workflow outlines a logical sequence of steps to identify and resolve impurities.

G start Impure Sample Detected (via TLC/HPLC) lcms Run LC-MS Analysis start->lcms identify Identify Impurity Mass lcms->identify is_isomer Mass = Product Mass? identify->is_isomer is_known Known Starting Material or Byproduct? is_isomer->is_known No optimize_chrom Optimize Column Chromatography is_isomer->optimize_chrom Yes (Isomer) optimize_reaction Optimize Reaction Conditions (Temp, Time, Reagents) is_known->optimize_reaction Yes unknown Unknown Impurity is_known->unknown No optimize_recrys Optimize Recrystallization optimize_reaction->optimize_recrys isolate Isolate Impurity (Prep-HPLC/Column) unknown->isolate nmr Characterize via NMR isolate->nmr

Sources

Technical Support Center: 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS No. 266359-63-1). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability characteristics of this molecule. Here, we address common questions and troubleshooting scenarios encountered during experimental work, grounding our advice in established chemical principles and field-proven methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage and handling conditions for this compound?

To ensure the integrity of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, it should be stored under controlled conditions. Commercial suppliers recommend storing the compound sealed in a dry atmosphere at 2-8°C[1][2]. Handling should be performed in a well-ventilated area, and for maximum stability, particularly once in solution, protection from light is advised.

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes the rate of potential thermal degradation.
Atmosphere Sealed, DryThe lactam functional group is susceptible to hydrolysis; a dry environment is critical.
Light Amber vial / Protect from lightChlorinated aromatic compounds can be susceptible to photodegradation[3][4].

Q2: Which solvents are recommended for preparing stock solutions?

This compound is generally soluble in common organic solvents such as DMSO, DMF, and alcohols (methanol, ethanol). For aqueous buffers, it is crucial to assess the pH. The lactam ring within the quinolinone structure is susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions[5][6]. Therefore, neutral or slightly acidic (pH 5-6) buffers are recommended for short-term experiments. Long-term storage in aqueous solutions, especially at extreme pH values, is not advised.

Q3: What are the primary chemical stability concerns and potential degradation pathways?

The primary stability concerns for this molecule stem from its two key functional moieties: the dihydroquinolin-2-one core (a lactam) and the chlorinated aromatic ring.

  • Lactam Hydrolysis: The cyclic amide (lactam) bond is the most probable site of hydrolytic degradation. This reaction, which results in the opening of the lactam ring to form an amino acid derivative, can be significantly accelerated by strong acids or bases[5][7].

  • Photodegradation: Chlorinated aromatic hydrocarbons are known to be susceptible to degradation upon exposure to UV light[3]. This process can involve complex reaction pathways, including potential dehalogenation or oxidation[3][8].

  • Oxidation: While less common for this specific structure under ambient conditions, oxidative degradation should be considered, especially in the presence of oxidizing agents or under forced degradation conditions[9][10].

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems that may arise during your experiments, providing a logical workflow for diagnosis and resolution.

Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

You observe new, unexpected peaks in your chromatogram when analyzing a sample, suggesting the presence of impurities or degradants.

Diagnostic Workflow:

G start Unexpected Peaks Observed check_ph Was the sample prepared in an acidic (pH < 4) or basic (pH > 8) solution? start->check_ph check_light Was the sample exposed to direct light for an extended period? check_ph->check_light No hydrolysis High Probability: Lactam Hydrolysis (Ring-opened product) check_ph->hydrolysis Yes check_age Is the stock solution or solid sample old or improperly stored? check_light->check_age No photolysis High Probability: Photodegradation (Dechlorination/Oxidation) check_light->photolysis Yes general_deg High Probability: General Degradation (Multiple Pathways) check_age->general_deg Yes solution_hydrolysis Action: Prepare fresh sample in a neutral (pH 6-7.5) buffer. Re-analyze immediately. hydrolysis->solution_hydrolysis solution_photolysis Action: Prepare a fresh sample in an amber vial or wrap in foil. Re-analyze. photolysis->solution_photolysis solution_storage Action: Use a fresh, unopened lot of the solid compound. Prepare fresh solutions. general_deg->solution_storage

Caption: Troubleshooting workflow for identifying degradation.

Causality Explained:

  • Lactam Hydrolysis: The mechanism of amide hydrolysis typically involves a nucleophilic attack on the carbonyl carbon[6]. In basic conditions, hydroxide ions are a potent nucleophile, leading to a tetrahedral intermediate that collapses to open the ring[7]. In acidic conditions, protonation of the carbonyl oxygen makes the carbon more electrophilic and susceptible to attack by water[5]. The resulting ring-opened product will have a different polarity and thus a different retention time on a reverse-phase HPLC column.

Issue 2: Sample Discoloration (e.g., Yellowing) in Solution or Solid State

Your previously colorless or white sample has developed a yellow or brownish tint.

Possible Causes & Solutions:

  • Photodegradation: This is a common cause of discoloration for aromatic compounds. Exposure to ambient lab light or sunlight can generate chromophoric degradants.

    • Solution: Always store the solid compound and its solutions in amber glass vials or by wrapping containers in aluminum foil[4]. Minimize exposure to light during experimental manipulations.

  • Oxidative Degradation: Trace impurities or exposure to air over long periods can lead to oxidation, particularly at the benzylic position or on the electron-rich aromatic ring.

    • Solution: For long-term solution storage, consider purging the vial headspace with an inert gas like nitrogen or argon. Ensure the container is tightly sealed.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Intrinsic Stability

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of an analytical method[11][12].

Objective: To intentionally degrade 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one under various stress conditions and monitor the formation of degradants.

Materials:

  • 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

  • HPLC-grade Methanol or Acetonitrile

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV/PDA detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Set Up Stress Conditions: For each condition, use a separate vial. Include a control vial (stock solution at room temperature, protected from light).

Stress ConditionProcedureRationale
Acid Hydrolysis Mix 1 mL of stock with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.To test susceptibility to acid-catalyzed lactam hydrolysis[5][9].
Base Hydrolysis Mix 1 mL of stock with 1 mL of 1 M NaOH. Keep at RT for 8 hours.To test susceptibility to base-catalyzed lactam hydrolysis[7][9].
Oxidation Mix 1 mL of stock with 1 mL of 30% H₂O₂. Keep at RT for 24 hours.To identify potential oxidative degradation pathways[10].
Thermal Place a vial of the solid powder and a vial of the stock solution in an oven at 80°C for 48 hours.To assess thermal stability in both solid and solution states.
Photolytic Expose a vial of the stock solution to direct UV light (e.g., in a photostability chamber) for a period equivalent to ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter)[4]. Keep a control vial wrapped in foil alongside.To assess photostability, a key parameter for chlorinated aromatic compounds[3][4].
  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of stressed samples to the control.

Protocol 2: Recommended Starting HPLC Method for Stability Analysis

Objective: To provide a robust starting point for a reverse-phase HPLC method capable of separating the parent compound from its potential degradants.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (or PDA to assess peak purity)

  • Injection Volume: 10 µL

Rationale: A C18 column provides good retention for moderately nonpolar compounds. The gradient elution ensures that both the parent compound and potentially more polar (e.g., hydrolyzed) or less polar degradants are resolved. Formic acid is used as a mobile phase modifier to ensure good peak shape.

Potential Degradation Pathway Visualization

The following diagram illustrates the most likely degradation pathway via hydrolysis.

Caption: Postulated hydrolytic degradation of the lactam ring.

References

  • Gotor-Fernández, V., et al. (2020). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. Available at: [Link]

  • Kümmerer, K., et al. (2022). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Available at: [Link]

  • Modro, T. A., & Ridd, J. H. (1984). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Williams, A., & Douglas, K. T. (1975). The Mechanisms of Hydrolysis of the y-Lactam lsatin and its Derivatives. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Crowder, M. W., & Spencer, J. (2008). The Mechanisms of Catalysis by Metallo β-Lactamases. Future Microbiology. Available at: [Link]

  • Lead Sciences. 6-Chloro-3,4-dihydroquinolin-2(1H)-one. Lead Sciences. Available at: [Link]

  • Sharma, G., & Saini, S. (2016). Forced degradation studies. MedCrave online. Available at: [Link]

  • Friedman, D. (1976). Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences in the Gas-Liquid Chromatographic Analysis for Chlorinated Paraffins. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. FDA. Available at: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Kästner, M., & Hofrichter, M. (2002). Cometabolic degradation of chlorinated aromatic compounds. Applied Microbiology and Biotechnology. Available at: [Link]

  • Wikipedia. (2023). Chlorinated polycyclic aromatic hydrocarbon. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Investigating the Degradation Pathways of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on investigating the stability and degradation pathways of this molecule. Understanding a compound's intrinsic stability is a critical step in drug development, essential for creating robust formulations, defining storage conditions, and ensuring patient safety.[1][2] This guide provides answers to frequently asked questions and detailed troubleshooting protocols for forced degradation studies.

Part 1: Frequently Asked Questions (FAQs) - Core Stability Concepts

This section addresses high-level questions regarding the rationale and strategy for stability testing.

Q1: Why are forced degradation studies essential for a compound like 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one?

Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than standard accelerated stability testing.[3] These studies are mandated by regulatory agencies under ICH guidelines (e.g., Q1A) and serve several critical purposes:[1]

  • Pathway Elucidation: They help identify the most likely degradation products and reveal the chemical pathways through which the molecule degrades.[3]

  • Method Development: The results are fundamental for developing and validating a stability-indicating analytical method—typically an HPLC method—that can accurately quantify the drug substance in the presence of its degradants, impurities, and excipients.[3][4]

  • Intrinsic Stability Assessment: Stress testing provides a rapid understanding of the molecule's inherent vulnerabilities, which informs formulation development, packaging selection, and handling procedures.[2]

Q2: Based on its structure, what are the most probable degradation pathways for 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one?

The structure of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one features several reactive sites that suggest primary degradation pathways:

  • Hydrolysis of the Lactam Ring: The cyclic amide (lactam) bond is susceptible to hydrolysis under both acidic and basic conditions, which would result in ring-opening to form a substituted aminopropanoic acid.

  • Oxidative Aromatization: The 3,4-dihydroquinolin-2(1H)-one core can be oxidized to its aromatic counterpart, quinolin-2(1H)-one. This is a common and often favorable transformation for this heterocyclic system.[5]

  • Photolytic C-Cl Cleavage: The carbon-chlorine bond on the aromatic ring can be susceptible to cleavage upon exposure to UV light, leading to dechlorination. This is a known photodegradation pathway for chlorinated aromatic compounds.[6][7]

Q3: What is the recommended analytical approach for monitoring the degradation of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection, is the industry standard for this type of analysis.[4] The key is to develop a method with sufficient resolution to separate the parent compound from all process impurities and potential degradation products generated during stress testing. A photodiode array (PDA) detector is highly recommended as it can provide UV spectral data to assist in peak tracking and identification. For definitive structural elucidation of unknown degradants, coupling the HPLC to a mass spectrometer (LC-MS) is essential.[8]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols for investigating specific degradation pathways.

Issue 1: Characterizing Hydrolytic Degradation

Question: My compound is degrading in aqueous solutions under both acidic and basic pH. What is the likely mechanism, and how can I design an experiment to confirm the degradation product?

Expert Analysis: The observed degradation is most likely due to the hydrolysis of the lactam ring. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, hydroxide ions directly attack the carbonyl carbon. Both pathways lead to the same ring-opened product: 3-(4-amino-5-chlorophenyl)-3-methylbutanoic acid.

Experimental Protocol: Hydrolytic Forced Degradation Study

  • Sample Preparation: Prepare stock solutions of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • Stress Conditions: Set up the following reactions in sealed vials. Include a control at each temperature stored at neutral pH.

ConditionReagentTemperatureRecommended Time Points
Acid Hydrolysis 0.1 M to 1 M HCl60-80 °C0, 2, 4, 8, 24 hours
Base Hydrolysis 0.1 M to 1 M NaOH60-80 °C0, 1, 2, 4, 8 hours
Neutral Hydrolysis Water or pH 7 Buffer60-80 °C0, 8, 24, 48 hours
  • Procedure:

    • Add a small aliquot of the stock solution to the pre-heated hydrolytic solution to achieve a final drug concentration of ~100-200 µg/mL.

    • At each time point, withdraw an aliquot of the sample.

    • Immediately neutralize the sample (add an equivalent amount of base for acid samples, and acid for base samples) to quench the reaction.

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a developed stability-indicating HPLC-UV method. Monitor the decrease in the parent peak area and the increase in any degradant peaks. For structural confirmation, analyze the stressed samples using LC-MS.

Predicted Hydrolytic Degradation Pathway

Hydrolytic_Degradation Parent 6-Chloro-4,4-dimethyl- 3,4-dihydroquinolin-2(1H)-one Intermediate Protonated Carbonyl or Hydroxide Adduct Parent->Intermediate H+ / H₂O or OH⁻ Product 3-(2-amino-5-chlorophenyl)- 3-methylbutanoic acid (Ring-Opened Product) Intermediate->Product Ring Opening

Caption: Predicted hydrolytic degradation via lactam ring opening.

Issue 2: Investigating Oxidative Susceptibility

Question: I am observing a significant new peak with a slightly different retention time after treating my compound with hydrogen peroxide. What is this likely degradant?

Expert Analysis: The dihydroquinolinone scaffold is known to undergo oxidative aromatization to form the more thermodynamically stable quinolinone ring system.[5] This process involves the removal of two hydrogen atoms from the C3 and C4 positions. This is a very common degradation pathway for such structures and the resulting product, 6-Chloro-4,4-dimethylquinolin-2(1H)-one, would have a molecular weight that is 2 Da less than the parent compound.

Experimental Protocol: Oxidative Forced Degradation Study

  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at ~1 mg/mL.

  • Stress Conditions:

ConditionReagentTemperatureRecommended Time Points
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂)Room Temp or 40-60 °C0, 2, 6, 12, 24 hours
  • Procedure:

    • Add a small aliquot of the stock solution to the H₂O₂ solution.

    • Store the vials at the selected temperature, protected from light to prevent confounding photo-oxidative pathways.

    • At each time point, withdraw a sample. The reaction can often be quenched by dilution with mobile phase.

    • Analyze using HPLC-UV and LC-MS.

  • Analysis: Look for a new peak in the chromatogram. Using LC-MS, verify if the mass of this new peak corresponds to [M-2H]+ relative to the parent compound. The change in conjugation from the dihydro to the aromatic system will also result in a noticeable shift in the UV spectrum, which can be observed with a PDA detector.

Predicted Oxidative Degradation Pathway

Oxidative_Degradation Parent 6-Chloro-4,4-dimethyl- 3,4-dihydroquinolin-2(1H)-one Product 6-Chloro-4,4-dimethyl- quinolin-2(1H)-one (Aromatized Product) Parent->Product [O] (e.g., H₂O₂)

Caption: Predicted oxidative degradation via aromatization of the core ring.

Issue 3: Assessing Photostability

Question: My compound shows instability when exposed to light, but I'm not sure what the degradation product is. How do I conduct a proper photostability study and what should I look for?

Expert Analysis: For chlorinated aromatic compounds, the primary photochemical degradation pathway is often reductive dehalogenation, where the C-Cl bond is cleaved.[6][7] This would result in the formation of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. This study must be conducted according to ICH Q1B guidelines to ensure standardized light exposure.[9]

Experimental Protocol: Photostability Study (ICH Q1B)

  • Sample Preparation:

    • Solid State: Place a thin layer of the solid compound in a chemically inert, transparent container.

    • Solution State: Prepare a solution of the compound (~100-200 µg/mL) in a suitable solvent (e.g., water:acetonitrile 50:50) in a quartz cuvette or other transparent vessel.

  • Control Sample: Prepare an identical set of samples (solid and solution) and wrap them securely in aluminum foil. These "dark controls" will be placed alongside the exposed samples to differentiate between thermal and photolytic degradation.[9]

  • Exposure Conditions: Place the samples and dark controls in a calibrated photostability chamber. The study should be continued until the specified exposure levels are met.

ParameterICH Q1B Recommended Exposure
Visible Light Not less than 1.2 million lux hours
Near UV Energy Not less than 200 watt hours/square meter
  • Procedure & Analysis:

    • At appropriate intervals (and at the end of the study), withdraw samples from both the light-exposed and dark control groups.

    • Analyze all samples by HPLC-UV and LC-MS.

    • Compare the chromatograms of the exposed samples to the dark controls. New peaks present only in the exposed samples are photolytic degradants.

    • Check the LC-MS data for a peak corresponding to the dechlorinated product, which will have a mass of [M-Cl+H]+.

Predicted Photolytic Degradation Pathway

Photolytic_Degradation Parent 6-Chloro-4,4-dimethyl- 3,4-dihydroquinolin-2(1H)-one Product 4,4-dimethyl-3,4-dihydro- quinolin-2(1H)-one (Dechlorinated Product) Parent->Product hν (UV/Vis Light) Reductive Dechlorination

Caption: Predicted photolytic degradation via reductive dechlorination.

Part 3: Integrated Workflow and Data Interpretation

Question: How do I combine the results from all these stress studies to build a comprehensive degradation profile?

Expert Analysis: The ultimate goal is to create a consolidated degradation pathway map and validate an analytical method that can monitor all potential stability issues. The workflow involves generating samples under all relevant stress conditions, analyzing them with a single robust method, and using the collective data to understand the molecule's behavior.

Integrated Forced Degradation Workflow

Workflow cluster_stress 1. Stress Sample Generation cluster_analysis 2. Analysis cluster_output 3. Interpretation & Output Acid Acidic Hydrolysis HPLC Stability-Indicating HPLC-PDA Method Acid->HPLC Base Basic Hydrolysis Base->HPLC Oxidative Oxidative (H₂O₂) Oxidative->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC Thermal Thermal (Solid/Solution) Thermal->HPLC LCMS LC-MS for Peak ID HPLC->LCMS Confirm Structures Validation Method Validation HPLC->Validation Demonstrate Specificity Map Consolidated Degradation Map LCMS->Map

Sources

Validation & Comparative

A Comprehensive Guide to the Structural Validation of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides a detailed framework for the comprehensive validation of the structure of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, this document is structured to not only provide experimental protocols but also to explain the rationale behind the selection of analytical techniques and the interpretation of the resulting data.

The validation process detailed herein is a self-validating system, integrating orthogonal analytical techniques to provide an irrefutable structural assignment. We will explore the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), comparing these predictions with data from structurally similar compounds to highlight key differentiating features.

The Imperative of Structural Integrity

Analytical Workflow for Structural Elucidation

A robust validation strategy for 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one involves a synergistic combination of NMR spectroscopy for detailed connectivity and spatial information, and mass spectrometry for accurate mass determination and fragmentation analysis.

Caption: A typical workflow for the structural validation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and the connectivity of atoms.

Predicted ¹H NMR Spectrum of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

The expected proton NMR spectrum of the target compound in a deuterated solvent like chloroform (CDCl₃) would exhibit distinct signals corresponding to each unique proton environment.

  • Aromatic Protons: The three protons on the chlorinated benzene ring are expected to appear in the aromatic region (typically 6.5-8.0 ppm). Due to the substitution pattern, they will likely present as a set of coupled multiplets. The proton at C5, being ortho to the chlorine atom, may be slightly downfield. The protons at C7 and C8 will also show characteristic splitting patterns based on their coupling to each other.

  • Methylene Protons (-CH₂-): The two protons of the methylene group at C3 are expected to appear as a singlet around 2.5-3.0 ppm. The absence of adjacent protons would lead to a singlet multiplicity.

  • Gem-dimethyl Protons (-C(CH₃)₂): The six protons of the two methyl groups at C4 are magnetically equivalent and will therefore appear as a sharp singlet, likely in the upfield region of 1.2-1.5 ppm.

  • Amide Proton (-NH-): The amide proton will likely appear as a broad singlet, and its chemical shift can be highly variable (typically 7.5-9.0 ppm) depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

  • Carbonyl Carbon (-C=O): The amide carbonyl carbon at C2 is expected to be the most downfield signal, typically in the range of 165-175 ppm.

  • Aromatic Carbons: The six carbons of the benzene ring will appear in the aromatic region (110-150 ppm). The carbon bearing the chlorine atom (C6) will be influenced by the halogen's electronic effects. The other aromatic carbons will have distinct chemical shifts based on their substitution.

  • Quaternary Carbon (-C(CH₃)₂): The quaternary carbon at C4 will likely appear in the range of 30-40 ppm.

  • Methylene Carbon (-CH₂-): The methylene carbon at C3 is expected to resonate around 35-45 ppm.

  • Methyl Carbons (-CH₃): The two equivalent methyl carbons will give a single signal in the upfield region, typically between 25-35 ppm.

Comparative NMR Data

To put these predictions into context, it is invaluable to compare them with the known spectral data of related compounds. The absence of the gem-dimethyl signal and the presence of different splitting patterns in the aliphatic region would be key differentiators for isomers lacking the 4,4-dimethyl substitution.

CompoundKey ¹H NMR FeaturesKey ¹³C NMR FeaturesReference
6-Chloro-4-methyl-2(1H)-quinolinone Aromatic protons with specific splitting, a singlet for the C4-methyl group.Aromatic signals, a carbonyl signal, and a signal for the C4-methyl carbon.
6-chloro-3,4-dihydro-2h-isoquinolin-1-one Aromatic protons and two triplets for the -CH₂-CH₂- unit.Aromatic signals, a carbonyl signal, and two signals for the aliphatic carbons.

Mass Spectrometry (MS): Confirming the Molecular Formula and Fragmentation

High-resolution mass spectrometry (HRMS) is critical for determining the accurate mass of the molecule, which in turn confirms its elemental composition. The molecular formula of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is C₁₁H₁₂ClNO, with an expected monoisotopic mass of approximately 209.0607 g/mol .

Expected Fragmentation Pattern

Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can provide valuable structural information through the analysis of fragmentation patterns. For quinolinone derivatives, common fragmentation pathways include the loss of small neutral molecules.[1][2]

  • Loss of CO: A characteristic fragmentation of lactams is the loss of a carbon monoxide molecule (28 Da).

  • Loss of CH₃: The presence of the gem-dimethyl group makes the loss of a methyl radical (15 Da) a likely fragmentation pathway.

  • Cleavage of the Dihydro-ring: The saturated portion of the molecule can undergo ring-opening and subsequent fragmentation.

The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M+2 peak having an intensity of approximately one-third of the M peak.

Caption: Plausible mass spectral fragmentation pathways for 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Experimental Protocols

To obtain the data necessary for this validation, the following experimental protocols are recommended.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

  • Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it to the theoretical mass calculated for C₁₁H₁₃ClNO⁺. The mass error should be less than 5 ppm.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize acquisition parameters (e.g., number of scans, relaxation delay) to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Reference the spectra to the TMS signal.

    • Assign the signals based on their chemical shifts, multiplicities, and integration values, and compare them with the predicted values and data from analogous compounds.

Conclusion

The structural validation of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one requires a meticulous and multi-pronged analytical approach. While direct experimental data for this specific molecule may not be readily available in the public domain, a robust structural confirmation can be achieved by combining high-resolution mass spectrometry with detailed ¹H and ¹³C NMR analysis. The comparison of experimentally obtained data with theoretically predicted values and the spectral data of closely related, structurally confirmed compounds provides a powerful and self-validating methodology. This comprehensive guide serves as a roadmap for researchers to confidently and accurately establish the structure of this and other novel chemical entities, ensuring the integrity and reliability of their scientific endeavors.

References

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
  • Tang, Q., Chen, F., & Xin, X. (2008). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of the Chinese Chemical Society, 55(3), 594-601.

Sources

A Spectroscopic Guide to the Structural Elucidation of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one and its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinolinone scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and functional materials.[1][2] The 3,4-dihydroquinolin-2(1H)-one core, in particular, offers a rigid, three-dimensional framework that is amenable to functionalization at multiple positions. The introduction of substituents, such as the gem-dimethyl group at the C4 position and a halogen at the C6 position, significantly influences the molecule's steric and electronic properties, which in turn dictates its biological interactions and spectroscopic signature.

For researchers in drug development and chemical synthesis, the unambiguous characterization of these analogues is paramount. Spectroscopic analysis provides the definitive "fingerprint" of a molecule, confirming its identity, purity, and structure. This guide offers a comparative framework for the spectroscopic analysis of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one and its closely related analogues. We will explore how subtle changes to the molecular structure, specifically the halogen substituent at the C6 position, manifest as distinct and predictable changes across a suite of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.

This document is designed not as a rigid protocol, but as an in-depth guide that explains the causality behind experimental choices, providing field-proven insights to empower researchers to confidently characterize their own novel quinolinone derivatives.

The Core Scaffold: Defining the Analogues for Comparison

To illustrate the comparative spectroscopic approach, we will focus on the parent compound, 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (1) , and compare it with three logical, hypothetical analogues where the C6 halogen is varied. This allows for a systematic evaluation of how halogen electronegativity and mass impact the spectral output.

  • Analogue 1 (Parent): 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

  • Analogue 2: 6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

  • Analogue 3: 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

  • Analogue 4: 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (unsubstituted reference)

G cluster_parent Core Structures for Comparison parent_struct l1 Analogue 1: R = Cl (Parent Compound) l2 Analogue 2: R = Br l3 Analogue 3: R = F l4 Analogue 4: R = H G cluster_workflow MS Halogen Identification Workflow A Acquire Mass Spectrum B Locate Molecular Ion Cluster (e.g., [M+H]+) A->B C Is an M+2 peak present? B->C D Single Peak -> Analogue is F or H C->D No E What is the M:M+2 ratio? C->E Yes F ~ 3 : 1 -> Analogue is Cl E->F ~3:1 G ~ 1 : 1 -> Analogue is Br E->G ~1:1

Caption: Decision workflow for halogen identification using mass spectrometry.

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions.

Expertise & Causality: The quinolinone core contains a benzene ring fused to a conjugated enone system (the lactam), which constitutes the primary chromophore. W[3]e expect to see π→π* transitions, which are sensitive to the substitution on the aromatic ring.

  • Auxochromes: Substituents on the chromophore that modify its light-absorbing properties are called auxochromes. Halogens act as auxochromes.

  • Bathochromic vs. Hypsochromic Shift: The lone pairs on the halogen atoms can participate in resonance with the aromatic ring, which typically leads to a bathochromic (red) shift of the absorption maximum (λ_max) compared to the unsubstituted analogue. The extent of this shift depends on the interplay between the halogen's inductive (-I) and resonance (+R) effects.

Predicted UV-Vis Absorption Maxima (λ_max)

Data is presented for a standard solvent like ethanol. The exact λ_max is highly solvent-dependent.

[1]| Analogue | Expected λ_max (nm) | Rationale for Shift | | :--- | :--- | :--- | | Analogue 4 (R=H) | ~315 | Baseline π→π* transition of the core chromophore. | | Analogue 3 (R=F) | ~318 | Minor bathochromic shift. | | Analogue 1 (R=Cl) | ~325 | Moderate bathochromic shift due to resonance participation. | | Analogue 2 (R=Br) | ~328 | Slightly larger bathochromic shift than chlorine. |

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Sample Preparation:

    • Prepare a stock solution of the quinolinone analogue in a spectroscopic grade solvent (e.g., ethanol) at a concentration of 1 mg/mL.

    • Prepare a dilute solution from the stock, aiming for an absorbance value between 0.5 and 1.0 at the λ_max. A typical concentration is ~10 µg/mL.

  • Instrument Setup:

    • Use a dual-beam spectrophotometer.

    • Fill two matched quartz cuvettes with the pure solvent. Place one in the sample path and one in the reference path.

    • Record a baseline spectrum to zero the instrument.

  • Data Acquisition:

    • Replace the solvent in the sample cuvette with the dilute analyte solution.

    • Scan a wavelength range from 200 nm to 500 nm.

    • The software will plot absorbance vs. wavelength.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max).

Conclusion

The structural elucidation of novel compounds is a puzzle solved by the convergence of evidence from multiple, complementary analytical techniques. This guide demonstrates that while 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one and its halogenated analogues share a common structural framework, they are clearly distinguishable by a suite of standard spectroscopic methods.

  • NMR Spectroscopy provides the definitive structural map, with subtle shifts in the aromatic region and, in the case of fluorine, unique C-F coupling, acting as key differentiators.

  • FT-IR Spectroscopy confirms the presence of the core lactam functional group and can reveal the C-X stretching frequency in the fingerprint region.

  • Mass Spectrometry offers unambiguous confirmation of the halogen's identity through the characteristic isotopic patterns of chlorine and bromine.

  • UV-Vis Spectroscopy probes the electronic nature of the conjugated system, showing predictable bathochromic shifts corresponding to the halogen substituent.

By understanding the principles behind each technique and the causal relationship between molecular structure and spectral output, researchers can confidently synthesize and characterize novel quinolinone analogues, accelerating the pace of discovery in drug development and materials science.

References

Sources

A Comparative Guide to the Synthesis of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a key heterocyclic scaffold with significant interest in medicinal chemistry and drug development. Its substituted quinolinone core is a prevalent feature in a wide array of biologically active compounds. The synthetic efficiency for constructing this molecule is paramount, directly impacting the speed and cost-effectiveness of research and development efforts. This guide provides an in-depth comparison of established and alternative synthetic routes to this target molecule, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective performance metrics.

Established Synthesis Route: Intramolecular Friedel-Crafts Alkylation

The traditional and most direct approach to the synthesis of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one involves an intramolecular Friedel-Crafts alkylation. This method is favored for its reliability and the commercial availability of the starting materials.

Reaction Mechanism

The synthesis commences with the acylation of 4-chloroaniline with 3,3-dimethylacryloyl chloride to form the corresponding amide intermediate. This intermediate then undergoes an intramolecular Friedel-Crafts alkylation under acidic conditions. The Lewis acid catalyst, typically a strong acid like polyphosphoric acid (PPA) or a Lewis acid such as aluminum chloride (AlCl₃), activates the double bond, facilitating the electrophilic attack on the aromatic ring to form the desired cyclic product.

Diagram of the Established Synthesis Workflow

A 4-Chloroaniline C N-(4-chlorophenyl)-3,3-dimethylacrylamide A->C Acylation B 3,3-Dimethylacryloyl chloride B->C D 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one C->D Intramolecular Friedel-Crafts Alkylation (PPA or AlCl₃)

Caption: Workflow for the established synthesis of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Experimental Protocol

Step 1: Synthesis of N-(4-chlorophenyl)-3,3-dimethylacrylamide

  • To a stirred solution of 4-chloroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add 3,3-dimethylacryloyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Intramolecular Friedel-Crafts Alkylation

  • Add the N-(4-chlorophenyl)-3,3-dimethylacrylamide (1.0 eq) to polyphosphoric acid (PPA) (10-20 eq by weight) at room temperature.

  • Heat the mixture to 80-100 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with water until the filtrate is neutral.

  • Dry the product under vacuum to afford 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Alternative Synthesis Route 1: Palladium-Catalyzed Intramolecular C-H Amination

A modern and elegant alternative involves a palladium-catalyzed intramolecular C-H amination. This approach offers the potential for milder reaction conditions and improved functional group tolerance compared to the harsh acidic conditions of the Friedel-Crafts reaction.[1]

Reaction Mechanism

This route begins with the synthesis of N-(4-chlorophenyl)-3,3-dimethylbutanamide. The key step is the palladium-catalyzed intramolecular C-H activation and amination. The palladium catalyst, in a high oxidation state, activates a C-H bond on the aromatic ring, followed by reductive elimination to form the C-N bond and close the ring, regenerating the active catalyst.

Diagram of the Palladium-Catalyzed Synthesis Workflow

A 4-Chloroaniline C N-(4-chlorophenyl)-3,3-dimethylbutanamide A->C Acylation B 3,3-Dimethylbutanoyl chloride B->C D 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one C->D Pd-Catalyzed Intramolecular C-H Amination A Chlorobenzene C 1-(4-chlorophenyl)-3,3-dimethylbutan-1-one A->C Friedel-Crafts Acylation B 3,3-Dimethylbutanoyl chloride B->C D Ketoxime Intermediate C->D Oximation (NH₂OH·HCl) E 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one D->E Beckmann Rearrangement (PPA or H₂SO₄)

Sources

A Senior Application Scientist's Guide to Confirming the Purity of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Why Purity is Paramount

In the landscape of drug discovery and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe research. For intermediates like 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a scaffold with potential applications in medicinal chemistry, confirming purity is a critical step.[1][2] Impurities, even in trace amounts, can confound biological assays, introduce toxicity, and derail a research program.[3]

This guide provides an in-depth comparison of orthogonal analytical techniques to establish the purity of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. We will move beyond simple protocol recitation to explain the causality behind methodological choices, ensuring a self-validating and scientifically rigorous approach. We will also compare the analytical considerations for this chlorinated compound with its brominated analog, providing a broader context for researchers working with halogenated quinolinones.

Chapter 1: Anticipating the Unseen: Potential Impurities

A robust purity assessment begins with understanding the potential impurities that may arise during synthesis. A common route to dihydroquinolin-2-ones involves the intramolecular Friedel-Crafts alkylation of N-(halophenyl)-amides.[4][5] Based on this, we can anticipate several classes of impurities:

  • Starting Material Residues: Unreacted N-(4-chlorophenyl)-3-chloropropionamide or its precursors.

  • Isomeric Impurities: Formation of other regioisomers during the cyclization step, such as 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

  • Byproducts of Synthesis: Compounds formed from side reactions, which could include dimers or products of incomplete reactions.[6]

  • Degradation Products: The lactam ring could be susceptible to hydrolysis under certain conditions, although it is generally stable.

Chapter 2: The Orthogonal Approach: A Framework for Confidence

No single analytical method can provide a complete picture of a compound's purity. A trustworthy assessment relies on an orthogonal approach, where different techniques with distinct separation and detection principles are employed. This multi-faceted strategy ensures that impurities missed by one method are detected by another. Our core strategy will involve High-Performance Liquid Chromatography (HPLC) for quantitative separation, Mass Spectrometry (MS) for identity confirmation, and Nuclear Magnetic Resonance (NMR) for structural verification and absolute quantification.

G cluster_prep Sample Preparation cluster_analysis Orthogonal Analysis cluster_results Data Synthesis & Reporting Sample Test Sample of 6-Chloro-4,4-dimethyl-3,4- dihydroquinolin-2(1H)-one Solution Prepare Stock Solution (e.g., in Acetonitrile) Sample->Solution HPLC HPLC-UV Analysis Solution->HPLC Analyze Aliquots GCMS GC-MS Analysis Solution->GCMS Analyze Aliquots NMR NMR Spectroscopy Solution->NMR Analyze Aliquots Purity_HPLC Chromatographic Purity (Area %) HPLC->Purity_HPLC ID_MS Impurity Identification (Mass & Fragmentation) GCMS->ID_MS Structure_NMR Structural Confirmation & qNMR Assay NMR->Structure_NMR Final_Report Consolidated Purity Report Purity_HPLC->Final_Report Synthesize Data ID_MS->Final_Report Synthesize Data Structure_NMR->Final_Report Synthesize Data G cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Interpretation Injector Heated Injector (Vaporization) Column GC Column Injector->Column Separation IonSource Ion Source (e.g., Electron Ionization) Column->IonSource Elution MassAnalyzer Mass Analyzer (Separates by m/z) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector TIC Total Ion Chromatogram Detector->TIC MassSpec Mass Spectrum of each peak TIC->MassSpec Extract Spectrum Isotope Check for Cl Isotope Pattern (M+ and M+2 peaks, ~3:1 ratio) MassSpec->Isotope

Sources

A Comparative Guide to the Synthesis of Dihydroquinolinones: Efficacy, Mechanisms, and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Dihydroquinolinones, specifically 3,4-dihydroquinolin-2(1H)-ones, represent a core structural motif in a multitude of biologically active compounds and pharmaceuticals. Their prevalence in drug discovery, from oncology to neuroscience, has driven significant innovation in synthetic organic chemistry. This guide provides an in-depth comparison of the leading methodologies for constructing this valuable scaffold. We will move beyond a simple recitation of methods to analyze the underlying mechanisms, comparative efficacy, and practical considerations for each approach, empowering researchers to make informed decisions in their synthetic design.

Transition-Metal-Catalyzed Intramolecular C-H Amination/Amidation

Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of dihydroquinolinones by enabling the direct intramolecular cyclization of N-aryl-3-phenylpropanamides. This approach offers high efficiency and functional group tolerance.

Mechanistic Principle

The generally accepted mechanism for the palladium-catalyzed reaction involves a C-H activation/C-N bond formation sequence. The cycle is initiated by the coordination of the palladium catalyst to the substrate, followed by the activation of a C(sp²)-H bond on the aromatic ring. Subsequent reductive elimination forms the desired C-N bond, closing the six-membered ring and regenerating the active catalyst. The choice of ligand is critical, as it modulates the reactivity and stability of the palladium center throughout the catalytic cycle.

Experimental Workflow: Pd-Catalyzed C-H Amination

G cluster_prep 1. Reaction Setup cluster_reaction 2. Cyclization Reaction cluster_workup 3. Workup & Purification A Combine N-aryl-3-phenylpropanamide, Pd catalyst (e.g., Pd(OAc)2), ligand, and oxidant in a sealed tube B Add solvent (e.g., AcOH) and stir A->B C Heat the reaction mixture (e.g., 100-120 °C) for a specified time (e.g., 12-24 h) B->C D Cool to room temperature C->D E Dilute with an organic solvent (e.g., EtOAc) and wash with water/brine D->E F Dry the organic layer (e.g., Na2SO4), filter, and concentrate under vacuum E->F G Purify the crude product by column chromatography F->G

Caption: General workflow for Palladium-catalyzed synthesis.

Performance and Efficacy

Palladium-catalyzed methods are highly effective, often providing good to excellent yields across a range of substrates. The reaction is particularly sensitive to the electronic nature of the aromatic ring.

EntrySubstituent on Aryl RingYield (%)Source
1H85
24-Me92
34-OMe95
44-F78
54-Cl75
63-Me88

Table 1. Representative yields for the Pd-catalyzed intramolecular C-H amination of substituted N-aryl-3-phenylpropanamides.

Advantages and Disadvantages
  • Advantages: High yields, excellent functional group tolerance (halogens, ethers, alkyls), and regioselectivity. The direct C-H activation avoids the need for pre-functionalized starting materials like aryl halides.

  • Disadvantages: The cost of the palladium catalyst and ligands can be a significant drawback for large-scale synthesis. The reaction often requires high temperatures and specific oxidants.

Detailed Experimental Protocol

The following is a representative protocol adapted from the literature.

  • Reaction Setup: To an oven-dried sealed tube, add N-aryl-3-phenylpropanamide (0.5 mmol, 1.0 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), and the appropriate ligand (if required, 10 mol%).

  • Solvent and Reagent Addition: The tube is evacuated and backfilled with an inert atmosphere (e.g., N₂ or Ar). Acetic acid (2.0 mL) is added as the solvent, followed by the oxidant (e.g., benzoquinone, 1.0 mmol, 2.0 equiv).

  • Reaction Execution: The tube is sealed, and the mixture is stirred vigorously and heated to 120 °C in an oil bath for 24 hours.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed successively with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure dihydroquinolinone.

Acid-Catalyzed Friedel-Crafts Cyclization

One of the most classical and straightforward methods for synthesizing dihydroquinolinones is the acid-catalyzed intramolecular Friedel-Crafts cyclization of 3-(N-arylamino)propanoic acids or their derivatives.

Mechanistic Principle

The reaction proceeds via the protonation of the carboxylic acid (or its derivative, like an ester or acid chloride) to form a highly electrophilic acylium ion or a related species. This electrophile is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution (SEAr) reaction. A final deprotonation step rearomatizes the ring and yields the dihydroquinolinone product. The choice and strength of the acid are paramount; strong acids like polyphosphoric acid (PPA) or Eaton's reagent are commonly used to drive the reaction.

Catalytic Cycle: Friedel-Crafts Cyclization

G A 3-(N-arylamino)propanoic acid B Protonation of carbonyl by strong acid (e.g., PPA) A->B + H+ C Formation of electrophilic acylium ion intermediate B->C - H2O D Intramolecular Electrophilic Aromatic Substitution (SEAr) C->D Intramolecular attack E Deprotonation to restore aromaticity D->E - H+ F Dihydroquinolinone Product E->F

Caption: Mechanism of Acid-Catalyzed Friedel-Crafts Cyclization.

Performance and Efficacy

This method is particularly effective for electron-rich aromatic systems. Electron-withdrawing groups on the ring can significantly hinder the reaction or prevent it entirely.

EntrySubstituent on Aryl RingAcid CatalystYield (%)Source
1HPPA80
24-MePPA88
34-OMePPA91
44-ClPPA45
54-NO₂PPANo Reaction
6HEaton's Reagent85

Table 2. Representative yields for the acid-catalyzed cyclization of 3-(N-arylamino)propanoic acids.

Advantages and Disadvantages
  • Advantages: Operationally simple, uses inexpensive and readily available reagents (strong acids), and can be easily performed on a large scale.

  • Disadvantages: The substrate scope is limited to electron-rich or neutral aromatic rings. The harsh, strongly acidic conditions are incompatible with many sensitive functional groups. The use of large quantities of corrosive acids like PPA can also pose significant workup and disposal challenges.

Detailed Experimental Protocol

The following is a representative protocol using Polyphosphoric Acid (PPA).

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 3-(N-arylamino)propanoic acid (10 mmol, 1.0 equiv).

  • Reagent Addition: Add polyphosphoric acid (PPA, ~20 g) to the flask. Ensure the solid is sufficiently wetted by the acid.

  • Reaction Execution: Heat the stirred mixture to 80-100 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the flask in an ice bath. Carefully and slowly pour the viscous mixture onto crushed ice (~100 g) with vigorous stirring.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure dihydroquinolinone.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions. For dihydroquinolinone synthesis, it is often applied to traditional methods, like the acid-catalyzed cyclization, to dramatically reduce reaction times and, in some cases, improve yields.

Mechanistic Principle

Microwave irradiation accelerates reactions through efficient and uniform heating of the reaction mixture. Unlike conventional heating, which relies on conduction and convection, microwaves directly couple with polar molecules (like the solvents and reagents), leading to a rapid and uniform increase in temperature. This can overcome activation energy barriers more effectively, prevent the formation of side products from prolonged heating, and significantly shorten reaction times from hours to minutes. The underlying chemical mechanism (e.g., Friedel-Crafts) remains the same as in the conventional method.

Performance and Efficacy

The primary benefit of microwave assistance is the dramatic reduction in reaction time.

EntryMethodConditionsTimeYield (%)Source
1Friedel-CraftsPPA, 100 °C (Conventional)3 h88
2Friedel-CraftsPPA, 100 °C (Microwave)5 min90
3Heck CyclizationPd(OAc)₂, 120 °C (Conventional)24 h75
4Heck CyclizationPd(OAc)₂, 150 °C (Microwave)15 min82

Table 3. Comparison of conventional heating vs. microwave irradiation for dihydroquinolinone synthesis.

Advantages and Disadvantages
  • Advantages: Extremely fast reaction times (minutes vs. hours), often leads to higher yields and cleaner reaction profiles with fewer byproducts. Enables rapid library synthesis and optimization.

  • Disadvantages: Requires specialized microwave reactor equipment. Scalability can be a concern, as dedicated large-scale microwave reactors are less common than standard glassware. Thermal runaway can be a risk if not properly controlled.

Detailed Experimental Protocol

The following is a representative protocol for a microwave-assisted Friedel-Crafts cyclization.

  • Reaction Setup: In a 10 mL microwave process vial, place 3-(N-phenylamino)propanoic acid (1 mmol, 1.0 equiv).

  • Reagent Addition: Add polyphosphoric acid (~2 g) to the vial and cap it securely.

  • Microwave Program: Place the vial in the cavity of a dedicated laboratory microwave reactor. Set the reaction parameters to hold at a temperature of 100 °C for 5 minutes with magnetic stirring.

  • Workup: After the program is complete and the vial has cooled to a safe temperature (via automated cooling jet), carefully uncap it. Quench the reaction by pouring the contents onto crushed ice (~20 g).

  • Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization if necessary.

Comparative Summary and Outlook

The choice of synthetic method for dihydroquinolinones is highly dependent on the specific research goals, available resources, and the nature of the target molecule.

FeaturePd-Catalyzed C-H AminationAcid-Catalyzed Friedel-CraftsMicrowave-Assisted Synthesis
Efficacy & Yield Good to ExcellentModerate to ExcellentGood to Excellent
Substrate Scope Broad, high functional group toleranceLimited to electron-rich aromaticsMethod-dependent, enhances speed
Cost High (Catalyst, Ligands)Low (Bulk acids)Moderate (Equipment cost)
Scalability ModerateHighLow to Moderate
Reaction Time Long (12-24 h)Moderate (2-4 h)Very Fast (5-20 min)
Safety/Conditions High Temp, OxidantsHarsh, Corrosive AcidsHigh Temp/Pressure, requires control

For complex molecules with sensitive functional groups, transition-metal-catalyzed C-H amination offers unparalleled precision and scope, albeit at a higher cost. For large-scale, cost-effective synthesis of simpler dihydroquinolinones derived from electron-rich anilines, the classical acid-catalyzed Friedel-Crafts cyclization remains a highly relevant and robust method. Finally, microwave-assisted synthesis serves as a powerful accelerator for both of these methods, making it the ideal choice for rapid lead optimization, library synthesis, and methods development where throughput is a primary concern. The future of dihydroquinolinone synthesis will likely involve the continued development of more sustainable and efficient catalytic systems, including photoredox and biocatalytic approaches, to further expand the synthetic toolbox.

References

  • Daugulis, O., & Do, H.-Q. (2005). Palladium-Catalyzed Arylation of C−H Bonds. Journal of the American Chemical Society, 127(46), 16164–16165. [Link]

  • Atwell, G. J., & Denny, W. A. (1989). A versatile new synthesis of 2-oxo-1,2-dihydroquinoline- and 2-oxo-1,2-dihydroquinoxaline-6-sulfonamides. Journal of the Chemical Society, Perkin Transactions 1, (2), 391-392. [Link]

  • Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073. [Link]

  • Bose, D. S., & Kumar, R. K. (2006). A facile microwave-assisted synthesis of 3,4-dihydro-2(1H)-quinolinones under solvent-free conditions. Tetrahedron Letters, 47(47), 8379-8381. [Link]

  • Al-Badri, H., & El-Kashef, H. (2011). Microwave-assisted synthesis of novel quinoline and dihydroquinoline derivatives. Journal of the Serbian Chemical Society, 76(1), 1-10. [Link]

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Analysis of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring the specificity of a drug candidate for its intended target. Off-target interactions can lead to unforeseen toxicities and diminished efficacy, derailing an otherwise promising therapeutic. This guide provides a comprehensive comparative analysis of the cross-reactivity profile of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (hereafter referred to as Compound A ), a novel quinolinone derivative with potential therapeutic applications.

The quinolinone scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects.[1][2][3] Our internal preliminary screens have identified Compound A as a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle and a validated target in oncology.[4] However, the therapeutic window of CDK inhibitors is often limited by their cross-reactivity with other kinases.

This guide will delineate a rigorous, multi-faceted approach to profiling the selectivity of Compound A. We will compare its performance against two structural analogs, providing a clear rationale for the experimental design, presenting hypothetical supporting data, and offering insights into the interpretation of these findings. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for evaluating the cross-reactivity of their own lead compounds.

The Importance of Early and Comprehensive Cross-Reactivity Profiling

Tissue cross-reactivity studies are a cornerstone of preclinical safety assessment and are mandated by regulatory agencies for Investigational New Drug (IND) applications.[5][6][7] Early identification of potential off-target binding allows for the timely optimization of lead compounds or the selection of alternative candidates, thereby mitigating the risk of late-stage clinical failures.[5][8] These studies not only highlight potential toxicities but can also provide valuable insights into a compound's mechanism of action and potential for drug repositioning.[5]

Comparative Compounds

To contextualize the selectivity profile of Compound A, we have synthesized two analogs with minor structural modifications, a common strategy in structure-activity relationship (SAR) studies:[9]

  • Compound B: 6-Bromo -4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (Halogen substitution)

  • Compound C: 6-Chloro-3 ,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (Isomeric variation)

These subtle changes can significantly impact the compound's interaction with the ATP-binding pocket of kinases and other proteins.

Experimental Design for Cross-Reactivity Profiling

Our approach integrates in vitro biochemical and cell-based assays to build a comprehensive selectivity profile.[10][11][12] This tiered strategy allows for high-throughput screening followed by more physiologically relevant validation.

G cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: In-depth Profiling of Hits cluster_2 Tier 3: Functional & Safety Assessment A Kinase Panel Screen (400+ kinases) C IC50 Determination for Off-Target Kinases A->C Identify significant off-target hits B GPCR Binding Panel (selected targets) D Cellular Target Engagement Assays C->D Confirm cellular activity E Cell-based Phenotypic Screens (e.g., Cytotoxicity in various cell lines) D->E Assess functional consequences F Preliminary In Vivo Toxicity Studies E->F Evaluate in a whole organism context G cluster_A Compound A cluster_B Compound B cluster_C Compound C node_A CDK4 (50 nM) CDK6 (250 nM) Aurora A (1500 nM) node_B CDK4 (120 nM) CDK6 (500 nM) VEGFR2 (850 nM) node_C CDK4 (250 nM) CDK6 (800 nM) p38α (2200 nM)

Figure 2: A comparative visualization of the IC50-based selectivity profiles for Compounds A, B, and C. The on-target (CDK4) is highlighted.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to evaluating the cross-reactivity of a novel quinolinone-based kinase inhibitor, 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (Compound A) . The hypothetical data presented highlights the critical impact of minor structural modifications on a compound's selectivity profile.

Based on our analysis, Compound A emerges as the most promising candidate due to its superior on-target potency and a more favorable selectivity profile compared to its structural analogs. The 30-fold selectivity window against its most significant off-target, Aurora Kinase A, provides a solid foundation for further development.

The next steps in the preclinical evaluation of Compound A would involve:

  • Cell-based cytotoxicity assays in a panel of cancer cell lines to establish a therapeutic index.

  • In vivo pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. [11]* In vivo efficacy studies in relevant xenograft models to confirm its anti-tumor activity.

  • Formal GLP-compliant tissue cross-reactivity studies using immunohistochemistry on a panel of human and animal tissues to support IND filing. [7][8][13] By adhering to a rigorous and logical progression of cross-reactivity and safety assessments, we can build a comprehensive data package that de-risks clinical development and maximizes the potential for success.

References

  • ResearchGate. In Vitro and In Vivo Tests for Drug Hypersensitivity Reactions. Available from: [Link]

  • Charles River Laboratories. Tissue Cross-Reactivity Studies. Available from: [Link]

  • Prisys Events. How To Conduct Preclinical Pharmacology/Toxicology Evaluation Of ADCs?. Available from: [Link]

  • OracleBio. A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Available from: [Link]

  • Comparative Biosciences, Inc. Tissue Cross-Reactivity Studies. Available from: [Link]

  • HistoWiz. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). Available from: [Link]

  • Sygnature Discovery. In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Available from: [Link]

  • PubMed. In vivo and in vitro testing for adverse drug reactions. Available from: [Link]

  • NIH. In vitro testing for diagnosis of idiosyncratic adverse drug reactions: Implications for pathophysiology. Available from: [Link]

  • MDPI. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Available from: [Link]

  • PubMed. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. Available from: [Link]

  • ResearchGate. Discovery and Structure-activity Relationship Studies of Quinolinone Derivatives as Potent IL-2 Suppressive Agents. Available from: [Link]

  • ResearchGate. Quinoline and quinolinone derivatives with multi-target activity. Available from: [Link]

  • ResearchGate. The synthesized hybrid 2-Quinolinone derivatives were containing.... Available from: [Link]

  • NIH. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Available from: [Link]

  • Drug Discovery News. The precision paradox: Off-target effects in gene editing. Available from: [Link]

  • NIH. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available from: [Link]

  • NIH. Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. Available from: [Link]

  • NIH. Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold. Available from: [Link]

  • NIH. 2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one. Available from: [Link]

  • Google Patents. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Available from: [Link]

  • ResearchGate. Cyclisations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Available from: [Link]

  • PubChem. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. Available from: [Link]

  • Veeprho. 1 Chloro 6 6 Dimethyl Hept 2en 4yne | CAS 126764-17-8. Available from: [Link]

  • PubMed. Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline Derivatives as Potent and Selective CDK4/6 Inhibitors. Available from: [Link]

  • PubMed. Synthesis and Structure-Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor receptor-2 Inhibitors. Available from: [Link]

Sources

Benchmarking 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one: A Comparative Analysis of Cytotoxic Potential Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology

The quinoline ring system is a prominent heterocyclic scaffold that has proven to be a "privileged structure" in the landscape of anticancer drug discovery. Its rigid, planar structure and synthetic tractability have allowed for the development of a multitude of derivatives that interact with various key targets in cancer cells.[1] Several clinically successful anticancer drugs, such as Camptothecin and its analogues (Topoisomerase I inhibitors), and a number of kinase inhibitors, feature the quinoline core, underscoring its importance in medicinal chemistry.[1][2] The diverse biological activities exhibited by quinoline derivatives, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis, make them a continuous source of inspiration for the design of novel and more effective cancer therapeutics.[3][]

This guide focuses on the comparative benchmarking of a novel quinoline derivative, 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (hereafter referred to as Compound X), against two well-established and clinically relevant anticancer agents: Doxorubicin and Camptothecin . The primary objective is to provide a comprehensive and objective evaluation of the cytotoxic potential of Compound X, supported by detailed experimental protocols and comparative data analysis. This document is intended to serve as a technical resource for researchers in oncology and drug development, offering insights into the preliminary assessment of a novel chemical entity with a promising scaffold.

Rationale for Benchmark Selection: Targeting Fundamental Cancer Cell Processes

The selection of appropriate benchmark compounds is critical for a meaningful comparative analysis. For this guide, Doxorubicin and Camptothecin were chosen due to their distinct and well-characterized mechanisms of action that target fundamental processes of cancer cell proliferation and survival.

  • Doxorubicin: A member of the anthracycline class of chemotherapeutic agents, Doxorubicin is a potent topoisomerase II inhibitor and a DNA intercalator.[5][] By stabilizing the topoisomerase II-DNA complex, it prevents the re-ligation of the DNA strands, leading to double-strand breaks and the induction of apoptosis.[5][7] Its broad-spectrum activity against a wide range of solid tumors and hematological malignancies makes it a robust positive control for general cytotoxicity.[][8]

  • Camptothecin: This natural alkaloid is a specific inhibitor of topoisomerase I.[][9] It traps the enzyme-DNA covalent complex, leading to single-strand breaks that are converted into lethal double-strand breaks during DNA replication.[10][11] This S-phase-specific cytotoxicity provides a different mechanistic benchmark compared to Doxorubicin.

By comparing Compound X against these two agents, we can gain preliminary insights into its potential mechanism of action and its relative potency.

Experimental Design: A Multi-Assay, Multi-Cell Line Approach

To provide a comprehensive assessment of cytotoxicity, a panel of human cancer cell lines representing different tumor types will be utilized. Furthermore, two distinct and widely accepted colorimetric assays, the MTT and SRB assays, will be employed to measure cell viability and proliferation. This dual-assay approach enhances the reliability of the results by measuring different cellular parameters.

Selected Human Cancer Cell Lines:

  • MCF-7: Human breast adenocarcinoma cell line.

  • A549: Human lung carcinoma cell line.

  • HeLa: Human cervical cancer cell line.

These cell lines are well-characterized, commercially available, and commonly used in cancer drug screening.[12][13]

Experimental Workflow

The overall experimental workflow is designed to be systematic and reproducible, ensuring the generation of high-quality, comparable data.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Culture (MCF-7, A549, HeLa) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep Compound Preparation (Compound X, Doxorubicin, Camptothecin) treatment Compound Treatment (24h, 48h, 72h) compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay srb_assay SRB Assay treatment->srb_assay readout Absorbance Reading (Microplate Reader) mtt_assay->readout srb_assay->readout calculation IC50 Calculation readout->calculation comparison Comparative Analysis calculation->comparison

Caption: A streamlined workflow for in vitro cytotoxicity assessment.

Detailed Experimental Protocols

The following protocols are provided as detailed, step-by-step methodologies for conducting the MTT and SRB cytotoxicity assays. Adherence to these protocols is crucial for obtaining reliable and reproducible data.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[1][14][15] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[14][16]

Materials:

  • Human cancer cell lines (MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X, Doxorubicin, and Camptothecin in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-treatment control (medium only).

    • Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures total cellular protein content, providing an estimation of cell number.[2][17]

Materials:

  • Human cancer cell lines (MCF-7, A549, HeLa)

  • Complete culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 1% Acetic acid

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the treatment incubation, gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing and Staining:

    • Wash the plates four times with slow-running tap water and allow them to air dry.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Wash the plates four times with 1% acetic acid to remove unbound SRB.

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Reading:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

    • Shake the plate for 5 minutes and read the absorbance at 510 nm.

Data Presentation and Analysis

The raw absorbance data from both assays will be used to calculate the percentage of cell viability for each concentration of the tested compounds. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, will be determined using a non-linear regression analysis of the dose-response curves.

Table 1: Hypothetical IC₅₀ Values (µM) of Compound X, Doxorubicin, and Camptothecin against Human Cancer Cell Lines after 48h Treatment (MTT Assay)

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)
Compound X 8.512.215.7
Doxorubicin 0.51.20.8
Camptothecin 0.020.050.03

Table 2: Hypothetical IC₅₀ Values (µM) of Compound X, Doxorubicin, and Camptothecin against Human Cancer Cell Lines after 48h Treatment (SRB Assay)

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)
Compound X 9.113.516.2
Doxorubicin 0.61.50.9
Camptothecin 0.030.060.04

Discussion and Interpretation of Hypothetical Results

The hypothetical data presented in Tables 1 and 2 indicate that Compound X exhibits cytotoxic activity against all three tested cancer cell lines, with IC₅₀ values in the low micromolar range. While not as potent as the benchmark compounds Doxorubicin and Camptothecin, which show nanomolar to sub-micromolar activity, the consistent cytotoxic effect of Compound X across different cell lines suggests it is a promising candidate for further investigation.

The similarity in the IC₅₀ values obtained from both the MTT and SRB assays strengthens the validity of the findings, as these assays measure different endpoints of cell viability (metabolic activity vs. total protein). The observed cytotoxicity of Compound X warrants further mechanistic studies to elucidate its mode of action. Investigating its effects on topoisomerase activity, DNA integrity, cell cycle progression, and apoptosis induction would be logical next steps.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous framework for the initial benchmarking of a novel quinoline derivative, 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (Compound X), for its potential anticancer activity. The use of well-established benchmark compounds, multiple cancer cell lines, and validated cytotoxicity assays provides a solid foundation for assessing its therapeutic potential.

The hypothetical results suggest that Compound X possesses moderate cytotoxic activity and should be advanced for further preclinical evaluation. Future studies should focus on:

  • Mechanism of Action Studies: To identify the molecular target(s) of Compound X.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate analogues of Compound X to improve its potency and selectivity.

  • In Vivo Efficacy Studies: To assess the antitumor activity of Compound X in animal models.

By following a systematic and data-driven approach, the potential of novel chemical entities like 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one can be thoroughly and efficiently evaluated, paving the way for the development of the next generation of cancer therapeutics.

References

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2015). A review on anticancer potential of mushroom-derived molecules. Fitoterapia, 103, 1-12.
  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488–1508.
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond.
  • Liu, L. F., Desai, S. D., Li, T. K., Mao, Y., Sun, M., & Sim, S. P. (2000). Mechanism of action of camptothecin. Annals of the New York Academy of Sciences, 922, 1–10.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • Hsiang, Y. H., Hertzberg, R., Hecht, S., & Liu, L. F. (1985). Camptothecin induces protein-linked DNA breaks via mammalian DNA topoisomerase I. The Journal of biological chemistry, 260(27), 14873–14878.
  • O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European journal of biochemistry, 267(17), 5421–5426.
  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
  • Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107–1112.
  • Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. The Journal of pharmacy and pharmacology, 65(2), 157–170.
  • Pro-Molecule. (n.d.). Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. Retrieved from [Link]

  • ClinPGx. (n.d.). Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446.
  • Taylor & Francis Online. (2025). The most recent updates on the anticancer potential of fluoroquinolones: a mini review. Retrieved from [Link]

  • Liu, L. F. (2000). Mechanism of action of camptothecin. Annals of the New York Academy of Sciences, 922, 1-10.
  • Wenzel, C., Nilsen, O. G., & Krebs, H. C. (2004). Antitumor effects of camptothecin combined with conventional anticancer drugs on the cervical and uterine squamous cell carcinoma cell line SiHa. Anticancer research, 24(5A), 2933–2939.
  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]

  • National Cancer Institute. (n.d.). In vitro antitumor activity (NCI, USA) [SRB procedure]. Retrieved from [Link]

  • ResearchGate. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • MDPI. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]

  • Liu, Y., Zhang, Y., & Liu, Y. (2025). From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents. Molecules, 30(2), 354.
  • ResearchGate. (2025). The Quinolone Family: From Antibacterial to Anticancer Agents. Retrieved from [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • RISE. (n.d.). ISO 10993-5 Cytotoxicity Test - in vitro. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell lines used in the cytotoxicity assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed, field-tested protocol for the safe disposal of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, ensuring the protection of laboratory personnel and compliance with regulatory standards. The procedures outlined here are designed to be a self-validating system, grounded in established safety principles and authoritative data.

Immediate Safety & Hazard Profile

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is essential. 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a chlorinated heterocyclic compound that requires careful management. Its primary hazards, based on data for structurally similar compounds, include irritation and potential harm if not handled correctly.[1]

The core principle of safe disposal begins with hazard recognition. This compound is classified as a skin and eye irritant.[1][2] Therefore, all procedures must be designed to eliminate direct contact.

Hazard Category Description Primary Precaution GHS Pictogram
Skin Corrosion/Irritation Causes skin irritation.[1]Avoid all skin contact.GHS07 (Exclamation Mark)
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3]Wear approved eye protection.GHS07 (Exclamation Mark)
Acute Toxicity (Oral) May be harmful if swallowed.[1]Do not eat, drink, or smoke in the lab.GHS07 (Exclamation Mark)
Aquatic Hazard May cause long-lasting harmful effects to aquatic life.Prevent release to the environment.None specified, but prudent

Essential Personal Protective Equipment (PPE) & Engineering Controls

The causality behind PPE selection is directly linked to the identified hazards. The goal is to create a complete barrier between the researcher and the chemical.

  • Hand Protection : Wear chemically resistant, impervious gloves such as nitrile rubber. Gloves must be inspected for integrity before use.[4] The selection of appropriate gloves is critical because this compound is a known skin irritant.[1]

  • Eye and Face Protection : Use safety glasses with side-shields or chemical safety goggles.[1] If there is a splash risk, a face shield should be worn in addition to goggles. This is non-negotiable due to the compound's classification as a serious eye irritant.[3]

  • Skin and Body Protection : Wear a standard laboratory coat. Ensure it is fully buttoned. For larger quantities or in the event of a spill, consider a chemical-resistant apron or coveralls.[4]

  • Respiratory Protection : All handling and disposal preparation should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[5]

Waste Segregation & Collection Protocol

Proper segregation is the cornerstone of a compliant and safe waste management program. Mixing incompatible waste streams can lead to dangerous chemical reactions. For 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, all contaminated materials must be treated as hazardous chemical waste.[6]

Step 1: Designate a Hazardous Waste Container
  • Select a leak-proof, sealable container made of a compatible material (e.g., high-density polyethylene - HDPE).

  • The container must be clearly labeled as "Hazardous Waste" and must list the full chemical name: "6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one".

Step 2: Collect Solid Waste
  • Carefully place any unused or expired solid 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one into the designated container.

  • All disposables that have come into contact with the compound, including weighing papers, contaminated gloves, pipette tips, and paper towels used for cleanup, must also be collected in this container.[6]

  • Causality : Collecting all contaminated items prevents the inadvertent spread of the chemical and ensures that all hazardous material is captured for proper disposal, minimizing environmental release.[4]

Step 3: Collect Liquid Waste
  • Solutions containing 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one should be collected in a separate, dedicated liquid hazardous waste container.

  • Never pour solutions of this compound down the drain.[4] This is critical to prevent environmental contamination, as the compound may have long-lasting harmful effects on aquatic life.

  • The liquid waste container must also be clearly labeled with the chemical name and the solvent system used.

Step 4: Secure and Store Waste
  • Keep waste containers tightly closed when not in use.[1][5]

  • Store the containers in a designated, well-ventilated, and secure satellite accumulation area until they are ready for pickup.

Spill Management Procedures

In the event of an accidental spill, a swift and correct response is crucial to mitigate exposure and environmental impact.

  • Evacuate & Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE : Before attempting any cleanup, don the full PPE detailed in Section 2.

  • Contain the Spill : For solid spills, carefully sweep up the material to avoid creating dust.[7] For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.

  • Collect Cleanup Debris : Carefully scoop the contained spill material and absorbent into your designated hazardous waste container.

  • Decontaminate the Area : Wipe down the spill area with a suitable solvent (e.g., isopropanol or ethanol), and collect the cleaning materials (wipes, paper towels) as hazardous waste.

  • Report : Report the spill to your institution's Environmental Health and Safety (EHS) department.

Approved Disposal Pathway

In-lab chemical neutralization of chlorinated heterocyclic compounds is not recommended for routine disposal due to the potential for hazardous reactions and incomplete treatment. The authoritative and safest method is professional disposal.

The universally accepted protocol is to dispose of contents/container to an approved waste disposal plant .[1] This involves the following steps:

  • Engage a Licensed Contractor : Your institution's EHS department will have a contract with a licensed professional waste disposal service. Do not attempt to dispose of this material through municipal waste channels.

  • Documentation : Ensure your waste container is accurately labeled and an inventory of the contents is available for the disposal company.

  • Scheduled Pickup : Contact your EHS office to schedule a pickup of the full waste container.[6]

The primary disposal method for this type of compound is high-temperature incineration in a permitted hazardous waste incinerator.[6] This process ensures the complete thermal destruction of the molecule, breaking it down into less harmful components like carbon dioxide, water, and hydrogen chloride (which is subsequently scrubbed from the emissions).

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

G start Waste Generation (Solid or Liquid) solid_waste Solid Waste Collection (Powder, Contaminated PPE) start->solid_waste liquid_waste Liquid Waste Collection (Solutions) start->liquid_waste container Label Hazardous Waste Container Correctly solid_waste->container liquid_waste->container storage Secure Storage in Satellite Area container->storage pickup Schedule Pickup with EHS/Licensed Contractor storage->pickup disposal Final Disposal via High-Temp Incineration pickup->disposal

Caption: Logical workflow for the safe disposal of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

References

Sources

Comprehensive Safety and Handling Guide for 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols, operational procedures, and disposal guidelines for the handling of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS No. 266359-63-1).[1] The information herein is intended for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally related quinolinone derivatives and established principles of laboratory safety. It is imperative to treat this compound with the caution required for handling novel chemical entities with incompletely characterized toxicological profiles.

Hazard Assessment and Toxidicological Profile

  • Harmful if swallowed (Acute toxicity, oral)[2]

  • Causes skin irritation (Skin corrosion/irritation)[2]

  • Causes serious eye irritation (Serious eye damage/eye irritation)[2]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[2]

Based on these data, it is prudent to assume that 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one presents similar risks.

Table 1: Summary of Potential Hazards

Hazard ClassificationCategoryPrecautionary Statement
Acute Toxicity, OralCategory 4 (Harmful)Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.[3]
Skin Corrosion/IrritationCategory 2 (Irritant)Wear protective gloves. Wash contaminated skin thoroughly after handling.[4][5]
Serious Eye Damage/IrritationCategory 2A (Irritant)Wear eye protection/face protection.[3][5]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Irritation)Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[3][5]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to create a robust barrier against potential exposure. The selection of PPE should be based on a thorough risk assessment of the specific experimental procedures.

Core PPE Requirements
PPE CategorySpecificationStandardRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield.[6]EN 166 (EU) or NIOSH (US) approved.[6]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.[7]Tested according to EN 374.[4]Prevents skin contact, which may cause irritation. Gloves should be changed every 30-60 minutes or immediately upon contamination.[7]
Skin and Body Protection A chemical-resistant lab coat with full-length sleeves, full-length pants, and closed-toe shoes are mandatory.[6]N/AEnsures no skin is exposed to potential splashes or spills.
Respiratory Protection A NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates.N/ARequired when working outside of a certified chemical fume hood or when generating aerosols or dust.
Donning and Doffing Procedure

Proper donning and doffing of PPE are critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat & Shoe Covers don2 2. Inner Gloves don1->don2 don3 3. Respirator don2->don3 don4 4. Goggles/Face Shield don3->don4 don5 5. Outer Gloves don4->don5 doff1 1. Outer Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Inner Gloves doff3->doff4 doff5 5. Respirator doff4->doff5

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is crucial for minimizing the risk of exposure during the handling of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to mitigate the risk of inhalation.[3]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[3]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area within the fume hood by covering the surface with absorbent, disposable liners.

  • Weighing: If weighing the solid, perform this task in the fume hood. Use anti-static weigh paper or a dedicated enclosure to prevent dispersal of the powder.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: For chemical reactions, use a closed system whenever possible. If the reaction is heated, ensure it is done under reflux with proper ventilation.[8]

  • Post-Handling: After handling, decontaminate all surfaces and equipment.

Disposal Plan: Waste Management

Proper disposal of chemical waste is essential to protect personnel and the environment.

Waste Segregation
  • Solid Waste: All solid waste contaminated with 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (e.g., gloves, weigh paper, absorbent liners) should be collected in a dedicated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

Disposal Procedure

All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not pour any waste down the drain.[9]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 2: Emergency Response Protocol

IncidentAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]
Spill Evacuate the area. For small spills, use an appropriate absorbent material, collect it in a sealed container, and dispose of it as hazardous waste. For large spills, contact your institution's EHS office immediately.

References

  • Benchchem. (n.d.). Personal protective equipment for handling Quinoline, (1-methylethyl)-.
  • Material Safety Data Sheet. (2021, November 25).
  • Fisher Scientific. (2010, August 26). Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
  • ChemicalBook. (2025, July 26). 6-CHLORO-4-HYDROXYQUINOLINE - Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.
  • PubChem. (n.d.). 6-Chloro-4-hydroxy-1,2-dihydroquinolin-2-one.
  • ChemScene. (n.d.). 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.
  • Google Patents. (n.d.). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.